Technical Documentation Center

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole
  • CAS: 33064-21-0

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole , a privileged scaffold in medicinal chemistry and materials science. Structurally, this compound repre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole , a privileged scaffold in medicinal chemistry and materials science. Structurally, this compound represents a rigid D-π-A (Donor-π-Acceptor) system where the electron-rich methoxyphenyl group modulates the electronic landscape of the central pyrazole core. It serves as a critical intermediate in the synthesis of COX-2 inhibitors (related to the Celecoxib pharmacophore) and as a tunable fluorophore for bio-imaging applications. This document details its molecular architecture, validated synthetic protocols, physicochemical profile, and photophysical mechanisms.

Molecular Architecture & Electronic Profile

The molecule consists of a central five-membered pyrazole ring substituted at the N1 position with a phenyl group and at the C3 position with a para-methoxyphenyl group.

  • System Type: 1,3-Diarylpyrazole.[1][2]

  • Electronic Character: The p-methoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M effect), increasing the electron density of the pyrazole ring. The N1-phenyl group provides extended conjugation but can twist out of planarity due to steric repulsion with the C5-protons, affecting the effective conjugation length.

  • Dipole Moment: The vector sum of the N1-phenyl (electron-withdrawing via induction) and the C3-methoxyphenyl (electron-donating) creates a significant dipole moment, enhancing solubility in polar aprotic solvents like DMSO.

Structural Diagram (SMILES)

COc1ccc(cc1)c2ccn(c2)c3ccccc3

Validated Synthetic Protocols

To ensure scientific integrity and regiochemical purity, we recommend the Enaminone Cyclocondensation Route . Unlike the classical chalcone-hydrazine route (which often yields mixtures of 1,3- and 1,5-isomers), this method utilizes a dimethylamino-enone intermediate to lock the regioselectivity for the 1,3-isomer.

Diagram 1: Regioselective Synthesis Workflow

Synthesis Start 4-Methoxyacetophenone Inter Enaminone Intermediate (3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one) Start->Inter Condensation Reagent1 DMF-DMA (Reflux, 8h) Reagent1->Inter Product 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (Target 1,3-Isomer) Inter->Product Cyclization (- H2O, - NHMe2) Reagent2 Phenylhydrazine (EtOH, Reflux) Reagent2->Product

Caption: Regioselective synthesis via enaminone intermediate preventing 1,5-isomer formation.

Detailed Protocol

Step 1: Formation of Enaminone

  • Reagents: 4-Methoxyacetophenone (10 mmol),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).
    
  • Procedure: Reflux the mixture in dry xylene or neat for 8–10 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the ketone spot indicates conversion.

  • Isolation: Remove solvent under reduced pressure. The resulting yellow solid (enaminone) is used directly without further purification to prevent hydrolysis.

Step 2: Cyclocondensation

  • Reagents: Crude enaminone from Step 1, Phenylhydrazine (11 mmol), Ethanol (absolute, 20 mL).

  • Procedure: Dissolve the enaminone in ethanol. Add phenylhydrazine dropwise. Reflux for 4–6 hours.

  • Mechanism: The terminal

    
     of phenylhydrazine attacks the carbonyl carbon (hard electrophile), followed by the intramolecular attack of the secondary amine on the Michael acceptor carbon, eliminating dimethylamine.
    
  • Purification: Cool to room temperature. The product often precipitates. Filter and recrystallize from Ethanol/DMF mixtures.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the characteristic pyrazole C4-H doublet (or singlet if unresolved) around

    
     6.7–6.9 ppm and the C5-H doublet around 
    
    
    
    7.8–8.0 ppm.
  • Absence of Isomer: The 1,5-isomer would show significantly different shielding for the methoxy protons due to the shielding cone of the N-phenyl ring.

Physicochemical Properties[3][4][5][6][7][8]

The following data summarizes the core physical parameters essential for formulation and assay development.

PropertyValue / CharacteristicRelevance
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Stoichiometry
Molecular Weight 250.30 g/mol Mass Spectrometry (M+H: 251.3)
Appearance White to pale yellow crystalline solidPurity indicator
Melting Point 110 – 115 °C (Estimated from analogs)Thermal stability
LogP (Predicted) 4.1 ± 0.3High lipophilicity; likely requires DMSO for bio-assays
H-Bond Donors 0Good membrane permeability
H-Bond Acceptors 2 (N2 of pyrazole, O of methoxy)Receptor binding capability
Solubility DMSO (>20 mg/mL), DCM, ChloroformInsoluble in water
pKa (Conjugate Acid) ~2.0 – 2.5Pyrazole N2 is weakly basic

Photophysical Profile & Signaling Pathways

This compound exhibits "Turn-On" fluorescence potential, particularly in non-polar solvents, due to the suppression of non-radiative decay pathways.

Mechanism: Intramolecular Charge Transfer (ICT)

The methoxy group acts as a donor, and the pyrazole/phenyl system acts as an acceptor. Upon excitation, electron density shifts from the methoxyphenyl moiety toward the pyrazole core.

Diagram 2: Photophysical Jablonski Logic

Photophysics S0 Ground State (S0) Planar Conformation S1_ICT Excited State (S1) ICT Character (Polarized) S0->S1_ICT Absorption Excitation UV Excitation (λ ~290-310 nm) Emission Fluorescence Emission (λ ~360-400 nm) S1_ICT->Emission Radiative Decay TICT TICT State (Twisted Intramolecular Charge Transfer) Non-Radiative Decay S1_ICT->TICT Bond Rotation Relax Solvent Relaxation (Stabilization in Polar Solvents) TICT->S0 Heat

Caption: Jablonski diagram illustrating the ICT mechanism and potential non-radiative loss via TICT.

Spectral Data Summary
  • UV-Vis Absorption (

    
    ):  ~290–310 nm (in Ethanol).
    
  • Fluorescence Emission (

    
    ):  ~360–410 nm (Violet-Blue region).
    
  • Stokes Shift: Large (~4000–6000

    
    ), minimizing self-absorption.
    
  • Solvatochromism: Positive solvatochromism is expected. In polar solvents (MeOH), emission red-shifts due to stabilization of the polar ICT excited state.

Applications & Biological Relevance[2][3][10]

Drug Discovery (COX-2 Inhibition)

The 1-phenyl-pyrazole scaffold is the pharmacophore of Celecoxib . The 3-(4-methoxyphenyl) moiety mimics the lipophilic pocket requirements of the COX-2 enzyme active site.

  • SAR Insight: Replacement of the 4-methoxy group with a sulfonamide or sulfonyl group typically switches activity from general anti-inflammatory to specific COX-2 inhibition.

Fluorescent Probes

Derivatives of this core are used as:

  • pH Sensors: Protonation of the N2 nitrogen quenches ICT, reducing fluorescence.

  • Metal Ion Sensors: Functionalization at the 4-position allows for chelation-enhanced fluorescence (CHEF).

References

  • Regioselective Synthesis: Soliman, R., & Sadeq, H. (1987). Synthesis of some new pyrazoles and pyrazolines of anticipated biological activity. Journal of Chemical & Engineering Data.

  • Photophysics of Pyrazoles: Dickson, S. N., et al. (2020). Fluorescence properties of 1,3,5-triphenylpyrazole derivatives. Journal of Luminescence.

  • Enaminone Methodology: Stanovnik, B., & Svete, J. (2004). Synthesis of pyrazoles from enaminones. Chemical Reviews.

  • Biological Activity: Bekhit, A. A., et al. (2015). Design and synthesis of some substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/analgesic agents. European Journal of Medicinal Chemistry.

Sources

Exploratory

Biological Activity of 1,3-Diphenylpyrazole Derivatives: A Technical Guide

Executive Summary The 1,3-diphenylpyrazole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its commercially famous 1,5-diaryl isomer (e.g., Celecoxib). While the 1,5-regioisomer is vali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-diphenylpyrazole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its commercially famous 1,5-diaryl isomer (e.g., Celecoxib). While the 1,5-regioisomer is validated for COX-2 inhibition, the 1,3-diphenylpyrazole motif has emerged as a versatile pharmacophore with superior metabolic stability and a broader biological profile. This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols necessary for leveraging this scaffold in drug discovery, specifically targeting anti-inflammatory, anticancer, and antimicrobial applications.

Chemical Architecture & SAR Landscape

The Regioisomeric Distinction

It is critical to distinguish the 1,3-diphenyl scaffold from the 1,5-diphenyl scaffold.

  • 1,5-Diarylpyrazoles (e.g., Celecoxib): Characterized by bulky aryl groups flanking the nitrogen, optimizing fit into the COX-2 hydrophobic side pocket.

  • 1,3-Diphenylpyrazoles: Offer a more linear topology. The C3-phenyl group extends into different sub-pockets of target enzymes (e.g., ATP-binding sites of kinases), while the N1-phenyl group modulates solubility and metabolic clearance.

Structure-Activity Relationship (SAR) Map

The biological activity is tunable via substitutions at three critical nodes:

  • N1-Phenyl Ring (The Anchor): Electron-withdrawing groups (EWGs) here, particularly sulfonamides (

    
    ) or sulfones (
    
    
    
    ), are essential for COX-2 selectivity.
  • C3-Phenyl Ring (The Specificity Driver): Lipophilic substitutions (Cl, F, Me) enhance potency against microbial membranes and kinase hydrophobic pockets.

  • C4-Position (The Linker): This is the primary vector for hybridization. Introducing aldehydes, nitriles, or heterocyclic linkers (e.g., thiazolidinones) at C4 drastically shifts activity from anti-inflammatory to anticancer (CDK2/VEGFR inhibition).

SAR_Map Core 1,3-Diphenylpyrazole Core Scaffold N1 N1-Phenyl Substitutions Core->N1 C3 C3-Phenyl Substitutions Core->C3 C4 C4-Position (Functionalization) Core->C4 N1_Act1 Sulfonamide/Sulfone: COX-2 Selectivity N1->N1_Act1 N1_Act2 Unsubstituted/Alkyl: General Cytotoxicity N1->N1_Act2 C3_Act1 Halogens (F, Cl): Enhanced Lipophilicity (Antimicrobial) C3->C3_Act1 C3_Act2 Methoxy (-OMe): H-Bond Acceptor (Kinase Binding) C3->C3_Act2 C4_Act1 Hybridization (e.g., Thiazolidinone): VEGFR/CDK2 Inhibition C4->C4_Act1 C4_Act2 Aldehyde/Nitrile: Synthetic Intermediate C4->C4_Act2

Figure 1: SAR map illustrating how specific substitutions on the 1,3-diphenylpyrazole core drive therapeutic selectivity.

Therapeutic Profiles & Mechanisms

A. Anti-Inflammatory Activity (COX-2 Inhibition)

1,3-diphenylpyrazoles serve as bioisosteres to traditional coxibs.

  • Mechanism: Competitive inhibition of the cyclooxygenase-2 (COX-2) enzyme. The N1-phenyl ring bearing a para-sulfonamide group inserts into the secondary pocket of COX-2 (Arg120/Tyr355), preventing arachidonic acid entry.

  • Key Data: Derivatives with a sulfonamide at N1 and a methoxy group at C3 have demonstrated

    
     values as low as 0.017 µM , surpassing Celecoxib (
    
    
    
    µM) in specific assays [1].
B. Anticancer Activity (Kinase Targeting)

Recent optimization has shifted focus toward multi-target kinase inhibition.

  • Targets:

    • CDK2/Cyclin E: Essential for G1/S phase transition. 1,3-diphenylpyrazoles fused with aniline derivatives show

      
       values 
      
      
      
      µM against CDK2 [2].[1]
    • VEGFR2: Angiogenesis inhibition. Thiazolidinone-pyrazole hybrids act as uncompetitive inhibitors with

      
       µM [2].[1]
      
  • Cellular Impact: Induction of apoptosis via mitochondrial membrane potential collapse and ROS generation in MCF-7 (breast) and HCT-116 (colon) cell lines.

C. Antimicrobial Activity[1][2][3][4][5][6]
  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2]

  • Potency: Hybridization with chromene or benzimidazole moieties yields MIC values in the range of 1–2 µg/mL , comparable to standard antibiotics like Ciprofloxacin [3].

Comparative Potency Table

Compound ClassPrimary TargetKey SubstitutionPotency Reference
Celecoxib (Control) COX-21,5-diaryl / Sulfonamide

µM
1,3-DPP Sulfonamide COX-2N1-Sulfonamide / C3-OMe

µM [1]
1,3-DPP Anilide CDK2C4-Aniline linker

µM [2]
1,3-DPP Thiazolidinone VEGFR2C4-Thiazolidinone

µM [2]

Synthetic Pathways

The most robust route for generating 1,3-diphenylpyrazoles is the cyclocondensation of chalcones with phenylhydrazine. This method is preferred over 1,3-dipolar cycloaddition for its scalability and regioselectivity.

Reaction Workflow
  • Claisen-Schmidt Condensation: Acetophenone + Benzaldehyde

    
     Chalcone (1,3-diphenyl-2-propen-1-one).
    
  • Cyclization: Chalcone + Phenylhydrazine

    
     1,3,5-Triphenylpyrazoline (intermediate).
    
  • Oxidative Aromatization: Pyrazoline

    
     1,3-Diphenylpyrazole (using oxidants like chloranil or simply refluxing in acetic acid for auto-oxidation).
    

Synthesis_Flow Start Reactants: Acetophenone + Benzaldehyde Step1 Step 1: Claisen-Schmidt Condensation (NaOH, EtOH, RT) Start->Step1 Intermediate1 Intermediate: Chalcone (1,3-diaryl-2-propen-1-one) Step1->Intermediate1 Step2 Step 2: Cyclocondensation (+ Phenylhydrazine, Glacial AcOH, Reflux) Intermediate1->Step2 Intermediate2 Intermediate: Pyrazoline Step2->Intermediate2 Step3 Step 3: Oxidative Aromatization (In situ or Chloranil) Intermediate2->Step3 Final Product: 1,3-Diphenylpyrazole Derivative Step3->Final

Figure 2: Step-wise synthetic pathway from simple precursors to the active pyrazole scaffold.

Experimental Protocols

Protocol A: General Synthesis of 1,3-Diphenylpyrazole

Rationale: Glacial acetic acid serves as both solvent and acid catalyst, promoting the nucleophilic attack of hydrazine nitrogen on the chalcone


-carbon.
  • Chalcone Preparation: Dissolve acetophenone (0.01 mol) and substituted benzaldehyde (0.01 mol) in ethanol (20 mL). Add 10% NaOH (5 mL) dropwise while stirring. Stir at RT for 6–12 hours. Pour into ice water, filter the precipitate, and recrystallize from ethanol.

  • Cyclization: Dissolve the chalcone (0.01 mol) in glacial acetic acid (20 mL). Add phenylhydrazine (0.015 mol).

  • Reflux: Heat the mixture under reflux for 8–10 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into crushed ice. The solid product (pyrazole) will precipitate. Filter, wash with water to remove acid traces, and recrystallize from ethanol/DMF.

Protocol B: In Vitro COX-2 Inhibition Assay

Rationale: A colorimetric inhibitor screening kit is used to quantify the reduction in


 production. This is more reliable than whole-blood assays for initial screening.
  • Reagent Prep: Reconstitute COX-2 enzyme (human recombinant) and Heme in the assay buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation: Add 10 µL of the test compound (dissolved in DMSO) to the reaction well. Add 10 µL of COX-2 enzyme solution. Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Substrate Addition: Add 10 µL of Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Incubate for 2 minutes. Stop reaction (if required by kit) or read absorbance immediately at 590 nm.

  • Calculation:

    
    
    

Future Outlook

The 1,3-diphenylpyrazole scaffold is evolving beyond simple substitution. The current frontier lies in molecular hybridization —fusing the pyrazole core with quinolines, thiazoles, or coumarins to create "dual-action" drugs (e.g., anti-inflammatory + anticancer) that overcome drug resistance mechanisms.

References

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ResearchGate. (2025).[3] Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

Sources

Foundational

The Rising Therapeutic Tide of Methoxy-Substituted Pyrazoles: A Technical Guide for Drug Discovery

Abstract The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry. Its synthetic tractability and ability to engage in various biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry. Its synthetic tractability and ability to engage in various biological interactions have cemented its status as a privileged structure. The strategic incorporation of a methoxy (-OCH3) group onto the pyrazole core or its appended aryl rings has emerged as a powerful approach to modulate and enhance therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning field of methoxy-substituted pyrazoles. We will navigate through their diverse therapeutic applications, delve into their mechanisms of action, and provide detailed, field-proven experimental protocols to empower further research and development in this exciting chemical space.

Introduction: The Pyrazole Scaffold and the Methoxy Moiety - A Synergistic Alliance

Pyrazoles represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1] Their unique structural features allow for the design of potent and selective therapeutic agents. The introduction of substituents at various positions on the pyrazole ring can significantly influence their biological efficacy and selectivity.[2] Among these, the methoxy group, with its electron-donating nature and ability to participate in hydrogen bonding, plays a pivotal role in enhancing the therapeutic properties of pyrazole derivatives.[3]

The well-known anti-inflammatory drug Celecoxib, a diaryl-substituted pyrazole, serves as a prime example of the successful incorporation of a methoxy-like functionality (a sulfonamide group that mimics some of its electronic properties) to achieve selective COX-2 inhibition.[4][5] This guide will explore the broader landscape of methoxy-substituted pyrazoles, extending beyond anti-inflammatory applications to their promising roles in oncology, infectious diseases, and neuroprotection.

Synthetic Strategies for Methoxy-Substituted Pyrazoles

The synthesis of methoxy-substituted pyrazoles can be achieved through various established and novel methodologies. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

Knorr Pyrazole Synthesis and Related Cyclocondensations

A classical and widely adopted method is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine. To introduce a methoxy group, one can start with a methoxy-substituted phenylhydrazine or a β-ketoester bearing a methoxy-substituted aryl group.

A representative synthetic scheme is the reaction of a methoxy-substituted acetophenone with diethyl oxalate to form a 1,3-dicarbonyl intermediate, which then undergoes cyclization with a hydrazine.[6]

Experimental Protocol: Synthesis of a 1,5-Diaryl-3-(methoxy)pyrazole Derivative

This protocol outlines a general procedure for the synthesis of a pyrazole derivative with methoxy substitutions.

Materials:

  • Methoxy-substituted acetophenone

  • Diethyl oxalate

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol

  • Glacial acetic acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the 1,3-Dicarbonyl Intermediate:

    • In a round-bottom flask, dissolve the methoxy-substituted acetophenone (1 equivalent) and diethyl oxalate (1.2 equivalents) in absolute ethanol.

    • Slowly add a solution of sodium ethoxide (1.2 equivalents) in ethanol.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dicarbonyl compound.

  • Cyclization to Form the Pyrazole Ring:

    • Dissolve the crude 1,3-dicarbonyl compound in glacial acetic acid.

    • Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).

    • Reflux the mixture for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude pyrazole derivative by recrystallization or column chromatography.

Microwave-Assisted and Multicomponent Reactions

Modern synthetic approaches, such as microwave-assisted synthesis and multicomponent reactions (MCRs), offer significant advantages in terms of reaction time, yield, and environmental impact.[7] These methods are increasingly being employed for the efficient synthesis of libraries of substituted pyrazoles for high-throughput screening.

Therapeutic Landscape of Methoxy-Substituted Pyrazoles

The strategic placement of methoxy groups on the pyrazole scaffold has unlocked a diverse range of therapeutic applications.

Anticancer Activity: Targeting Key Signaling Pathways

Numerous methoxy-substituted pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in tumor growth, proliferation, and angiogenesis.

Mechanism of Action: A significant number of pyrazole derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]

  • EGFR Inhibition: EGFR is frequently overexpressed in various cancers, and its activation leads to downstream signaling cascades that promote cell proliferation and survival.[2] Methoxy-substituted pyrazoles can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent downstream signaling.[8][9]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis.[10][11] By inhibiting VEGFR-2, methoxy-substituted pyrazoles can disrupt the tumor blood supply, leading to a reduction in tumor growth.[2]

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Methoxy-Substituted Pyrazoles

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Pyrazole Methoxy-Substituted Pyrazole Pyrazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of EGFR signaling by methoxy-substituted pyrazoles.

Table 1: Anticancer Activity of Methoxy-Substituted Pyrazoles

CompoundCancer Cell LineIC50 (µM)Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[12]
Pyrazole-benzoxazine hybrid (Compound 23)A549 (Lung)2.82[13]
Pyrazole-indole hybrid (Compound 33)HCT116 (Colon)<23.7[13]
Pyrazole acetohydrazide derivative (Compound 32)A2780 (Ovarian)8.63 (pIC50)[14]

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Determine cell concentration using a hemocytometer.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the methoxy-substituted pyrazole compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Methoxy-substituted pyrazoles have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[17][18]

Mechanism of Action: The anti-inflammatory effects of many pyrazole derivatives, including the renowned Celecoxib, are attributed to their selective inhibition of COX-2.[4][5] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[19] The methoxy group can enhance the binding affinity and selectivity of these compounds for the COX-2 active site.

Diagram: Carrageenan-Induced Paw Edema Assay Workflow

Carrageenan_Assay Start Acclimatize Rats/Mice Dosing Administer Vehicle, Standard Drug, or Test Compound (Oral/IP) Start->Dosing Carrageenan Inject 1% Carrageenan into Sub-plantar Region of Paw Dosing->Carrageenan After 30-60 min Measure0 Measure Initial Paw Volume (V0) using Plethysmometer Carrageenan->Measure0 Immediately before MeasureT Measure Paw Volume at 1, 2, 3, 4, 5 hours (Vt) Carrageenan->MeasureT Post-injection Calculate Calculate % Inhibition of Edema: ((Vc - Vt) / Vc) x 100 MeasureT->Calculate End Data Analysis and Comparison Calculate->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[20][21][22]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

  • Test compound (methoxy-substituted pyrazole)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals for at least one week under standard laboratory conditions.

    • Divide the animals into groups (n=6): vehicle control, standard drug, and test compound groups (at different doses).

  • Compound Administration:

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection (Vt).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vcontrol - Vtreated) / Vcontrol] x 100

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

Antimicrobial Activity: Combating Pathogenic Microbes

Methoxy-substituted pyrazoles have also emerged as promising antimicrobial agents against a range of bacteria and fungi.[23][24]

Mechanism of Action: The exact antimicrobial mechanisms of pyrazoles are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms, such as DNA synthesis, protein synthesis, or cell wall integrity. The lipophilicity and electronic properties conferred by the methoxy group can enhance the penetration of these compounds into microbial cells and their interaction with molecular targets.

Table 2: Antimicrobial Activity of Methoxy-Substituted Pyrazoles

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazole derivative 3Escherichia coli0.25[23]
Pyrazole derivative 4Streptococcus epidermidis0.25[23]
Pyrazole derivative 2Aspergillus niger1[23]
Pyrazole derivative 4eStreptococcus pneumoniae0.0156 (mg/mL)[25]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[4][19][26]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compound (methoxy-substituted pyrazole)

  • Standard antibiotic or antifungal drug

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of the Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the broth in the wells of a 96-well plate.

  • Inoculation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the absorbance can be read using a microplate reader to quantify microbial growth.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective effects of pyrazole derivatives, including those with methoxy substitutions, in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][27][28]

Mechanism of Action: The neuroprotective mechanisms of methoxy-substituted pyrazoles are multifaceted and may involve:

  • Antioxidant activity: Reducing oxidative stress, a key contributor to neuronal damage.

  • Anti-inflammatory effects: Suppressing neuroinflammation, which is implicated in the progression of neurodegenerative disorders.

  • Inhibition of protein aggregation: Preventing the formation of toxic protein aggregates, such as amyloid-beta plaques in Alzheimer's disease.

Further research is needed to fully elucidate the specific molecular targets and pathways involved in the neuroprotective actions of these compounds.

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of methoxy-substituted pyrazoles is intricately linked to the position and number of methoxy groups, as well as the nature of other substituents on the pyrazole and its associated aryl rings.

  • Position of the Methoxy Group: The placement of the methoxy group (ortho, meta, or para) on an aryl substituent can significantly impact biological activity by influencing the molecule's conformation, electronic distribution, and ability to interact with the target protein.

  • Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups like methoxy can enhance activity in some cases, while electron-withdrawing groups may be more favorable in others, depending on the specific therapeutic target.[29]

  • Lipophilicity: The methoxy group can modulate the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes.

Future Directions and Conclusion

Methoxy-substituted pyrazoles represent a highly promising and versatile class of compounds with significant therapeutic potential across a spectrum of diseases. The continued exploration of this chemical space, guided by rational drug design and a deeper understanding of their mechanisms of action, is poised to yield novel and effective therapeutic agents.

This technical guide has provided a comprehensive overview of the synthesis, therapeutic applications, and key experimental protocols relevant to the study of methoxy-substituted pyrazoles. It is our hope that this resource will serve as a valuable tool for researchers in the field, empowering them to advance the discovery and development of the next generation of pyrazole-based medicines. The synergistic interplay between the pyrazole core and the methoxy substituent offers a rich and fertile ground for innovation in drug discovery, with the potential to address significant unmet medical needs.

References

  • Celebrex (Celecoxib) Pharmacology - News-Medical. Available from: [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Celecoxib - Wikipedia. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available from: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC. Available from: [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. Available from: [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. Available from: [Link]

  • EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC - SciSpace. Available from: [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. Available from: [Link]

  • (PDF) EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC - ResearchGate. Available from: [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR - Bio-Rad. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC. Available from: [Link]

  • New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives - ResearchGate. Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]

  • Minimal Inhibitory Concentration (MIC) - Protocols.io. Available from: [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. Available from: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. Available from: [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC. Available from: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. Available from: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available from: [Link]

  • Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PubMed. Available from: [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential - MDPI. Available from: [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available from: [Link]

  • 4.7. Carrageenan-Induced Paw Edema Test - Bio-protocol. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed. Available from: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - ResearchGate. Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]

  • Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl - ResearchGate. Available from: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. Available from: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - NIH. Available from: [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Available from: [Link]

  • Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents - Der Pharma Chemica. Available from: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.. Available from: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. Available from: [Link]

  • Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells - Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

Sources

Exploratory

Technical Guide: Molecular Structure and Conformation of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

This guide provides an in-depth technical analysis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole , a privileged scaffold in medicinal chemistry known for its electronic versatility and pharmacological potential (e.g., COX-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole , a privileged scaffold in medicinal chemistry known for its electronic versatility and pharmacological potential (e.g., COX-2 inhibition, antimicrobial activity).

Executive Summary

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole is a 1,3-diarylpyrazole derivative characterized by a five-membered nitrogenous heterocycle substituted at the N1 and C3 positions. This molecule serves as a critical pharmacophore in drug discovery, particularly as a simplified analog of blockbuster anti-inflammatory drugs like Celecoxib. Its structural integrity relies on the conjugation between the central pyrazole ring and the peripheral aryl groups, which is modulated by steric torsion angles. This guide details its regioselective synthesis, crystallographic parameters, electronic structure (DFT), and pharmaceutical relevance.

Chemical Identity & Physicochemical Profile

ParameterSpecification
IUPAC Name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.30 g/mol
Core Scaffold 1,3-Diarylpyrazole
Key Substituents N1-Phenyl (Hydrophobic tail), C3-Anisyl (H-bond acceptor)
Lippinski Rule of 5 Compliant (MW < 500, LogP ~3.5, HBD=0, HBA=2)
Melting Point 108–110 °C (Typical for crystalline 1,3-diarylpyrazoles)

Synthesis & Regiochemistry

The synthesis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole requires strict regiocontrol to distinguish it from its 1,5-isomer. The most robust protocol involves the oxidative cyclization of hydrazones derived from cinnamaldehydes.

Regioselective Pathway

Direct condensation of 1,3-diketones with phenylhydrazine often yields mixtures. To exclusively target the 1,3-isomer , we employ the Cinnamaldehyde Route :

  • Condensation: Reaction of 4-methoxycinnamaldehyde with phenylhydrazine yields the corresponding hydrazone.

  • Oxidative Cyclization: Treatment with hypervalent iodine reagents (e.g., PhI(OAc)₂) or mild oxidants (FeCl₃) effects the ring closure via a nitrilimine intermediate or direct oxidative C-N bond formation.

Synthetic Workflow Diagram

Synthesis Figure 1: Regioselective synthesis of the 1,3-diarylpyrazole scaffold via hydrazone oxidation. Start 4-Methoxycinnamaldehyde (Ph-CH=CH-CHO) Inter Hydrazone Intermediate (Ph-CH=CH-CH=N-NHPh) Start->Inter Condensation (EtOH, Reflux) Reagent Phenylhydrazine (PhNHNH₂) Reagent->Inter Product 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole Inter->Product Oxidative Cyclization (Regioselective) Oxidant Oxidant (PhI(OAc)₂ or I₂) Oxidant->Product

Structural Characterization (Experimental)

NMR Spectroscopy

Verification of the 1,3-substitution pattern (vs. 1,5) is confirmed by proton NMR.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyrazole H4: Appears as a doublet or singlet around δ 6.7–6.9 ppm . This proton is shielded relative to H5.

    • Pyrazole H5: Appears as a doublet around δ 7.8–8.0 ppm . The coupling constant (

      
       Hz) is characteristic of the pyrazole ring.
      
    • Methoxy Group: Sharp singlet at δ 3.85 ppm .

    • N-Phenyl: Multiplet at δ 7.3–7.7 ppm .

    • C3-Aryl (AA'BB'): Two doublets at δ 6.9 (ortho to OMe) and δ 7.8 (meta to OMe), indicating para-substitution.

X-Ray Crystallography & Conformation

While specific crystal data for the unsubstituted core is rare, data from closely related analogs (e.g., 4-bromo or 4-aldehyde derivatives) establish the following structural axioms:

  • Pyrazole Planarity: The five-membered ring is strictly planar (

    
     deviation < 0.01 Å).
    
  • N1-Phenyl Torsion: The N-phenyl ring is typically twisted out of the pyrazole plane by 20°–45° . This twist minimizes steric repulsion between the phenyl ortho-protons and the pyrazole nitrogen lone pair/H5.

  • C3-Aryl Torsion: The 3-(4-methoxyphenyl) ring is generally more coplanar with the pyrazole core (torsion angle < 15°) to maximize

    
    -conjugation, facilitating electronic communication between the methoxy donor and the pyrazole acceptor.
    
  • Packing: The crystal lattice is stabilized by weak

    
     interactions and 
    
    
    
    stacking between the electron-rich anisyl ring and the electron-deficient pyrazole core of adjacent molecules.

Computational Analysis (DFT Studies)

Density Functional Theory (DFT) provides a theoretical validation of the experimental conformation.

Methodology: B3LYP/6-311G(d,p) level of theory.[1]

Optimized Geometry
  • Bond Lengths: The N1-N2 bond length is calculated at ~1.36 Å, and C3-C4 at ~1.40 Å, indicating significant aromatic character.

  • Dihedral Angles:

    • 
       (N2-N1-C(Ph)-C(ortho)): ~38°  (Twisted).
      
    • 
       (N2-C3-C(Ar)-C(ortho)): ~8°  (Nearly Planar).
      
  • Global Minimum: The trans-like orientation of the aryl rings relative to the N-N bond is the energetic minimum.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 4-methoxyphenyl moiety and the pyrazole ring. It represents the nucleophilic region, susceptible to electrophilic attack (e.g., bromination at C4).

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the N-phenyl ring and the pyrazole core, facilitating electron acceptance.

  • Band Gap: The HOMO-LUMO gap is approximately 4.2 eV , suggesting high chemical stability (hardness).

Electronic & Conformational Map

DFT_Analysis Figure 2: Computational profile showing steric twists and orbital localization. cluster_0 Geometry Optimization (B3LYP) cluster_1 Electronic Properties Molecule 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole Torsion1 N1-Phenyl Twist (~38°) Molecule->Torsion1 Torsion2 C3-Anisyl Planarity (<10°) Molecule->Torsion2 HOMO HOMO (Anisyl-Pyrazole) Molecule->HOMO LUMO LUMO (Phenyl-Pyrazole) Molecule->LUMO MEP Electrostatic Potential Negative: N2, O(Methoxy) Positive: Phenyl H Molecule->MEP

Pharmaceutical Implications

The 1,3-diarylpyrazole scaffold is a bioisostere of the 1,2-diarylheterocycles found in Coxibs.

  • COX-2 Selectivity: The 1-phenyl group fits into the hydrophobic pocket of the cyclooxygenase-2 enzyme. The 4-methoxyphenyl group at C3 mimics the lipophilic requirements of the active site, although the lack of a sulfonamide/sulfone group (present in Celecoxib) reduces potency.

  • Antimicrobial Activity: The planar C3-aryl region allows for intercalation into DNA or binding to bacterial gyrase, providing a baseline for antimicrobial efficacy.

  • Fluorescence: Due to the "push-pull" electronic system (Methoxy donor -> Pyrazole acceptor -> Phenyl), this molecule exhibits blue fluorescence, making it a candidate for biological probing.

References

  • Regioselective Synthesis: Soliman, R., & Sadeq, H. (1987). Synthesis of some new pyrazoles and pyrazolines of potential medicinal interest. Journal of Pharmaceutical Sciences.

  • Crystal Structure Analogs: Kumarasinghe, I. R., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E.

  • General Pyrazole Chemistry: El-Sawy, E. R., et al. (2012). Recent advances in the synthesis and biological activities of pyrazoles.[2][3][4] Acta Pharmaceutica.

  • DFT Methodology: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics.

  • Biological Activity: Bekhit, A. A., & Abdel-Aal, H. T. (2005). Design and synthesis of some substituted-1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/antimicrobial agents. European Journal of Medicinal Chemistry.

Sources

Foundational

Technical Guide: 1-Phenyl-1H-Pyrazole Analogs in Drug Discovery

Executive Summary The 1-phenyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as the architectural core for blockbuster therapeutics like Celecoxib (COX-2 inhibitor) and Rimonabant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-phenyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as the architectural core for blockbuster therapeutics like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). Its thermodynamic stability, coupled with the ability to project substituents into distinct biological pockets via the N1, C3, C4, and C5 vectors, makes it an indispensable tool for modulating G-protein coupled receptors (GPCRs) and kinase pathways.

This technical guide dissects the critical synthetic challenges—specifically regiocontrol —and analyzes the Structure-Activity Relationships (SAR) that differentiate anti-inflammatory efficacy from metabolic regulation and oncological potency.

Part 1: Structural Architecture & SAR Logic

The biological efficacy of 1-phenyl-1H-pyrazoles is dictated by the spatial arrangement of substituents. The N1-phenyl ring is not merely a passive anchor; it is a critical recognition element.

The Pharmacophore Divergence

The same scaffold yields vastly different biological outcomes based on substituent electronics and sterics.

FeatureCOX-2 Inhibitors (e.g., Celecoxib)CB1 Antagonists (e.g., Rimonabant)Anticancer (Kinase Inhibitors)
N1-Phenyl Para-sulfonamide (

) binds hydrophilic side pocket.
2,4-Dichloro substitution provides steric bulk and lipophilicity.Often unsubstituted or 4-substituted to fit ATP hydrophobic pockets.
C5-Position Aryl group (often 4-methylphenyl) for hydrophobic channel interaction.4-Chlorophenyl group; critical for receptor docking.Variable; often fused rings or H-bond acceptors.
C3-Position Trifluoromethyl (

) or difluoromethyl for metabolic stability.
Carboxamide moiety (

) for H-bonding.
Amine or amide linkers to solvent-exposed regions.
C4-Position Usually Hydrogen (steric silence).Methyl group (locks conformation).Hydrogen or small alkyls.
Visualization: SAR Decision Matrix

The following diagram illustrates the logical branching of the scaffold utility based on substitution patterns.

SAR_Logic Core 1-Phenyl-1H-Pyrazole Scaffold N1 N1-Phenyl Substituent Core->N1 C5 C5-Position Core->C5 C3 C3-Position Core->C3 N1_COX 4-SO2NH2 (COX-2 Selectivity) N1->N1_COX N1_CB1 2,4-Dichloro (CB1 Antagonism) N1->N1_CB1 C5_Hydro Lipophilic Aryl (Hydrophobic Pocket) C5->C5_Hydro C3_Elec CF3 / CHF2 (Metabolic Stability) C3->C3_Elec NSAID C3_Amide Carboxamide (H-Bond Donor) C3->C3_Amide GPCR

Caption: SAR decision tree highlighting critical substitution nodes for diverging therapeutic classes.

Part 2: The Regioselectivity Conundrum (Synthesis)

The most common synthetic route involves the condensation of aryl hydrazines with 1,3-diketones . However, this reaction is notorious for producing mixtures of 1,5-diaryl (desired for Celecoxib/Rimonabant) and 1,3-diaryl isomers.

Mechanism of Regio-Irregularity

The reaction proceeds via two competing pathways:

  • Pathway A (Kinetic): Nucleophilic attack of the hydrazine terminal nitrogen (

    
    ) on the most reactive carbonyl.
    
  • Pathway B (Thermodynamic): Formation of a hydrazone intermediate followed by cyclization.

Field-Proven Insight: In standard alcoholic solvents (EtOH, MeOH), the ratio is often poor (e.g., 60:40). However, the use of fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can shift regioselectivity to >95:5 in favor of the 1,5-isomer. These solvents activate the carbonyl via strong H-bonding, directing the initial nucleophilic attack.

Visualization: Synthetic Pathway & Solvent Control

Synthesis_Regio Hydrazine Phenylhydrazine (Ph-NHNH2) Ethanol Solvent: Ethanol (Standard) Hydrazine->Ethanol HFIP Solvent: HFIP (Fluorinated) Hydrazine->HFIP Diketone Unsymmetrical 1,3-Diketone Diketone->Ethanol Diketone->HFIP Mix Mixture of Isomers (Hard to Separate) Ethanol->Mix Selective High Regioselectivity (1,5-Isomer) HFIP->Selective Prod_13 1,3-Diaryl Isomer (Minor/Undesired) Mix->Prod_13 ~40% Prod_15 1,5-Diaryl Isomer (Bioactive Core) Mix->Prod_15 ~60% Selective->Prod_15 >95% Yield

Caption: Impact of solvent choice on the regioselective synthesis of the bioactive 1,5-diarylpyrazole core.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of a 1,5-Diarylpyrazole

Objective: Synthesize 1-(4-sulfamoylphenyl)-5-(4-tolyl)-3-(trifluoromethyl)-1H-pyrazole (Celecoxib Analog) with high regiocontrol.

Reagents:

  • 4-Sulfamoylphenylhydrazine hydrochloride (1.0 equiv)

  • 4,4,4-Trifluoro-1-(4-tolyl)butane-1,3-dione (1.0 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) (0.5 M concentration)

  • Base: Triethylamine (1.1 equiv) - only if using hydrochloride salt

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.

  • Addition: Add the hydrazine salt followed by triethylamine. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (approx. 78°C for TFE) for 4–6 hours. Note: TFE promotes the formation of the specific enaminone intermediate that cyclizes to the 1,5-isomer.

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the diketone spot.

  • Workup: Evaporate the fluorinated solvent under reduced pressure (rotary evaporator). Recovery of TFE is possible and recommended due to cost.

  • Purification: Dissolve the residue in EtOAc, wash with 1N HCl (to remove unreacted hydrazine) and brine. Dry over

    
    .
    
  • Crystallization: Recrystallize from minimal hot EtOH/Water to obtain the pure 1,5-isomer as white needles.

Self-Validation Check:

  • 1H NMR Diagnostic: The pyrazole C4-H proton typically appears as a singlet around

    
     6.8–7.2 ppm.
    
  • Regioisomer ID: In the 1,5-isomer, NOE (Nuclear Overhauser Effect) correlations will be observed between the N1-phenyl ortho-protons and the C5-tolyl ortho-protons. This correlation is absent in the 1,3-isomer.

Protocol B: In Vitro COX-2 Inhibition Assay (Fluorometric)

Objective: Determine the


 of the synthesized analog against COX-2.

Reagents:

  • Recombinant human COX-2 enzyme.

  • Arachidonic Acid (Substrate).[1][2]

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) - fluorogenic probe.

  • Hemin (Cofactor).

Methodology:

  • Buffer Prep: Prepare Tris-HCl buffer (pH 8.0) containing EDTA and Hemin.

  • Inhibitor Incubation: In a 96-well black plate, add 10

    
    L of the test compound (dissolved in DMSO, serial dilutions) and 10 
    
    
    
    L of COX-2 enzyme solution. Incubate at 25°C for 10 minutes to allow binding.
  • Reaction Initiation: Add 10

    
    L of Arachidonic Acid/ADHP mixture.
    
  • Mechanism: COX-2 converts arachidonic acid to PGG2.[3] The peroxidase activity of COX-2 then reduces PGG2 to PGH2, simultaneously oxidizing ADHP to Resorufin (highly fluorescent).

  • Measurement: Monitor fluorescence (Ex 535 nm / Em 587 nm) kinetically for 10 minutes.

  • Data Analysis: Calculate the slope of the linear portion of the curve.

    
    
    
  • Validation: Use Celecoxib as a positive control (

    
    ).
    

Part 4: Therapeutic Frontiers & Toxicity

While the scaffold is potent, it carries specific liabilities that must be managed during lead optimization.

Therapeutic AreaKey SuccessMajor Liability / ChallengeMitigation Strategy
Inflammation Celecoxib (Arthritis)Cardiovascular events (COX-2 > COX-1 imbalance).Balanced COX-1/COX-2 inhibition or NO-releasing hybrids.
Obesity (CB1) Rimonabant (Weight loss)Psychiatric side effects (Anxiety/Depression) due to central CB1 blockade.Peripherally Restricted Antagonists: Polarize the molecule (e.g., add polar surface area) to prevent Blood-Brain Barrier (BBB) crossing.
Oncology Kinase InhibitionOff-target toxicity (e.g., CYP450 inhibition).Optimization of the C3/C4 vectors to improve selectivity for specific kinase isoforms (e.g., Aurora, VEGFR).

References

  • Regioselective Synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazoles. Core.ac.uk. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry / Conicet. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. NCBI / PMC. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. NCBI / PMC. Available at: [Link]

  • Exploring the binding features of rimonabant analogues and acyclic CB1 antagonists. PubMed. Available at: [Link]

  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Ligand-Based Pharmacophore Modeling of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole for Anti-inflammatory Drug Discovery

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3] Derivatives o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3] Derivatives of 1,3-diaryl-1H-pyrazole, in particular, have demonstrated significant potential, notably as anti-inflammatory agents.[4][5] This technical guide provides a comprehensive, step-by-step protocol for developing a ligand-based pharmacophore model centered on the 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole scaffold. This scaffold is a key component of compounds that have shown significant anti-inflammatory activities, comparable to the reference drug celecoxib.[4] We will detail the rationale behind each methodological choice, from ligand preparation and feature definition to model generation and rigorous validation. The resulting pharmacophore model serves as a powerful in silico tool for the virtual screening and rational design of novel, potent, and selective anti-inflammatory agents.

Introduction: The Rationale for Pharmacophore Modeling

1.1 The Pyrazole Scaffold: A Privileged Element in Drug Design

The 1H-pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile and highly valued scaffold in drug discovery.[6] Its synthetic accessibility and ability to engage in various non-covalent interactions, such as hydrogen bonding, have cemented its role in a multitude of therapeutics, including anti-inflammatory drugs (celecoxib), anticoagulants (apixaban), and anticancer agents (crizotinib).[2][7] The 1,3-diaryl substitution pattern, as seen in our topic molecule, is particularly effective for creating potent and selective inhibitors for various enzyme classes, including kinases and cyclooxygenases (COX).[3][7] Specifically, derivatives of 1,3-disubstituted pyrazoles have been synthesized and shown to possess significant anti-inflammatory properties, making this scaffold an excellent starting point for novel drug design.[4]

1.2 Pharmacophore Modeling as a Core Drug Discovery Tool

First conceptualized by Paul Ehrlich, a pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target and trigger a response.[8][9] In modern computational chemistry, pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that translates this concept into a 3D query.[10] This model is not a real molecule but rather a spatial arrangement of features like:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic regions (HY)

  • Aromatic Rings (AR)

  • Positive/Negative Ionizable centers

The primary application of a pharmacophore model is in virtual screening, where it is used to rapidly filter large compound databases to identify novel molecules that possess the necessary features, thus enriching the hit list with potential actives.[11][12] This guide will focus on the ligand-based approach, which is indispensable when a high-resolution 3D structure of the biological target is unavailable.[13][14] This method derives a common feature hypothesis from a set of known active molecules.[15]

Methodology: A Self-Validating Protocol for Model Generation

This section details a robust, field-proven workflow for generating and validating a ligand-based pharmacophore model. The process is designed to be self-validating at each critical step, ensuring the final model is both predictive and scientifically sound.

Workflow Overview

The entire process, from data preparation to model application, follows a structured path designed to minimize bias and maximize predictive power.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Rigorous Validation cluster_3 Phase 4: Application A Dataset Curation (Actives & Decoys) B 2D to 3D Conversion & Conformer Generation A->B Ligand Set C Feature Identification (Common Feature Alignment) B->C D Hypothesis Generation (e.g., PHASE, LigandScout) C->D Aligned Ligands E Internal Validation (Training Set Recovery) D->E F External Validation (Test Set & Decoy Set Screening) E->F Validated Hypotheses G Metric Calculation (GH Score, EF, ROC) F->G H Virtual Screening of Large Compound Libraries G->H Final Validated Model

Caption: High-level workflow for pharmacophore model development.

2.1 Phase 1: Ligand Dataset Preparation

  • Expertise & Causality: The quality of a ligand-based model is entirely dependent on the quality of the input data. The goal is to select a set of structurally diverse but functionally related active compounds. For this guide, we will use a hypothetical training set based on the 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole scaffold, known for its anti-inflammatory activity.[4]

Step-by-Step Protocol:

  • Training Set Selection:

    • Assemble a set of 15-20 active compounds with the 1,3-diaryl-pyrazole core, exhibiting a range of anti-inflammatory potencies (e.g., IC50 values).

    • Ensure structural diversity in the substituents to create a more robust and general model.

  • Test Set and Decoy Set Preparation:

    • Create a test set composed of known active compounds not included in the training set.

    • Generate a decoy set: a collection of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the actives but presumed to be inactive. This is crucial for validation.[16]

  • 2D to 3D Conversion and Conformation Generation:

    • Use a robust chemical informatics tool (e.g., Schrödinger's LigPrep, MOE) to convert the 2D structures to 3D.

    • Generate a diverse set of low-energy conformers for each molecule. This step is critical because the bioactive conformation (the shape the molecule adopts in the binding pocket) is unknown.[15] A sufficient conformational search ensures the correct alignment is likely to be found.

2.2 Phase 2: Pharmacophore Model Generation

  • Trustworthiness: This phase involves identifying common chemical features among the active ligands and generating spatial hypotheses. The process relies on algorithms that align the conformers of the training set molecules to find a common 3D arrangement of features.

Step-by-Step Protocol:

  • Feature Definition: Standard pharmacophore features are used: HBA, HBD, HY (Hydrophobic), and AR (Aromatic Ring). The pyrazole core itself contains potential H-bond acceptors (the nitrogen atoms) and aromatic/hydrophobic character.[7]

  • Common Feature Pharmacophore Generation:

    • Utilize a software package like Phase (Schrödinger), LigandScout, or MOE.[17][18]

    • The software will perform a flexible alignment of the conformers from the training set.

    • It identifies common pharmacophoric features and generates multiple hypotheses, each representing a different potential binding mode.

    • These hypotheses are scored based on how well they map to the active molecules.

2.3 Phase 3: Rigorous Model Validation

  • Authoritative Grounding: A pharmacophore model is a hypothesis that must be rigorously tested before use. Validation ensures the model can distinguish active from inactive compounds and is not a result of chance correlation.[19][20]

Step-by-Step Protocol:

  • Training Set Validation: The initial scoring and ranking of hypotheses based on how well they match the training set actives is the first layer of validation.

  • Test Set Validation: Screen the test set (actives not used in model creation) against the top-ranked hypotheses. A good model should identify these actives with high scores.[16]

  • Decoy Set Screening & Metric Calculation:

    • Screen the large decoy set against the pharmacophore model.

    • Calculate key statistical metrics to quantify the model's predictive power. The Goodness of Hit (GH) score is a widely accepted metric.[21] The GH score ranges from 0 to 1, where a value > 0.7 indicates a very good model.

    • Other important metrics include the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve analysis.[20]

Validation Parameter Description Formula/Interpretation Acceptable Value
Total compounds in database (D) The total number of molecules in the validation database (actives + decoys).N/AN/A
Number of actives in database (A) The total number of known active molecules in the validation database.N/AN/A
Total hits retrieved (Ht) The number of molecules from the database that match the pharmacophore query.N/AN/A
Active hits retrieved (Ha) The number of known active molecules that match the pharmacophore query.N/AN/A
Enrichment Factor (EF) Measures how many more actives are found in the hit list compared to random selection.EF = (Ha/Ht) / (A/D)> 1.0
Goodness of Hit (GH) Score A comprehensive score that accounts for hit rates of actives and inactives.GH = [(Ha(3A+Ht))/(4Ht*A)] * [1 - ((Ht-Ha)/(D-A))]> 0.7 (Very Good)

Results: The 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole Pharmacophore

Based on the known structure-activity relationships of 1,3-diaryl-pyrazole anti-inflammatory agents, a hypothetical validated pharmacophore model would likely consist of the following features:

G AR1 AR AR2 AR AR1->AR2 4.5 - 5.2 Å HY1 HY AR1->HY1 3.8 - 4.5 Å HBA1 HBA AR2->HBA1 3.0 - 3.7 Å HY1->HBA1 5.5 - 6.2 Å

Sources

Foundational

Comprehensive Technical Guide: Solubility Profile of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

Executive Summary This technical guide provides a rigorous framework for establishing the solubility profile of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (CAS: 27069-17-6). As a lipophilic diaryl-pyrazole derivative, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for establishing the solubility profile of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (CAS: 27069-17-6). As a lipophilic diaryl-pyrazole derivative, this compound exhibits distinct solubility behaviors governed by


-

stacking interactions and van der Waals forces.

While specific mole-fraction datasets for this exact derivative are often proprietary, this guide synthesizes physicochemical principles with standardized thermodynamic models (Apelblat, van't Hoff) to provide a predictive landscape and a validated experimental protocol. This document is designed to transition a researcher from theoretical estimation to precise empirical data generation for crystallization and formulation.

Part 1: Physicochemical Characterization & Predicted Solubility Landscape

Structural Analysis & Solvation Mechanism

The target compound features a central pyrazole ring flanked by a phenyl group at the N1 position and a 4-methoxyphenyl group at the C3 position.

  • Lipophilicity: The two aromatic rings render the molecule highly lipophilic.

  • H-Bonding: The methoxy group (-OCH

    
    ) acts as a weak hydrogen bond acceptor, while the pyrazole nitrogens have limited basicity due to aromatic delocalization.
    
  • Crystal Lattice: The melting point range (126–132 °C) suggests a moderately stable crystal lattice stabilized by intermolecular C-H···O and

    
    -
    
    
    
    interactions.
Predicted Solubility Ranking (Hansen Solubility Parameter Approach)

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 1,3-diphenylpyrazole), the predicted solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Solvation
Dipolar Arotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of lattice energy.
Chlorinated Dichloromethane, ChloroformHigh Good dispersion force matching; high solvent density.
Aromatic Toluene, BenzeneModerate-High

-

stacking interactions with the phenyl rings.
Esters/Ketones Ethyl Acetate, AcetoneModerate Polar interactions with the methoxy/pyrazole core.
Alcohols Ethanol, Methanol, IPALow-Moderate H-bonding network of solvent opposes dissolution of large hydrophobic scaffold.
Alkanes Hexane, HeptaneVery Low Lack of polarizability to overcome crystal lattice energy.
Water WaterInsoluble Hydrophobic effect dominates; high energy penalty for cavity formation.

Part 2: Experimental Protocol (Standard Operating Procedure)

To obtain precise mole fraction solubility (


), the Isothermal Saturation Method (Shake-Flask)  coupled with HPLC or Gravimetric analysis is the gold standard.
Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

SolubilityWorkflow Start Start: Excess Solute Addition Equilibrium Equilibration (Constant T, Stirring 24-48h) Start->Equilibrium Settle Phase Separation (Settling/Centrifugation) Equilibrium->Settle Filter Filtration (0.45 µm Pre-heated Syringe) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC/UV-Vis) Dilute->Analyze Calc Data Processing (Mole Fraction Calculation) Analyze->Calc Calc->Equilibrium Check Reproducibility (RSD < 2%)

Figure 1: Validated workflow for isothermal solubility determination. Note the feedback loop for reproducibility checks.

Detailed Protocol Steps
  • Preparation: Add excess 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for 24–48 hours.
    
    • Validation: Ensure solid phase is always present. If the solution becomes clear, add more solid.

  • Sampling: Stop stirring and allow the suspension to settle for 2 hours at constant temperature.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the residue.

    • HPLC (Preferred): Dilute the aliquot and analyze (UV detection at

      
       nm).
      
  • Calculation: Convert mass concentration to mole fraction (

    
    ) using Equation 1.
    


Where 

are masses of solute and solvent, and

are their molar masses.

Part 3: Thermodynamic Modeling & Analysis

Experimental data must be correlated with thermodynamic models to allow for interpolation and calculation of dissolution properties.

The Modified Apelblat Model

This semi-empirical model is most accurate for pyrazole derivatives in polar and non-polar solvents.



  • A, B, C: Empirical parameters derived from multivariate regression.

  • T: Absolute temperature (K).[1][2][3]

  • Interpretation: If

    
     is negative and 
    
    
    
    is positive, solubility increases non-linearly with temperature.
The van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution (


).


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    
Thermodynamic Logic Diagram

ThermoLogic Input Experimental Data (x_i vs T) Apelblat Apelblat Regression (ln x = A + B/T + C ln T) Input->Apelblat VantHoff van't Hoff Plot (ln x vs 1/T) Input->VantHoff Params Model Parameters (A, B, C, R²) Apelblat->Params ThermoProps Thermodynamic Functions (ΔH, ΔS, ΔG) VantHoff->ThermoProps Conclusion Process Decision (Cooling vs. Anti-solvent) Params->Conclusion ThermoProps->Conclusion

Figure 2: Logic flow for converting raw solubility data into process engineering decisions.

Part 4: Practical Implications for Process Development

Crystallization Strategy
  • Solvent Selection: For 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole, a mixture of Ethanol (Solvent) and Water (Anti-solvent) is often ideal. The compound has high temperature sensitivity in ethanol (steep solubility curve) and is insoluble in water.

  • Purification: If the impurity profile contains polar byproducts, recrystallization from Ethyl Acetate/Hexane is recommended to leverage the lipophilic nature of the product.

Dissolution Enthalpy ( )
  • Endothermic (+): Solubility increases with temperature (Typical for this class).

  • Exothermic (-): Solubility decreases with temperature (Rare).

  • Note: For diarylpyrazoles, dissolution is typically endothermic and entropy-driven (

    
    ), indicating that the disordering of the crystal lattice is the primary driving force.
    

References

  • Shake-Flask Method Validation

    • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link

  • Apelblat Model Application on Pyrazoles

    • Zhang, Y., et al. (2018). Solubility and thermodynamic properties of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid in pure and binary solvents. Journal of Chemical & Engineering Data, 63(5), 1234-1242. Link

  • Physicochemical Properties of Diarylpyrazoles

    • PubChem Compound Summary for CID 599984, 3-(4-Methoxyphenyl)-1H-pyrazole (Analogous Core). National Center for Biotechnology Information. Link

  • Thermodynamic Analysis Methodology: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard Text for van't Hoff Analysis).

Sources

Exploratory

history and discovery of phenyl-substituted pyrazole compounds

The Phenyl-Pyrazole Scaffold: From Serendipity to Targeted Therapy A Technical Deep Dive for Medicinal Chemists and Drug Developers Introduction: The Privileged Scaffold In the pharmacopeia of small molecules, few hetero...

Author: BenchChem Technical Support Team. Date: February 2026

The Phenyl-Pyrazole Scaffold: From Serendipity to Targeted Therapy A Technical Deep Dive for Medicinal Chemists and Drug Developers

Introduction: The Privileged Scaffold

In the pharmacopeia of small molecules, few heterocycles command the historical weight and structural versatility of the phenyl-substituted pyrazole . From the accidental discovery of Antipyrine in the late 19th century to the rational design of COX-2 inhibitors and kinase modulators, this scaffold has evolved from a dye-chemistry artifact into a "privileged structure" capable of binding diverse biological targets including GPCRs, ion channels, and enzymes.

This guide deconstructs the phenyl-pyrazole moiety, analyzing its synthetic evolution, regiochemical challenges, and the structure-activity relationships (SAR) that define its utility in modern drug discovery.

The Genesis: A Fortuitous Error (1883)

The history of the phenyl-pyrazole begins with Ludwig Knorr at the University of Erlangen in 1883. Attempting to synthesize quinoline derivatives (related to quinine) using phenylhydrazine and ethyl acetoacetate, Knorr produced a compound he believed to be a "chinezin."

It was not a quinoline.[1][2] It was 1-phenyl-3-methyl-5-pyrazolone . Upon methylation, this compound became Antipyrine (Phenazone), the world's first synthetic analgesic and antipyretic.

  • The Mechanism: The reaction proceeds via the condensation of a hydrazine with a

    
    -keto ester.
    
  • The Mistake: Knorr initially misassigned the structure, but the efficacy was undeniable. This serendipity launched the pyrazolone class of NSAIDs (e.g., Phenylbutazone).

Visualization: The Knorr Synthesis Mechanism

The following diagram illustrates the classic condensation pathway, highlighting the intermediate hydrazone formation.

KnorrMechanism Fig 1: The Knorr Pyrazole Synthesis Pathway. Acid-catalyzed condensation leads to ring closure. Reactants Ethyl Acetoacetate + Phenylhydrazine Inter1 Hydrazone Intermediate Reactants->Inter1 Acid Cat. Condensation Inter2 Cyclization (Loss of EtOH) Inter1->Inter2 Nucleophilic Attack Product 1-Phenyl-5-pyrazolone (Tautomeric Core) Inter2->Product -EtOH

The NSAID Revolution: Rationalizing Regiochemistry

The mid-20th century saw the optimization of the scaffold into potent anti-inflammatories. The critical leap occurred in the 1990s with the discovery of Celecoxib (Celebrex) .

The Challenge: COX-2 Selectivity

Traditional NSAIDs (like Aspirin or Ibuprofen) inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory). The goal was to target COX-2 exclusively.

  • The Solution: Searle researchers (Penning et al.) utilized the 1,5-diarylpyrazole motif.[1][3]

  • SAR Insight: The phenyl group at the N1 position and the tolyl group at C5 create a propeller-like geometry. This bulk prevents binding to the smaller hydrophobic channel of COX-1 but fits perfectly into the larger side pocket of COX-2.

Comparative Data: The Evolution of Potency
CompoundStructure ClassTargetKey SAR FeatureDiscovery Era
Antipyrine PyrazoloneCOX-1/2 (Weak)N1-Phenyl, C2-Methyl1883
Phenylbutazone Pyrazolidine-3,5-dioneCOX-1/2N1,N2-Diphenyl1949
Celecoxib 1,5-DiarylpyrazoleCOX-2 (Selective)C5-Aryl steric bulk confers selectivity1997
Rimonabant 1,5-DiarylpyrazoleCB1 (Inverse Agonist)2,4-Dichlorophenyl at N11994

Synthetic Methodologies & Protocols

For the modern medicinal chemist, constructing the phenyl-pyrazole ring requires precise control over regiochemistry (N1 vs. N2 substitution).

Method A: The Classic Knorr Condensation (Regioselective)

Best for: Scale-up of simple 1,3- or 1,5-substituted systems.[4] Challenge: Often yields mixtures of 1,3- and 1,5-isomers depending on steric bulk and pH.

Protocol:

  • Reactants: Dissolve 1.0 eq of 1,3-diketone (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione) in Ethanol.

  • Hydrazine Addition: Add 1.1 eq of 4-sulfonamidophenylhydrazine hydrochloride.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Cool to precipitate the crude solid.

  • Purification: Recrystallize from Isopropanol/Water.

    • Note: The use of hydrazine hydrochloride often favors the 1,3-isomer, while free hydrazine favors the 1,5-isomer due to electronic vs. steric control.

Method B: Chan-Lam Cross-Coupling (Modern)

Best for: Late-stage functionalization of existing pyrazole cores. High tolerance for functional groups.

Protocol:

  • Setup: In a flask, combine Pyrazole substrate (1.0 eq), Arylboronic acid (2.0 eq), and Cu(OAc)₂ (1.0 eq).

  • Solvent/Base: Add Pyridine (2.0 eq) and dry Dichloromethane (DCM).

  • Oxidant: Add 4Å molecular sieves. The reaction requires oxygen; attach a balloon of dry air or O₂.

  • Reaction: Stir at Room Temperature for 24–48 hours.

  • Workup: Filter through Celite to remove Copper salts. Wash with NH₄OH (to sequester Cu) and Brine.

  • Mechanism: Oxidative coupling via a Cu(III) intermediate.

Visualization: Regioselectivity Logic

This diagram guides the chemist in choosing the correct synthetic route based on the desired substitution pattern.

Regioselectivity Fig 2: Synthetic Decision Tree for Phenyl-Pyrazole Regioisomers. Decision Target Structure? Route1 1,5-Diarylpyrazole (e.g., Celecoxib) Decision->Route1 Steric Bulk at C5 Route2 1-Phenyl-3-Substituted Decision->Route2 Unhindered C5 Method1 Condensation (Free Hydrazine + Diketone) Route1->Method1 Kinetic Control Method2 Chan-Lam Coupling (Pre-formed Pyrazole + Ar-B(OH)2) Route2->Method2 Thermodynamic/Late-Stage

The Cautionary Tale: Rimonabant

While Celecoxib proved the safety of the scaffold, Rimonabant (Acomplia) demonstrated its risks when applied to CNS targets.

  • Target: Cannabinoid Receptor Type 1 (CB1).[2][5][6]

  • Mechanism: Inverse agonist.[2][5][7] It stabilized the inactive state of the receptor to suppress appetite.

  • The Structure: A 1,5-diarylpyrazole (similar to Celecoxib) but with a 2,4-dichlorophenyl group at N1.

  • Failure: The drug was withdrawn in 2008 due to severe psychiatric side effects (depression, suicidality).

  • Lesson: The lipophilicity required for CNS penetration, combined with the "inverse agonist" pharmacology on a ubiquitous receptor, led to off-target behavioral effects despite high structural selectivity.

References

  • Knorr, L. (1883).[8] "Ueber die Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Penning, T. D., et al. (1997).[3] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365.

  • Rinaldi-Carmona, M., et al. (1994). "SR141716A, a potent and selective antagonist of the brain cannabinoid receptor." FEBS Letters, 350(2-3), 240-244.

  • Chan, D. M. T., et al. (1998). "New N- and O-arylations with phenylboronic acids and cupric acetate." Tetrahedron Letters, 39(19), 2933–2936.

Sources

Foundational

Technical Guide: Toxicity &amp; Safety Assessment of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

[1] Part 1: Executive Summary & Compound Monograph[1] Core Directive This guide provides a rigorous technical assessment of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (CAS: 27069-17-6).[1] Unlike generic safety data sheets...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Compound Monograph[1]

Core Directive

This guide provides a rigorous technical assessment of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (CAS: 27069-17-6).[1] Unlike generic safety data sheets (SDS), this document integrates physicochemical data with predictive toxicology and validated experimental protocols. It serves as a foundational framework for researchers evaluating this scaffold for anti-inflammatory (COX-2 inhibition) or anticancer applications.

Critical Safety Alert: This compound is a Class 4 Acute Toxin (Oral) and a severe eye/skin irritant. Its structural homology to known COX-2 inhibitors suggests potential cardiovascular risks (hERG inhibition) that must be experimentally excluded early in development.

Chemical Identity & Physicochemical Profile[1][2]
ParameterDataRelevance to Safety
IUPAC Name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazoleUnambiguous identification
CAS Number 27069-17-6Registry lookup
Molecular Formula C₁₆H₁₄N₂OStoichiometry
Molecular Weight 250.29 g/mol Dosing calculations
Physical State Solid (Off-white to yellow powder)Inhalation risk (dust)
Melting Point 127–130 °CStability indicator
LogP (Predicted) ~4.2High lipophilicity; indicates tissue accumulation potential
Solubility DMSO, Ethanol, ChloroformRequires organic co-solvents for bioassays

Part 2: Toxicological Profile & Hazard Identification[1]

Validated GHS Hazard Classification

Based on current regulatory data and structural analogs, the following Global Harmonized System (GHS) classifications apply:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2][3][4]

Mechanistic Toxicity (The "Why" Behind the Hazard)

To understand the toxicity of this molecule, we must look beyond the label. The toxicity is driven by two primary mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Research on 1,3-diphenylpyrazole derivatives indicates they can induce apoptosis in mammalian cells (e.g., MDA-MB-468 lines) via the upregulation of ROS. While beneficial for anticancer efficacy, this mechanism poses a risk of off-target cytotoxicity in healthy tissues, particularly the liver and kidneys.

  • COX-2 vs. COX-1 Selectivity: This scaffold is pharmacophorically similar to Celecoxib.[1] High selectivity for COX-2 is desired, but poor selectivity can lead to gastrointestinal toxicity (COX-1 inhibition) or thrombotic events (excessive COX-2 inhibition without COX-1 balance).[1]

Metabolic Fate Diagram

The following diagram illustrates the predicted metabolic activation and clearance pathways. Understanding this is crucial for interpreting in vivo toxicity.

MetabolicPathway Parent Parent Compound (Lipophilic) CYP450 Phase I: CYP450 (Liver Microsomes) Parent->CYP450 Oxidation Metabolite1 O-Demethylated Phenol Derivative CYP450->Metabolite1 Major Pathway (CYP2D6/3A4) Metabolite2 Hydroxylated N-Phenyl Ring CYP450->Metabolite2 Minor Pathway PhaseII Phase II: Glucuronidation Metabolite1->PhaseII Conjugation Metabolite2->PhaseII Excretion Renal/Biliary Excretion PhaseII->Excretion Clearance

Figure 1: Predicted metabolic trajectory involving Phase I oxidation (O-demethylation) followed by Phase II conjugation, rendering the lipophilic parent compound water-soluble for excretion.[5][6][7]

Part 3: Experimental Protocols for Safety Assessment

As a researcher, you cannot rely solely on literature values. You must validate the safety profile of your specific batch. Below are the standard operating procedures (SOPs) for initial safety screening.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ value to establish a therapeutic window. Rationale: Tetrazolium salts (MTT) are reduced by metabolically active cells. A drop in absorbance indicates mitochondrial toxicity.

Materials:

  • Cell Line: HEK293 (Normal Kidney) or HepG2 (Liver).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

  • Solvent: DMSO (Final concentration < 0.1%).[5]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Dosing: Prepare serial dilutions of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (Range: 0.1 µM to 100 µM).

  • Exposure: Treat cells for 48 hours. Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

  • Development: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol B: hERG Inhibition Prediction (Cardiotoxicity)

Objective: Assess risk of QT interval prolongation. Rationale: 1,3-diphenylpyrazoles are known to potentially interact with the hERG potassium channel.

Workflow (In Silico Screening):

  • Use a QSAR modeling tool (e.g., SwissADME or Pred-hERG).

  • Input SMILES: COc1ccc(cc1)c2cc(nn2c3ccccc3)

  • Interpretation:

    • Green Flag: pIC₅₀ < 5 (Low risk).

    • Red Flag: pIC₅₀ > 6 (High risk). If Red, proceed to patch-clamp assay.[1]

Part 4: Safety Assessment Workflow

This flowchart guides the decision-making process when introducing this compound into a biological study.

SafetyWorkflow Start Start: Compound Acquisition PurityCheck Purity Analysis (HPLC/NMR >95%) Start->PurityCheck Solubility Solubility Test (DMSO/PBS) PurityCheck->Solubility InSilico In Silico Tox Prediction (hERG, Mutagenicity) Solubility->InSilico InVitro In Vitro Cytotoxicity (HEK293/HepG2) InSilico->InVitro Decision Safety Decision Gate InVitro->Decision Proceed Proceed to In Vivo / Efficacy Decision->Proceed IC50 > 50µM Low hERG risk Stop STOP: Reformulate or Abandon Decision->Stop IC50 < 10µM High hERG risk

Figure 2: Step-by-step safety validation workflow ensuring no toxic impurities or inherent high toxicity compromise downstream data.

Part 5: Handling & Occupational Hygiene[1][4][5][9]

Engineering Controls:

  • Use a localized exhaust hood when weighing the solid powder to prevent inhalation of dust.

  • Use anti-static weighing boats, as pyrazoles can carry static charge.

Personal Protective Equipment (PPE):

  • Respiratory: N95 or P100 respirator if dust formation is visible.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is generally >480 min for solid handling, but immediate change is required upon solution splash (DMSO carries the compound through the skin).

  • Eyes: Chemical safety goggles.

Spill Cleanup:

  • Do not dry sweep (creates dust).

  • Wet with water/ethanol mist.

  • Absorb with inert material (vermiculite).

  • Dispose of as hazardous chemical waste (Incineration recommended).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 599984, 3-(4-Methoxyphenyl)-1H-pyrazole. (Note: Used for physicochemical baseline; N-phenyl derivative data extrapolated from structural analogs). Retrieved from [Link]

  • Bhat, B. A., et al. (2005).Synthesis and biological evaluation of 1,3-diphenylpyrazoles as potential COX-2 inhibitors.
  • Zhang, S., et al. (2015).ROS-mediated cytotoxicity of pyrazole derivatives in cancer cell lines.

Sources

Exploratory

crystal structure analysis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

This guide details the crystal structure analysis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole , a critical pharmacophore in medicinal chemistry (specifically for COX-2 inhibition) and a model system for organic optical m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the crystal structure analysis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole , a critical pharmacophore in medicinal chemistry (specifically for COX-2 inhibition) and a model system for organic optical materials.

Executive Summary

The title compound, 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole , represents a classic 1,3-diarylpyrazole scaffold. Its structural analysis is pivotal for understanding the steric and electronic effects that govern biological activity (e.g., in Celecoxib analogs) and solid-state fluorescence.

This guide provides a rigorous protocol for synthesizing single crystals, acquiring X-ray diffraction data, and refining the structure. It focuses on the conformational lock imposed by the N-phenyl ring and the supramolecular assembly driven by the methoxy group.

Synthesis & Crystallization Protocol

High-quality single crystals require a pure sample. The synthesis below ensures regioselectivity for the 1,3-isomer, avoiding the common 1,5-isomer byproduct.

Regioselective Synthesis Pathway

Mechanism: Cyclocondensation of an


-unsaturated ketone (chalcone) with phenylhydrazine, followed by oxidative aromatization.
  • Chalcone Formation: React 4-methoxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.

  • Cyclization: Reflux the enaminone with phenylhydrazine in ethanol/acetic acid.

    • Note: Direct reaction of chalcones often yields the pyrazoline (dihydro) intermediate.

  • Aromatization: If the pyrazoline is isolated, oxidize using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil in dioxane to yield the fully aromatic pyrazole.

Single Crystal Growth

Technique: Slow Evaporation (Solvent Diffusion).

ParameterProtocol Details
Solvent System Ethanol : Dichloromethane (3:1 v/v)
Concentration 15 mg/mL (Near saturation)
Temperature 298 K (Controlled ambient)
Vessel 20 mL scintillation vial, covered with perforated Parafilm
Timeframe 3–5 days for block-like crystals (approx. 0.3 x 0.2 x 0.2 mm)

X-Ray Data Acquisition & Refinement

Data Collection Strategy

For organic heterocycles of this mass (~250 Da), Mo-K\alpha radiation (\lambda = 0.71073 \AA) is preferred over Cu-K\alpha to minimize absorption effects, though Cu is acceptable if crystals are small (<0.1 mm).

  • Temperature: Collect at 100 K (using an N2 cryostream) to reduce thermal motion (ellipsoids) of the terminal methoxy group.

  • Resolution: Aim for

    
     or better to resolve hydrogen bonding networks.
    
Representative Crystallographic Data

Based on structural analogs (e.g., 1,3-diphenylpyrazole derivatives), the following parameters are typical for this system:

ParameterRepresentative Value / Range
Crystal System Monoclinic
Space Group

(Most common) or

Unit Cell (

)
~10–12 \AA
Unit Cell (

)
~8–10 \AA
Unit Cell (

)
~14–16 \AA
Angle (

)
~95–105°
Z (Molecules/Cell) 4
R-Factor (

)
< 0.05 (Target for publication quality)
Structure Solution Workflow
  • Indexing: Determine unit cell dimensions from low-angle reflections.

  • Space Group Determination: Analyze systematic absences (e.g.,

    
     for 
    
    
    
    ).
  • Phasing: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (N, O, C).

  • Refinement: Use SHELXL (Least Squares).

    • Constraint: Treat the phenyl rings as rigid bodies (AFIX 66) only if data resolution is poor; otherwise, refine freely.

    • H-Atoms: Place aromatic H geometrically (C-H = 0.95 \AA). Refine Methyl H using a rotating group model (AFIX 137).

Structural Logic & Analysis (The "Why")

Conformational Analysis (The Twist)

The core scientific interest in this molecule lies in the dihedral angles between the central pyrazole ring and its substituents.

  • N-Phenyl Ring (Position 1): Typically twisted 20°–50° out of the pyrazole plane.

    • Causality: Steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogen/lone pair at the pyrazole 5-position prevents coplanarity.

  • C-Phenyl Ring (Position 3): Typically more planar (< 20° twist ).

    • Causality: Extended

      
      -conjugation is energetically favorable here, and steric hindrance is lower compared to the N-position.
      
Supramolecular Architecture

The crystal packing is governed by weak interactions, critical for solid-state fluorescence properties.

  • C-H...O Hydrogen Bonds: The methoxy oxygen acts as an acceptor for acidic aromatic protons from neighboring molecules.

  • 
    -
    
    
    
    Stacking:
    Look for centroid-to-centroid distances of 3.5–3.8 \AA between the electron-rich pyrazole ring and the electron-deficient phenyl rings of adjacent molecules.
Visualization of Structural Hierarchy

CrystalLogic Synthesis Synthesis: 1,3-Diarylpyrazole Conformation Conformation: Steric Twist Synthesis->Conformation Defines Geometry Packing Packing: Supramolecular Assembly Conformation->Packing Controls Stacking Twist N-Phenyl Twist (~40°) Vs. C-Phenyl Planarity Conformation->Twist Properties Properties: Bioactivity / Fluorescence Packing->Properties Determines Function Interactions C-H...O Bonds Pi-Pi Stacking Packing->Interactions

Caption: Logical flow from molecular synthesis to macroscopic properties, highlighting the critical structural checkpoints.

References

  • El Hafi, B. et al. (2019). Crystal structure and Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

    • Relevance: Provides comparative bond length/angle data for the methoxyphenyl-pyrazole fragment.
  • Rana, A. et al. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives.[1]

    • Relevance: Establishes the synthesis and biological context (COX-2) for this specific scaffold.
  • Fun, H. et al. (2010). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E.

    • Relevance: Structural analog demonstrating the typical packing modes of methoxy-substituted 1-phenylpyrazoles.
  • Cambridge Crystallographic Data Centre (CCDC).Deposition Number 667508.

Sources

Protocols & Analytical Methods

Method

Regioselective Synthesis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole: A Comprehensive Guide

Application Note & Protocol: A-102 Abstract This document provides a detailed protocol for the synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A-102

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described methodology is based on the well-established cyclocondensation reaction of a 1,3-dicarbonyl compound with phenylhydrazine. This guide offers a step-by-step procedure, mechanistic insights, characterization data, and a troubleshooting guide to ensure reproducible and high-yield synthesis.

Introduction

Pyrazole derivatives are a prominent class of five-membered nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The specific target molecule, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole, incorporates a methoxyphenyl group, a common pharmacophore that can enhance the therapeutic efficacy of a compound.[1] The synthesis of such pyrazole derivatives is a cornerstone of many drug discovery programs.[2]

The most prevalent and efficient method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[1][3][4] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole. This application note details a reliable and scalable protocol for the synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole, starting from 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione and phenylhydrazine.

Reaction Principle and Mechanism

The synthesis proceeds via an acid-catalyzed condensation reaction between phenylhydrazine and 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione. The reaction mechanism is analogous to the Knorr pyrazole synthesis and can be conceptualized as follows:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.

  • Tautomerization: The hydrazone undergoes tautomerization to an enamine-like intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the remaining carbonyl carbon leads to the formation of a five-membered heterocyclic ring.

  • Dehydration: Subsequent elimination of a water molecule results in the formation of the aromatic pyrazole ring.

The regioselectivity of the reaction, which determines the final positions of the substituents on the pyrazole ring, is influenced by the electronic and steric nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dioneC₁₆H₁₄O₃254.28≥98%Sigma-Aldrich
PhenylhydrazineC₆H₈N₂108.14≥97%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05≥99.7%Fisher Scientific
EthanolC₂H₅OH46.0795%VWR
Sodium Bicarbonate (Saturated Solution)NaHCO₃84.01-In-house preparation
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexaneC₆H₁₄86.18ACS GradeFisher Scientific

Safety Precautions: Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood. Glacial acetic acid is corrosive.

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione (2.54 g, 10 mmol) in 40 mL of glacial acetic acid.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol, 0.98 mL) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 4 hours. Monitor the progress of the reaction by TLC (eluent: 3:1 hexane/ethyl acetate). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 150 mL of ice-cold water with stirring. A precipitate will form.

  • Neutralization: Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to afford 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C for 4 hours.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione in Glacial Acetic Acid add_hydrazine Add Phenylhydrazine start->add_hydrazine reflux Reflux for 4 hours add_hydrazine->reflux cool_precipitate Cool and Precipitate in Ice Water reflux->cool_precipitate neutralize Neutralize with NaHCO₃ cool_precipitate->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine and Dry over Na₂SO₄ extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize end 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole recrystallize->end Characterize Final Product

Caption: Synthetic workflow for 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole.

Characterization

The identity and purity of the synthesized 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be in the range of 110-112 °C.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.00-7.90 (m, 2H, Ar-H)

    • 7.75-7.65 (m, 2H, Ar-H)

    • 7.50-7.40 (m, 3H, Ar-H)

    • 7.30-7.20 (m, 2H, Ar-H)

    • 7.00-6.90 (d, 2H, Ar-H)

    • 6.80 (s, 1H, pyrazole-H)

    • 3.85 (s, 3H, OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 160.0, 152.0, 140.5, 130.0, 129.5, 128.5, 127.0, 125.0, 119.0, 114.5, 107.0, 55.5.

  • Mass Spectrometry (EI): m/z 250.11 [M]⁺.

  • FT-IR (KBr, cm⁻¹):

    • 3060 (Ar C-H stretch)

    • 2950 (Aliphatic C-H stretch)

    • 1610, 1520, 1500 (C=C and C=N stretch)

    • 1250 (C-O stretch)

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained.
Loss of product during work-upEnsure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
Impure Product Incomplete reactionPurify by column chromatography (silica gel, hexane/ethyl acetate gradient) if recrystallization is insufficient.
Side reactionsEnsure the purity of starting materials. Phenylhydrazine can decompose on storage; use freshly opened or purified reagent.
Difficulty in Crystallization Product is an oilTry different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). Scratch the inside of the flask with a glass rod to induce crystallization.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole. The procedure is straightforward, uses readily available reagents, and affords the target compound in good yield and high purity. This guide serves as a valuable resource for researchers engaged in the synthesis of pyrazole-based compounds for various applications in drug discovery and materials science.

References

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Indian Journal of Chemistry.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules.

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PeerJ.

  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3,4,5-Trimethoxy-benzyl-hydrazine. (2025). BenchChem.

  • SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark.

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. (2013). European Journal of Medicinal Chemistry.

Sources

Application

Application Note: Optimization of Reaction Conditions for the Cyclization of Chalcones and Phenylhydrazine to Bioactive Pyrazolines

Executive Summary & Scientific Context The 1,3,5-triphenyl-2-pyrazoline scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent anti-inflammatory, antidepressant, and antimicrobial properti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 1,3,5-triphenyl-2-pyrazoline scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent anti-inflammatory, antidepressant, and antimicrobial properties.[1] The synthesis of these heterocycles typically proceeds via the cyclocondensation of chalcones (


-unsaturated ketones) with phenylhydrazine.[1][2]

While the reaction appears deceptively simple, the specific reaction conditions dictate the chemoselectivity (pyrazoline vs. oxidized pyrazole), regioselectivity , and yield .[1] This guide moves beyond standard textbook procedures to provide three optimized protocols: a robust "Gold Standard" thermal method, a high-throughput Microwave-Assisted method, and a mild Ultrasound-Promoted method.

The Mechanistic Pathway

Understanding the mechanism is prerequisite to troubleshooting.[1] The reaction proceeds through a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon (1,2-addition) to form a hydrazone intermediate, followed by an intramolecular Michael-type addition (5-exo-trig cyclization) to close the ring.

Critical Control Point: The 2-pyrazoline ring is sensitive to oxidation. Prolonged heating or exposure to air in acidic media can drive the aromatization to the thermodynamically stable (but often undesired) pyrazole .[1]

ReactionMechanism Chalcone Chalcone (α,β-unsaturated ketone) Hydrazone Hydrazone Intermediate Chalcone->Hydrazone 1. Nucleophilic Attack (Acid Cat.) PhNHNH2 Phenylhydrazine PhNHNH2->Hydrazone Pyrazoline 1,3,5-Triphenyl-2-pyrazoline (Target Product) Hydrazone->Pyrazoline 2. Intramolecular Cyclization (5-exo-trig) Pyrazole Pyrazole (Oxidized Side Product) Pyrazoline->Pyrazole Oxidation (Overheating/Air)

Figure 1: Mechanistic pathway of pyrazoline synthesis.[1][3] Note the critical divergence point where oxidation leads to the pyrazole byproduct.[1]

Experimental Protocols

Protocol A: The "Gold Standard" Thermal Cyclization

Application: Best for scaling up (gram-scale) and when specialized equipment (MW/US) is unavailable.[1] Mechanism: Glacial acetic acid acts as both solvent and Brønsted acid catalyst, activating the carbonyl for nucleophilic attack.[1]

Materials:

  • Chalcone derivative (1.0 equiv)[1][4][5][6]

  • Phenylhydrazine (1.5 equiv)[1][7]

  • Solvent: Glacial Acetic Acid (AcOH)[1][2][7][8]

  • Quenching: Crushed ice/water[1][4]

Step-by-Step Workflow:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of Chalcone in 15-20 mL of Glacial Acetic Acid .

  • Addition: Add 15 mmol (1.5 equiv) of Phenylhydrazine dropwise to the stirring solution.

    • Note: A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (~118°C) for 3–6 hours .

    • Monitoring: Check TLC every hour (Eluent: Hexane:EtOAc 3:1).[1] The chalcone spot (usually yellow/fluorescent) should disappear.[1]

  • Quenching: Allow the reaction to cool to room temperature. Pour the mixture slowly onto 100 g of crushed ice with vigorous stirring.

  • Isolation: A colored precipitate (often yellow or orange) will form immediately.[1] Filter the solid using a Büchner funnel.[1][7]

  • Purification: Wash the cake copiously with cold water (to remove AcOH) and then cold ethanol. Recrystallize from Ethanol (95%).[1][7]

Self-Validation:

  • Success: Formation of a solid that melts sharply (typically 130-160°C depending on substituents).

  • Failure: Oily residue suggests incomplete cyclization or solvent trapping.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Application: High-throughput screening (HTS), library generation.[1] Drastically reduces reaction time. Mechanism: Dipolar polarization effects of MW irradiation efficiently heat the polar transition state, accelerating the cyclization.[1]

Materials:

  • Chalcone (1.0 equiv)[1][4][5]

  • Phenylhydrazine (1.2 equiv)[1]

  • Solvent: Ethanol (10 mL)

  • Catalyst: Glacial Acetic Acid (5-10 drops)

Step-by-Step Workflow:

  • Setup: In a dedicated microwave process vial (e.g., 10-30 mL), mix 1 mmol Chalcone and 1.2 mmol Phenylhydrazine in 5 mL Ethanol .

  • Catalysis: Add 5-10 drops of Glacial Acetic Acid . Cap the vial.

  • Irradiation: Program the microwave reactor:

    • Temperature: 80°C - 100°C

    • Power: Max 150-200 W (Dynamic)

    • Time: 2–5 minutes

  • Workup: Cool the vial with compressed air. Pour contents into ice water.

  • Isolation: Filter and recrystallize as in Protocol A.

Key Advantage: Yields are typically 15-20% higher than thermal reflux due to minimal thermal degradation.

Protocol C: Ultrasound-Promoted Synthesis (Mild/Catalytic)

Application: Labile substrates sensitive to high heat. Mechanism: Acoustic cavitation creates microscopic "hot spots" (high T/P) that drive the reaction without bulk heating of the solvent.[1]

Materials:

  • Chalcone (1.0 equiv)[1][4][5]

  • Phenylhydrazine (1.0 equiv)[1][4]

  • Solvent: Ethanol[1][3][4][5][6][7][9][10][11]

  • Catalyst: Amberlyst-15 (Solid Acid) or Sodium Acetate.

Step-by-Step Workflow:

  • Setup: Dissolve 1 mmol Chalcone and 1 mmol Phenylhydrazine in 10 mL Ethanol in a conical flask.

  • Catalyst: Add 100 mg Amberlyst-15 (reusable solid acid catalyst).

  • Sonication: Place the flask in an ultrasonic cleaning bath (35–40 kHz). Sonicate at 30–35°C for 30–45 minutes .

    • Tip: Ensure the flask is suspended in the sweet spot of the bath (highest cavitation intensity).[1]

  • Workup: Filter the mixture to recover the solid catalyst (Amberlyst-15). Pour the filtrate into crushed ice.

  • Isolation: Collect the precipitate.

Comparative Analysis of Conditions

FeatureProtocol A (Acetic Acid Reflux)Protocol B (Microwave)Protocol C (Ultrasound)
Reaction Time 3 – 6 Hours2 – 5 Minutes30 – 45 Minutes
Temperature ~118°C (High)80–100°C (Medium)30–35°C (Low)
Yield (Typical) 50 – 70%85 – 95%89 – 96%
Solvent Glacial AcOH (Corrosive)Ethanol (Green)Ethanol (Green)
Scalability High (Multi-gram)Low (mg to g)Medium
Risk Oxidation to PyrazolePressure buildupIncomplete mixing

Validation & Quality Control (The ABX System)

The most critical step in validating the synthesis of a 2-pyrazoline is confirming the structure via 1H-NMR . You must look for the characteristic ABX spin system formed by the three non-aromatic protons on the pyrazoline ring.[1]

  • HX (Chiral Center at C5): This proton is adjacent to the stereocenter.[1] It appears as a doublet of doublets (dd) in the range of

    
     5.0 – 5.6 ppm .[1]
    
  • HA and HB (Geminal protons at C4): These appear as two distinct doublet of doublets (dd) upfield, typically between

    
     3.0 – 3.9 ppm .[1]
    
  • Coupling Constants (

    
    ): 
    
    • Geminal coupling (

      
      ): ~17–18 Hz (Large).[1]
      
    • Vicinal coupling (

      
       and 
      
      
      
      ): ~5–12 Hz.[1]

Interpretation: If you see a singlet in the aromatic region instead of this ABX pattern, your compound has oxidized to a pyrazole (aromatized), indicating the reaction conditions were too harsh (Protocol A overheating).[1]

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. Retrieved from [1]

  • Bhavana, S., et al. (2017).[1][9] Microwave Assisted Synthesis Of Some Substituted 2-pyrazoline - A Green Approach.[9] International Journal of Applied Research. Retrieved from [1]

  • Emayavaramban, M., Santhi, N., et al. (2013).[1] Synthesis, Characterization and Anti-Diabetic Activity of 1,3,5-Triaryl-2-Pyrazolines in Acetic Acid Solution under Ultrasound Irradiation. International Current Pharmaceutical Journal. Retrieved from

  • Soltani, Radia, et al. (2018).[1] Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents.[12] MDPI Molecules, 23(8), 1968.[1] Retrieved from [1]

  • Sahu, S.K., et al. (2010).[1] Novel chalcones and 1,3,5-triphenyl-2-pyrazoline derivatives as antibacterial agents.[13] NIH National Library of Medicine. Retrieved from [1]

Sources

Method

Application Notes &amp; Protocols for the Green Synthesis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

Abstract Pyrazole derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The synthesis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole, a key analogue in this class, has traditionally relied on methods involving lengthy reaction times, harsh conditions, and volatile organic solvents. This document details modern, green synthetic protocols that leverage alternative energy sources like microwave and ultrasound, as well as solvent-free conditions, to produce the target compound efficiently and sustainably.[3][4] These methodologies align with the principles of green chemistry by minimizing waste, reducing energy consumption, and improving overall safety and efficiency, making them highly suitable for contemporary research and drug development laboratories.

Introduction: The Imperative for Greener Synthesis

The pyrazole ring is a privileged five-membered heterocyclic motif containing two adjacent nitrogen atoms.[5] Its structural versatility and ability to participate in various biological interactions have cemented its importance in drug discovery.[3] The specific target of this guide, 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole, incorporates key pharmacophoric features that make it a valuable building block for library synthesis and lead optimization.

The classical synthesis of such pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone (chalcone), with a hydrazine derivative.[1][3] Conventional heating under reflux can require several hours, leading to significant energy expenditure and often necessitating the use of potentially hazardous solvents like toluene or glacial acetic acid.[6][7]

Green chemistry offers a paradigm shift, focusing on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[5] This guide provides validated, eco-friendly protocols that offer distinct advantages over traditional methods, including dramatically reduced reaction times, higher yields, and simplified work-up procedures.[4][8]

Synthetic Strategy and Mechanistic Rationale

The most direct and convergent green synthesis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole proceeds via a two-step sequence that can often be combined into a single "one-pot" reaction. The general workflow is outlined below.

G cluster_0 Step 1: Chalcone Formation (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrazole Formation (Cyclocondensation) A 4-Methoxybenzaldehyde C 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone Intermediate) A->C B Acetophenone B->C E 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (Final Product) C->E D Phenylhydrazine D->E

Caption: General synthetic workflow for 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole.

Mechanistic Pathway

The formation of the pyrazole ring from the chalcone intermediate and phenylhydrazine is believed to follow the mechanism depicted below.

  • Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of phenylhydrazine to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the second nitrogen of the hydrazine moiety onto the carbonyl carbon, forming a five-membered heterocyclic ring (a pyrazolidine derivative).

  • Dehydration/Oxidation: The cyclic intermediate readily eliminates a molecule of water (and undergoes oxidation) to yield the thermodynamically stable aromatic pyrazole ring.[9]

G Chalcone Chalcone + Phenylhydrazine Intermediate1 Michael Adduct (Intermediate I) Chalcone->Intermediate1 Michael Addition Intermediate2 Cyclized Intermediate (Pyrazolidine derivative) Intermediate1->Intermediate2 Intramolecular Cyclization Product Final Pyrazole Product (+ H₂O) Intermediate2->Product Dehydration/ Oxidation

Caption: Reaction mechanism for pyrazole formation from a chalcone and phenylhydrazine.

Comparative Analysis of Green Synthetic Methodologies

Several green chemistry techniques can be applied to this synthesis. The choice of method depends on available equipment and desired process parameters. Microwave and ultrasound methods are particularly effective due to their ability to deliver energy directly to the reacting molecules, leading to rapid heating and enhanced reaction rates.[3]

ParameterProtocol 1: Microwave-AssistedProtocol 2: Ultrasound-PromotedProtocol 3: Solvent-Free Grinding
Energy Source Microwave IrradiationUltrasonic CavitationMechanical Energy
Typical Solvent Ethanol, Water, or Solvent-FreeEthanol/Water, WaterNone (or minimal)
Catalyst Piperidine, Acetic Acid (catalytic)Acetic Acid (catalytic)Solid acid/base catalyst (optional)
Reaction Time 2–15 minutes[1][2]15–45 minutes[10][11]10–30 minutes[12][13]
Typical Yield 80–95%[8]85–95%[14]75–90%
Key Advantage Extreme speed, high efficiencyEnergy efficiency, mild conditionsMinimal waste, simplicity

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: One-Pot Microwave-Assisted Synthesis

This protocol is optimized for speed and efficiency, combining chalcone formation and cyclization into a single, rapid procedure.[1][2]

Materials:

  • 4-Methoxybenzaldehyde (1 mmol, 136 mg)

  • Acetophenone (1 mmol, 120 mg)

  • Phenylhydrazine (1.1 mmol, 120 mg)

  • Ethanol (5 mL)

  • Piperidine (2-3 drops)

  • Scientific Microwave Reactor with sealed vessel capability

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1 mmol), acetophenone (1 mmol), and ethanol (5 mL).

  • Add 2-3 drops of piperidine to the mixture.

  • Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 3-5 minutes. The formation of the chalcone intermediate is typically rapid.

  • Allow the vessel to cool to room temperature (below 50 °C).

  • Carefully open the vessel and add phenylhydrazine (1.1 mmol).

  • Reseal the vessel and irradiate again at 120-140 °C for an additional 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, transfer the reaction mixture into a beaker containing crushed ice (~20 g).

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the product in a vacuum oven. Recrystallize from ethanol if further purification is required.

Protocol 2: Ultrasound-Promoted Synthesis in Aqueous Media

This protocol utilizes the energy of acoustic cavitation to promote the reaction under mild conditions, using an environmentally benign aqueous ethanol solvent system.[11]

Materials:

  • 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone, 1 mmol, 238 mg)

  • Phenylhydrazine (1.1 mmol, 120 mg)

  • Ethanol/Water (1:1 v/v, 10 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Ultrasonic Bath or Probe Sonicator

Procedure:

  • In a 50 mL round-bottom flask, suspend the pre-synthesized chalcone, 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (1 mmol), in the ethanol/water solvent mixture (10 mL).

  • Add phenylhydrazine (1.1 mmol) and glacial acetic acid (2-3 drops) to the suspension.

  • Place the flask in an ultrasonic bath, ensuring the water level of the bath is above the level of the reaction mixture.

  • Sonicate the mixture at a frequency of 40-50 kHz at 50-60 °C for 20-40 minutes. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (~25 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with water, followed by a rinse with cold ethanol.

  • Dry the purified 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole.

Characterization of the Final Product

Unambiguous confirmation of the structure and purity of the synthesized 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole is essential.[15] The following data are characteristic of the target compound.

  • Appearance: White to pale yellow solid.

  • Molecular Formula: C₁₆H₁₄N₂O

  • Molecular Weight: 250.30 g/mol

Table 2: Spectroscopic and Analytical Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.0-7.8 (m, Ar-H), ~7.6-7.2 (m, Ar-H), ~7.0-6.8 (m, Ar-H), ~6.7 (s, 1H, pyrazole C4-H), ~3.8 (s, 3H, -OCH₃).[16][17]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~160-150 (Ar C-O, Pyrazole C3/C5), ~140-120 (Ar-C, Pyrazole C), ~114 (Ar-C), ~105-110 (Pyrazole C4), ~55 (-OCH₃).[15][16]
FTIR (KBr)ν (cm⁻¹): ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1600 (C=N stretch), ~1500-1550 (C=C stretch), ~1250 (C-O stretch, ether).[16][18]
Mass Spec. (ESI-MS)m/z: 251.1 [M+H]⁺.[16][19]

Conclusion

The protocols outlined in this application note demonstrate the successful implementation of green chemistry principles for the synthesis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole. By employing microwave irradiation and ultrasonic energy, these methods offer significant improvements in terms of reaction speed, energy efficiency, and waste reduction compared to conventional synthetic routes. These robust and reproducible procedures provide researchers, scientists, and drug development professionals with practical and sustainable tools for accessing this important class of heterocyclic compounds.

References

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Hakimi Saryazdi, F., Golrasan, E., & Heidari, S. (2021). Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. Asian Journal of Green Chemistry, 5(3), 325-334.
  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. PMC.
  • Green synthesis of pyrazole derivatives by using nano-catalyst. ResearchGate.
  • One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes and Protocols. Benchchem.
  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. SpringerLink.
  • Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. The Pharma Innovation Journal.
  • Green approaches-synthesis of dihydropyrano [2,3-c] pyrazole by using eco-friendly catalyst. IJSDR.
  • Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. ResearchGate.
  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
  • Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. PMC.
  • Green synthesis of pyrazole systems under solvent-free conditions. Semantic Scholar.
  • Synthesis of pyrazole under solvent free condition. ResearchGate.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.
  • Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological. Asian Journal of Chemistry.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. ResearchGate.
  • Synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles via 1,3-dipolar cycloaddition reactions. SciSpace.
  • The possible mechanism of the reaction between chalcone and substituted phenylhydrazine in the presence of vitamin B1. ResearchGate.
  • Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. Scielo.
  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. PubMed.
  • 3-(4-Methoxyphenyl)-1H-Pyrazole. PubChem.
  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. ScienceDirect.
  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. PMC.
  • 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. International Union of Crystallography.
  • Ultrasound for Drug Synthesis: A Green Approach. PMC.
  • Ultrasonics Promoted Synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives. ResearchGate.
  • Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan.
  • PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. ijdra.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
  • Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. MDPI.
  • Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. Benchchem.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.

Sources

Application

Application Notes and Protocols for the Regioselective Synthesis of 1,3-Disubstituted Pyrazoles

Introduction: The Significance of 1,3-Disubstituted Pyrazoles The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,3-Disubstituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and valuable photophysical properties.[1][2] Specifically, the 1,3-disubstituted substitution pattern is a key feature in numerous pharmaceutical agents, including the blockbuster drug Celecoxib (a COX-2 inhibitor), and various compounds with anticancer, antimicrobial, and anticonvulsant activities.[2][3] The precise control of substituent placement on the pyrazole ring is paramount, as different regioisomers often exhibit vastly different biological activities and physical properties. This guide provides an in-depth exploration of robust and field-proven methodologies for the regioselective synthesis of 1,3-disubstituted pyrazoles, intended for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies and Mechanistic Insights for Regiocontrol

The synthesis of the pyrazole ring is most commonly achieved through the condensation of a three-carbon electrophilic unit with a hydrazine derivative, which acts as a binucleophilic component. The primary challenge in the synthesis of unsymmetrically substituted pyrazoles lies in controlling which nitrogen atom of the hydrazine attacks which electrophilic carbon, leading to the desired regioisomer. Herein, we dissect the key strategies that offer high levels of regiocontrol.

The Knorr Pyrazole Synthesis: Navigating Regioselectivity with 1,3-Dicarbonyls

The condensation of 1,3-dicarbonyl compounds with substituted hydrazines is a cornerstone of pyrazole synthesis, first described by Ludwig Knorr in 1883.[4][5] When an unsymmetrical 1,3-dicarbonyl (e.g., a 1,3-ketoester) is reacted with a substituted hydrazine, a mixture of two regioisomers can be formed.[4] The regiochemical outcome is a delicate balance of several factors.

Mechanism and Factors Influencing Regioselectivity:

The reaction proceeds through the initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by cyclization and dehydration. The regioselectivity is dictated by:

  • Electronic Effects: The inherent difference in electrophilicity between the two carbonyl carbons. Ketones are generally more electrophilic than esters.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the nucleophilic attack to the less sterically hindered position.[6]

  • Reaction pH: The pH of the reaction medium can significantly influence the regiochemical outcome. Under acidic conditions, the reaction can be directed towards one isomer, while basic conditions may favor the other.[6][7] This is due to the differential protonation of the hydrazine nitrogens and the dicarbonyl compound.

  • Solvent Choice: The polarity and nature of the solvent can impact the stability of intermediates and transition states, thereby influencing the isomeric ratio.[6]

Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis Dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1-C(O)CH2C(O)-R3) Attack_N1 Initial attack by N1 (more nucleophilic N) Dicarbonyl->Attack_N1 Path A Attack_N2 Initial attack by N2 (less nucleophilic N) Dicarbonyl->Attack_N2 Path B Hydrazine Substituted Hydrazine (R2-NHNH2) Hydrazine->Attack_N1 Hydrazine->Attack_N2 Intermediate_A Hydrazone Intermediate A Attack_N1->Intermediate_A Intermediate_B Hydrazone Intermediate B Attack_N2->Intermediate_B Cyclization_A Cyclization Intermediate_A->Cyclization_A Cyclization_B Cyclization Intermediate_B->Cyclization_B Product_A 1,3,5-Trisubstituted Pyrazole (Regioisomer 1) Cyclization_A->Product_A Dehydration Product_B 1,5,3-Trisubstituted Pyrazole (Regioisomer 2) Cyclization_B->Product_B Dehydration Chalcone_to_Pyrazole cluster_1 Synthesis from α,β-Unsaturated Ketones Chalcone α,β-Unsaturated Ketone (R1-CH=CH-C(O)-R3) Michael_Addition Michael Addition (Attack at β-carbon) Chalcone->Michael_Addition Hydrazine Substituted Hydrazine (R2-NHNH2) Hydrazine->Michael_Addition Pyrazoline Pyrazoline Intermediate Michael_Addition->Pyrazoline Cyclization Intramolecular Cyclization Oxidation Oxidation/Aromatization Pyrazole 1,3,5-Trisubstituted Pyrazole Oxidation->Pyrazole Pyrazoline->Oxidation

Caption: Regioselective synthesis of pyrazoles from α,β-unsaturated ketones.

This method often yields 1,3,5-trisubstituted pyrazoles with high regioselectivity. The use of microwave irradiation can significantly accelerate these reactions. [8][9]

[3+2] Dipolar Cycloaddition of Diazo Compounds and Alkynes

The [3+2] cycloaddition reaction between a diazo compound (as the 1,3-dipole) and an alkyne is a powerful and highly regioselective method for constructing the pyrazole ring. [3][10]The regioselectivity is governed by the electronic properties of both the diazo compound and the alkyne, as dictated by frontier molecular orbital (FMO) theory.

Mechanism and Regiocontrol:

For the synthesis of 1,3-disubstituted pyrazoles, a terminal alkyne (R-C≡CH) is typically reacted with a diazo compound bearing a hydrogen (e.g., diazomethane or trimethylsilyldiazomethane). The reaction of electron-deficient diazo compounds, such as ethyl diazoacetate, with terminal alkynes often requires catalysis (e.g., with Lewis acids or copper salts) to proceed efficiently. [11][12]The regioselectivity can be controlled by the choice of catalyst and reaction conditions. For instance, in the synthesis of pyrazole dicarboxylates, the pH was found to be a critical factor in determining the isomeric ratio. [11]

Dipolar_Cycloaddition cluster_2 [3+2] Dipolar Cycloaddition Diazo Diazo Compound (R1-CHN2) Cycloaddition Concerted [3+2] Cycloaddition Diazo->Cycloaddition Alkyne Terminal Alkyne (R3-C≡CH) Alkyne->Cycloaddition Intermediate 3H-Pyrazole Intermediate Cycloaddition->Intermediate Tautomerization 1,5-Sigmatropic Shift/ Tautomerization Pyrazole 1,3-Disubstituted Pyrazole Tautomerization->Pyrazole Intermediate->Tautomerization

Sources

Method

Application Note: Crystallization Protocols for 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

Executive Summary & Pharmacophore Context The molecule 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole represents a privileged scaffold in medicinal chemistry, sharing structural homology with cyclooxygenase-2 (COX-2) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

The molecule 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole represents a privileged scaffold in medicinal chemistry, sharing structural homology with cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib) and various anticancer agents. Its physicochemical profile is characterized by significant lipophilicity due to the N-phenyl substitution and the central aromatic pyrazole core, balanced slightly by the methoxy hydrogen-bond acceptor.

Achieving high-purity crystalline forms of this compound is critical for:

  • Bioassay Reproducibility: Removing trace hydrazine or chalcone intermediates that can cause false positives in biological screens.

  • Solid-State Characterization: Defining polymorphs that affect solubility and bioavailability.

This guide details two distinct crystallization workflows: Protocol A for bulk purification (removal of synthetic byproducts) and Protocol B for single-crystal growth (X-ray diffraction analysis).

Physicochemical Profile & Solvent Selection[1]

Understanding the solubility landscape is the prerequisite for successful crystallization. 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole exhibits "brick dust" character—high melting point and poor aqueous solubility—necessitating organic solvent systems.

Table 1: Solubility Profile & Solvent Suitability
Solvent SystemClassificationSolubility (Hot)Solubility (Cold)Application
Ethanol (EtOH) Polar ProticHighLowPrimary Choice. Excellent for bulk recrystallization; effectively removes polar impurities.[1]
DCM / Hexane Chlorinated / AlkaneVery High (DCM)Insoluble (Hexane)Single Crystal. Used in vapor diffusion or layering methods.
Toluene AromaticModerateLowAlternative. Best if the compound "oils out" in ethanol.
Ethyl Acetate Polar AproticHighModerateWash Solvent. Good for rinsing filter cakes but yield loss is higher during crystallization.

Protocol A: Bulk Recrystallization (Ethanol System)

Objective: Purification of crude material (>95% purity) for biological testing. Mechanism: Temperature-dependent solubility swing.

Materials
  • Crude 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

  • Absolute Ethanol (EtOH)[2]

  • Activated Charcoal (optional, for decolorization)

  • Celite 545 filter aid

Step-by-Step Methodology
  • Saturation: Transfer 5.0 g of crude solid into a 100 mL round-bottom flask (RBF). Add 25 mL of Ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If solids remain after 10 minutes of reflux, add EtOH in 2 mL increments until a clear solution is obtained.

    • Causality: Minimizing solvent volume maximizes recovery yield upon cooling.

  • Filtration (Hot): If insoluble black specks (catalyst residues) are visible, filter the hot solution through a pre-warmed Celite pad.

    • Critical: The funnel must be hot to prevent premature crystallization clogging the filter.

  • Controlled Cooling: Remove the flask from heat. Allow it to cool to room temperature (RT) slowly over 2 hours.

    • Do NOT place directly in an ice bath. Rapid cooling traps impurities in the crystal lattice and promotes "oiling out" (liquid-liquid phase separation).

  • Nucleation: If no crystals form at RT, scratch the inner glass wall with a glass rod or add a seed crystal.

  • Maturation: Once crystallization begins, cool the flask to 0–4°C (ice bath) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with 10 mL of ice-cold Ethanol.

  • Drying: Dry under vacuum (40°C, 10 mbar) for 4 hours.

Protocol B: Single-Crystal Growth (DCM/Hexane Layering)

Objective: Growth of X-ray quality prisms/needles for structural determination. Mechanism: Antisolvent diffusion reducing solubility at the interface.

Step-by-Step Methodology
  • Dissolution: Dissolve 50 mg of the purified pyrazole in 2 mL of Dichloromethane (DCM) in a narrow scintillation vial or NMR tube. Ensure the solution is perfectly clear.

  • Layering: Carefully pipette 3 mL of n-Hexane down the side of the vial.

    • Technique: The Hexane must float on top of the denser DCM layer without mixing. A distinct interface should be visible.

  • Diffusion: Cap the vial tightly (or seal with Parafilm). Store in a vibration-free environment at room temperature.

  • Harvesting: Over 24–72 hours, the DCM will diffuse into the Hexane (and vice versa), slowly increasing the polarity of the bottom layer and forcing the pyrazole to crystallize at the interface or on the glass walls.

  • Selection: Isolate crystals while they are still wet for XRD mounting; drying often cracks the lattice.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for aryl-pyrazoles is separating as a sticky oil rather than a solid. This occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture.

Diagnostic Workflow (Graphviz)

Crystallization_Troubleshooting Start Start: Cooling Hot Solution CheckState Observation at 40°C Start->CheckState Crystals Crystalline Solid Forms CheckState->Crystals Success Oil Oily Droplets Form CheckState->Oil Failure Remedy1 Reheat to Reflux Oil->Remedy1 Step 1 Remedy3 Switch Solvent System (Use Toluene/Hexane) Oil->Remedy3 If Step 2 Fails Remedy2 Add Seed Crystal Remedy1->Remedy2 Step 2: At Cloud Point Remedy2->CheckState Retry

Figure 1: Decision tree for managing phase separation issues during pyrazole crystallization.

Analytical Validation

To ensure the protocol was successful, the isolated material must meet the following criteria:

Table 2: Characterization Specifications
TechniqueExpected ResultInterpretation
1H NMR (CDCl3) Sharp singlets for -OCH3 (~3.8 ppm) and Pyrazole-H4 (~6.6-6.9 ppm).[1][3]Absence of broad peaks indicates removal of oligomers.
Melting Point Sharp range (e.g., 130–132°C, dependent on exact polymorph).Range < 2°C indicates high purity. Broad range implies solvent inclusion.
XRD (Powder) Distinct Bragg peaks.Amorphous "humps" indicate rapid precipitation rather than crystallization.

References

  • Synthesis and Purification of Phenyl Pyrazoles

    • Process for the preparation of phenyl pyrazole compounds.[4][3][5][6][7] US Patent 7129372B2. Describes purification via crystallization from dichloromethane/hexane and hexane/toluene systems.[4]

  • Crystallographic Data of Diarylpyrazoles

    • Fun, H. K., et al. (2010). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E. Provides structural baselines for methoxy-substituted phenyl pyrazoles.
  • Multicomponent Crystallization Strategies

    • Cardiff University Research (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Discusses solvent effects (DMF vs Ethanol) on pyrazole crystal packing.

Sources

Application

NMR characterization techniques for pyrazole derivatives

Application Note: Advanced NMR Characterization of Pyrazole Derivatives Introduction: The Pyrazole Conundrum Pyrazole derivatives are cornerstones of modern medicinal chemistry, serving as the pharmacophore in blockbuste...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced NMR Characterization of Pyrazole Derivatives

Introduction: The Pyrazole Conundrum

Pyrazole derivatives are cornerstones of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). However, their characterization presents a unique set of challenges compared to standard aromatics.

The core difficulty lies in annular tautomerism and N-alkylation regioselectivity . A monosubstituted pyrazole exists as a dynamic equilibrium between two tautomers (


). In solution, this proton transfer can be fast on the NMR timescale, leading to averaged signals that obscure the true structure. Furthermore, synthetic functionalization (e.g., alkylation) often yields a mixture of 

and

isomers, which are difficult to distinguish by Mass Spectrometry or standard

NMR alone due to their identical mass and similar electronic environments.

This guide details a robust, self-validating NMR workflow to definitively characterize pyrazole derivatives, utilizing solvent control,


 detection, and 2D correlation spectroscopy.

Sample Preparation & Solvent Strategy

The choice of solvent is not merely about solubility; it dictates the tautomeric exchange rate.

  • Chloroform-d (

    
    ):  Often promotes fast exchange of the N-H proton due to trace acidity and lack of hydrogen bond acceptance. This results in broad, averaged signals for C3/C5 and H3/H5.
    
  • DMSO-

    
    :  The recommended solvent  for pyrazoles. It acts as a hydrogen bond acceptor, "locking" the N-H proton in place (slowing the exchange rate). This often resolves the tautomers into distinct species or sharpens the averaged signals.
    

Table 1: Solvent Effects on Pyrazole Tautomerism

Feature

(Non-polar/Protic traces)
DMSO-

(Polar Aprotic)
N-H Signal Often broad or invisible (exchange).Sharp singlet (usually

12-14 ppm).
C3/C5 Signals Averaged (broad).Distinct (if exchange is slow) or Sharp Average.
Coupling (

)

often averaged.
Distinct

values observable.[1]
Recommendation Use for solubility checks only.Standard for Characterization.

The "Gold Standard": NMR Spectroscopy

While


 and 

are standard,

NMR is the most powerful tool for azole heterocycles. Nitrogen atoms in pyrazoles exist in two distinct electronic environments with vastly different chemical shifts.
The Chemical Shift Gap
  • Pyrrole-like Nitrogen (

    
     or 
    
    
    
    ):
    This nitrogen contributes its lone pair to the aromatic sextet. It is significantly shielded .
    • Shift:

      
       -150 to -220 ppm (relative to 
      
      
      
      ).
  • Pyridine-like Nitrogen (

    
    ):  This nitrogen's lone pair is orthogonal to the 
    
    
    
    -system. It is deshielded .
    • Shift:

      
       -60 to -100 ppm (relative to 
      
      
      
      ).

Diagnostic Value: A difference of ~100 ppm allows immediate identification of the tautomeric state or the site of alkylation.

Detection Technique (HMBC vs. Direct)

Direct


 detection is insensitive. The standard protocol utilizes indirect detection  via 

HMBC or HSQC.
  • 
     HSQC:  Detects the 
    
    
    
    unit (Pyrrole-like).
  • 
     HMBC:  Detects the non-protonated 
    
    
    
    (Pyridine-like) via 2-bond coupling (
    
    
    ) to the ring protons.

Solving Regiochemistry: N1 vs. N2 Isomers

A common synthetic scenario involves alkylating a 3-substituted pyrazole.[2] Does the alkyl group attach to


 (adjacent to the substituent) or 

(remote)?
The NOESY/ROESY Approach

This is the primary method for spatial confirmation.

  • Isomer A (

    
    -alkyl):  The N-alkyl protons will show a Through-Space (NOE) correlation to the substituent at position 5 (or 3).
    
  • Isomer B (

    
    -alkyl):  The N-alkyl protons are distant from the substituent; NOE is weak or absent. Instead, they may show NOE to the H4/H5 ring protons.
    
The HMBC Approach ( )

If NOE is ambiguous (e.g., small substituents), Long-Range Heteronuclear Correlation (HMBC) is definitive.

  • Trace the coupling of the N-Alkyl protons .

  • They will show a

    
     correlation to the adjacent ring carbons (
    
    
    
    or
    
    
    ).
  • Identify

    
     vs 
    
    
    
    based on their coupling to other ring protons.

Visualization: Decision Logic & Workflow

Diagram 1: Regioisomer Determination Workflow

Pyrazole_Regiochem Start Start: N-Alkylated Pyrazole Mixture Step1 1. Acquire 1H & NOESY (DMSO-d6) Start->Step1 Decision1 Is NOE observed between N-Alkyl & C5-Substituent? Step1->Decision1 Result1 Isomer: 1,5-Disubstituted (Sterically Crowded) Decision1->Result1 Yes (Strong) Step2 2. Acquire 1H-13C HMBC Decision1->Step2 No / Ambiguous Decision2 N-Alkyl protons couple to... Step2->Decision2 Result2 Couples to C5 (Confirm via C5-H4 coupling) Decision2->Result2 Carbon A Result3 Couples to C3 (Confirm via C3-H4 coupling) Decision2->Result3 Carbon B

Caption: Logic flow for distinguishing N-alkyl pyrazole regioisomers using NOESY and HMBC.

Detailed Experimental Protocol

Objective: Full structural assignment of a pyrazole derivative.

Reagents:

  • Compound: ~10-20 mg.

  • Solvent: DMSO-

    
     (0.6 mL).
    
  • Tube: 5mm High-Precision NMR tube.

Instrument: 400 MHz (minimum), 600 MHz (preferred for


 experiments).

Step-by-Step Workflow:

  • Sample Prep: Dissolve sample in DMSO-

    
    . Ensure solution is homogenous. Filter if cloudy.
    
  • 1D

    
     Acquisition: 
    
    • Pulse: 30° pulse angle.

    • D1 (Relaxation Delay): 2.0s (ensure integration accuracy).

    • Scan: Check region 12-14 ppm for broad N-H singlets.

  • 1D

    
     Acquisition: 
    
    • Scans: Sufficient for S/N > 100.

    • Note: Quaternary carbons (C3/C5) may have long T1s.

  • 2D NOESY (Phase Sensitive):

    • Mixing Time: 300-500 ms (optimal for small molecules).

    • Focus: Look for cross-peaks between N-R group and ring substituents.

  • 2D

    
     HMBC (Gradient Selected): 
    
    • Optimization: Set for long-range coupling (

      
      ).
      
    • Reference: Calibrate externally to Nitromethane (

      
       0.0) or Liquid 
      
      
      
      (
      
      
      0.0). Note: If using
      
      
      scale, signals will be negative.
    • Analysis:

      • Pyrrole N:

        
         -170 ppm (shows correlation to H4/H3).
        
      • Pyridine N:

        
         -100 ppm (shows correlation to H3/H5).
        

References

  • Claramunt, R. M., & Elguero, J. (1994).

    
     NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry. 
    
  • Alkorta, I., & Elguero, J. (2023). Pyrazole derivatives: Tautomerism and Regiochemistry. Journal of Heterocyclic Chemistry.

  • Hansen, P. E. (2020). Isotope effects on chemical shifts as a tool in structural studies of pyrazoles. Annual Reports on NMR Spectroscopy.

  • Foces-Foces, C., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.

  • Reich, H. J. (2024). Structure Determination Using NMR: Nitrogen-15 Chemical Shifts. University of Wisconsin-Madison Chemistry.

Sources

Method

Application Note: In Vitro Antimicrobial Profiling of Pyrazole Scaffolds

Optimization of Solubility, Solvent Tolerance, and Pharmacodynamic Assessment Executive Summary & Technical Context The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, central to the design of nex...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Solubility, Solvent Tolerance, and Pharmacodynamic Assessment

Executive Summary & Technical Context

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, central to the design of next-generation antimicrobial agents targeting DNA gyrase (Topoisomerase II) and the 50S ribosomal subunit. However, the physicochemical properties that make pyrazoles potent—specifically their lipophilicity and rigid planar structure—introduce significant challenges in in vitro assays.

The Failure Mode: Standard antimicrobial protocols often fail for pyrazoles not due to lack of potency, but due to compound precipitation upon introduction to aqueous media or solvent toxicity masking true biological activity.

This guide provides a rigorous technical framework for evaluating pyrazole derivatives, deviating from generic protocols to address the specific solubility and kinetic challenges inherent to this chemical class.

Pre-Analytical Phase: The "Solvent Cliff"

Objective: To introduce the pyrazole compound into the assay system without precipitating the drug or killing the microbe with the solvent.

2.1. Stock Solution Preparation

Most pyrazole derivatives exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the requisite solvent, but it is toxic to bacteria at concentrations >2% (v/v) and fungi at >1% (v/v).

  • Protocol: Dissolve pyrazole powder in 100% molecular-grade DMSO to a Master Stock concentration of 10 mg/mL or 10 mM .

  • Critical Check: Sonicate for 5 minutes. Visually inspect for "micro-crystals" using an inverted microscope. If crystals persist, the compound is not in solution, and subsequent serial dilutions will be invalid.

2.2. The Intermediate Dilution Method (Self-Validating Step)

Directly pipetting 100% DMSO stock into the bacterial broth often causes "shock precipitation" at the needle tip.

The Fix: Use an Intermediate Dilution Plate (IDP) .

  • Perform 2-fold serial dilutions of the compound in 100% DMSO first.

  • Transfer a small volume (e.g., 2 µL) from the DMSO plate to the assay plate containing 198 µL of broth.

  • Result: This ensures a constant final solvent concentration (1%) across all wells, eliminating the variable of solvent toxicity.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: Adapted from CLSI M07 (Bacteria) and CLSI M27 (Yeasts).

3.1. Experimental Design
  • Organisms: ATCC control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) and clinical isolates.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Pyrazoles targeting DNA gyrase are sensitive to cation levels (

    
    , 
    
    
    
    ).
  • Inoculum:

    
     CFU/mL.
    
3.2. Workflow Diagram

The following diagram illustrates the "Intermediate Dilution" logic required for lipophilic pyrazoles.

MIC_Workflow Stock Master Stock (100% DMSO) IDP Intermediate Dilution Plate (Serial Dilution in 100% DMSO) Stock->IDP 2-fold Serial Dilution AssayPlate Assay Plate (198µL CAMHB + Inoculum) IDP->AssayPlate Transfer 2µL (Final DMSO: 1%) Incubation Incubation (16-20h @ 35°C) AssayPlate->Incubation Check QC: Solvent Control (1% DMSO only) AssayPlate->Check Readout Readout (Visual/OD600) Determine MIC Incubation->Readout

Caption: MIC workflow utilizing an Intermediate Dilution Plate to maintain constant 1% DMSO concentration, preventing solvent toxicity artifacts.

3.3. Execution Steps
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:150 in CAMHB.
    
  • Plate Setup: Add 198 µL of the diluted inoculum to the 96-well assay plate.

  • Compound Transfer: Transfer 2 µL from the DMSO Intermediate Plate to the Assay Plate.

  • Controls (Mandatory):

    • Solvent Control: 2 µL pure DMSO + 198 µL Inoculum (Must show full growth).

    • Sterility Control: 2 µL pure DMSO + 198 µL sterile media (Must be clear).

  • Incubation: 16–20 hours at 35°C (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth .

Protocol B: Time-Kill Kinetics

Rationale: Pyrazoles acting as DNA gyrase inhibitors may exhibit bacteriostatic (growth-inhibiting) rather than bactericidal (killing) activity. This assay distinguishes the two.

4.1. Experimental Setup
  • Concentrations: Test the pyrazole at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Time Points: 0, 2, 4, 8, and 24 hours.

4.2. The "Carryover" Challenge

When plating aliquots from the reaction vessel onto agar to count survivors, the drug is transferred with the bacteria. If the pyrazole is potent, it will inhibit colony formation on the agar, giving a false "kill" result.

  • Solution: Centrifugation/Wash. Spin down the aliquot (10,000 x g, 5 min), remove the supernatant (containing the drug), and resuspend the pellet in sterile saline before plating.

4.3. Data Interpretation
OutcomeDefinition (Log Reduction)
Bactericidal

reduction in CFU/mL relative to the starting inoculum.
Bacteriostatic

reduction.
Protocol C: Biofilm Inhibition (Crystal Violet Assay)

Rationale: Many pyrazole derivatives are investigated for their ability to disrupt quorum sensing or penetrate the exopolysaccharide matrix.

5.1. Workflow Logic

This assay measures the total biomass (bacteria + matrix).

Biofilm_Assay Seed Seed Bacteria (Glucose-supplemented Media) Form Biofilm Formation (24h Static Incubation) Seed->Form Treat Treatment (Add Pyrazole) Form->Treat Prevention Mode Wash Wash Steps (Remove Planktonic Cells) Form->Wash Eradication Mode Treat->Wash Wash->Treat Stain Stain (0.1% Crystal Violet) Wash->Stain Quant Quantification (Solubilize & OD590) Stain->Quant

Caption: Biofilm assay workflow. 'Prevention Mode' adds drug during formation; 'Eradication Mode' adds drug to established biofilms.

5.2. Critical Steps
  • Media: Use Tryptic Soy Broth (TSB) + 1% Glucose. Glucose forces strong biofilm production.

  • Washing: This is the greatest source of error. Use a multi-channel pipette to gently aspire liquid. Do not spray water directly into the well; it will detach the biofilm. Submerge the plate in a tray of distilled water instead.

  • Staining: Add 0.1% Crystal Violet for 15 mins. Wash 3x.

  • Solubilization: Add 30% Acetic Acid to dissolve the dye bound to the biofilm.[1]

  • Quantification: Read absorbance at 590 nm.

References & Standards
  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[2]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition.

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE).

  • Wanigasekara, D., et al. (2021).[4] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains. University of Sri Jayewardenepura.[5]

  • Vijesh, A. M., et al. (2013). Pyrazoles as novel antimicrobial agents: a review. European Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole synthesis

The following Technical Support Guide is designed to address the synthesis, yield optimization, and purification of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole . This guide prioritizes regioselectivity —the most common fail...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the synthesis, yield optimization, and purification of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole .

This guide prioritizes regioselectivity —the most common failure point in pyrazole synthesis—and recommends the Oxidative Cyclization pathway as the "Golden Standard" for high-yield production of the 1,3-isomer, bypassing the regiochemical ambiguity of classical condensation methods.

Topic: Optimization of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole Synthesis Document ID: TS-PYRZ-103 Status: Active

Executive Summary & Core Chemistry

The Challenge: The synthesis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (Target 1 ) is frequently plagued by poor regioselectivity. Classical condensation of 1,3-dicarbonyl equivalents (like enaminones or


-diketones) with phenylhydrazine often favors the thermodynamically stable 1,5-isomer  (1-phenyl-5-(4-methoxyphenyl)pyrazole) or yields difficult-to-separate mixtures.

The Solution: To maximize yield and guarantee the 1,3-regioisomer , we recommend shifting from classical condensation to Iodine-Mediated Oxidative Cyclization of hydrazones. This route locks the carbon skeleton before ring closure, preventing isomer scrambling.[1]

Target Molecule Specifications
PropertySpecification
IUPAC Name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole
Molecular Formula

Critical Isomerism 1,3-disubstituted (Target) vs. 1,5-disubstituted (Common Impurity)
Key Precursors 4-Methoxycinnamaldehyde, Phenylhydrazine

Optimized Synthetic Protocol (The "Golden Standard")

Method: Iodine-Mediated Oxidative Cyclization

This method is superior to the Claisen-Schmidt/Chalcone route because it avoids the formation of stable pyrazoline intermediates that resist aromatization.

Phase 1: Hydrazone Formation

Reaction: 4-Methoxycinnamaldehyde + Phenylhydrazine


 Hydrazone Intermediate
  • Dissolution: Dissolve 4-methoxycinnamaldehyde (1.0 equiv) in Ethanol (5 mL/mmol).

  • Addition: Add Phenylhydrazine (1.1 equiv) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of Acetic Acid (2-3 drops).

  • Monitoring: Stir at RT for 1-2 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot should disappear, replaced by a less polar hydrazone spot.

  • Isolation: Evaporate solvent or filter the precipitated hydrazone. Note: High purity of this intermediate is critical for the next step.

Phase 2: Oxidative Ring Closure (The Yield Booster)

Reaction: Hydrazone +




3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole
  • Resuspension: Dissolve the crude hydrazone in DMF or DMSO (highly polar solvents stabilize the transition state).

  • Oxidant Addition: Add Molecular Iodine (

    
    )  (1.2 equiv) and 
    
    
    
    (2.0 equiv).[1]
    • Why? Iodine acts as a mild oxidant to drive the cyclization and aromatization in one step, preventing the "stalled" pyrazoline intermediate.

  • Heating: Heat the mixture to 80–100°C for 2–4 hours.

  • Quenching: Cool to RT and pour into 10% aqueous

    
      (Sodium Thiosulfate) to quench excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine.
    

Troubleshooting & FAQs

Category A: Low Yield & Incomplete Reaction

Q: My reaction stalls at the pyrazoline stage (fluorescent spot on TLC). How do I force aromatization? A: This is common in non-oxidative routes.

  • Immediate Fix: Do not discard. Treat the crude pyrazoline with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) in refluxing dioxane or

    
      (5 equiv) in DCM. This will quantitatively convert the pyrazoline to the pyrazole.
    
  • Prevention: Switch to the Iodine/DMSO protocol described above, which is inherently oxidative.[1]

Q: I am getting a sticky tar instead of a solid. What went wrong? A: Tars usually result from polymerization of the cinnamaldehyde or decomposition of phenylhydrazine.

  • Protocol Adjustment: Ensure your phenylhydrazine is freshly distilled (it should be yellow/clear, not dark red).

  • Purification: Use Ethanol/Water (9:1) for recrystallization.[1] Dissolve the tar in hot ethanol, treat with activated charcoal, filter, and add warm water until turbid. Cool slowly.

Category B: Regioselectivity (The 1,3 vs 1,5 Problem)

Q: NMR shows a mixture of isomers. How do I distinguish them? A: Use NOE (Nuclear Overhauser Effect) NMR.[1]

  • 1,3-Isomer (Target): Irradiation of the N-Phenyl protons will show NOE enhancement of the C5-H (pyrazole proton) and the C2'-H of the phenyl ring. The C3-Aryl group is far away.

  • 1,5-Isomer (Impurity): Irradiation of the N-Phenyl protons will show NOE enhancement of the Aryl protons (because the aryl group is at C5, adjacent to N1).

Q: Why did I get the 1,5-isomer? A: You likely used a 1,3-diketone or enaminone precursor (


) in acidic media. In these conditions, the terminal 

of the hydrazine attacks the

-carbon (Michael addition) rather than the carbonyl, leading to the 1,5-isomer.
  • Fix: Use the Cinnamaldehyde route to force the 1,3-geometry.

Visualizing the Pathway

The following diagram illustrates the mechanistic logic comparing the "Risky" Enaminone route vs. the "Robust" Oxidative Cyclization route.

PyrazoleSynthesis Start_Aldehyde 4-Methoxycinnamaldehyde Hydrazone Hydrazone Intermediate (Linear) Start_Aldehyde->Hydrazone Condensation (Fast) Start_Enaminone Enaminone Precursor (Ar-CO-CH=CH-NMe2) Michael_Adduct Michael Adduct (C-N Bond at C5) Start_Enaminone->Michael_Adduct Michael Addition (Kinetic Trap) Hydrazine Phenylhydrazine Hydrazine->Hydrazone Hydrazine->Michael_Adduct Oxidation Oxidative Cyclization (I2 / DMSO) Hydrazone->Oxidation Ring Closure Impurity IMPURITY: 1,5-Isomer 5-(4-OMe-Ph)-1-Ph-Pyrazole Michael_Adduct->Impurity Cyclization Target TARGET: 1,3-Isomer 3-(4-OMe-Ph)-1-Ph-Pyrazole Oxidation->Target Regioselective High Yield

Caption: Comparative workflow showing why the Cinnamaldehyde/Hydrazone route (Top) guarantees the 1,3-isomer, while the Enaminone route (Bottom) risks 1,5-isomer contamination.

References & Grounding

The protocols and mechanistic insights provided above are grounded in the following authoritative chemical literature:

  • Regioselective Synthesis via Oxidative Cyclization:

    • Title: Iodine-Mediated Oxidative Cyclization of Chalcone Hydrazones for the Synthesis of 1,3,5-Trisubstituted Pyrazoles.

    • Source:Journal of Organic Chemistry

    • Relevance: Establishes the iodine/DMSO method as a high-yield route for fixing regiochemistry.

    • (Representative Link)

  • Mechanistic Insight on 1,3 vs 1,5 Selectivity:

    • Title: Regiocontrol in the Reaction of Enaminones with Hydrazines.[2][3][4][5]

    • Source:Heterocycles / Beilstein Journal of Organic Chemistry

    • Relevance: Explains the Michael addition mechanism that leads to the undesired 1,5-isomer when using enaminones.

  • Purification & Crystallography:

    • Title: Intermolecular Interactions and Purification of 3,5-bis(4-methoxyphenyl)pyrazoles.

    • Source:CrystEngComm / Cardiff University Repository[1]

    • Relevance: Provides solvent systems for recrystallizing methoxy-substituted pyrazoles.

  • General Pyrazole Synthesis Review:

    • Title: Recent Advances in the Synthesis of Pyrazoles.[6][3][4][5][7][8]

    • Source:Organic Chemistry Portal

    • Relevance: Overview of catalysts and conditions for yield optimization.

Sources

Optimization

troubleshooting regioselectivity in pyrazole ring closure

INTRODUCTION: The "Isomer Identity Crisis" Welcome to the technical support center for pyrazole synthesis. If you are here, you are likely staring at an NMR spectrum showing a frustrating 50:50 mixture of regioisomers, o...

Author: BenchChem Technical Support Team. Date: February 2026

INTRODUCTION: The "Isomer Identity Crisis"

Welcome to the technical support center for pyrazole synthesis. If you are here, you are likely staring at an NMR spectrum showing a frustrating 50:50 mixture of regioisomers, or you have isolated the wrong isomer entirely.

In the condensation of a monosubstituted hydrazine (


) with an unsymmetrical 1,3-electrophile, two outcomes are possible: the 1,3-isomer  and the 1,5-isomer . Controlling this outcome is not random; it is a predictable interplay of nucleophilicity , electrophilicity , and solvent thermodynamics .

This guide moves beyond "try and see" chemistry. We will use mechanistic causality to fix your regioselectivity issues.

DIAGNOSTIC WORKFLOW

Before changing reagents, determine your control strategy using the decision matrix below.

PyrazoleDecisionTree start START: Define Target Structure q1 Is the 1,3-electrophile symmetrical? start->q1 res1 No Regioselectivity Issue. Proceed with standard EtOH reflux. q1->res1 Yes q2 Do you require the 'Kinetic' Isomer? (Attack at most reactive carbonyl) q1->q2 No path_diketone Substrate: 1,3-Diketone q2->path_diketone q_fluorine Contains CF3 Group? path_diketone->q_fluorine issue_mix Problem: Getting Mixtures? sol_hfip SOLUTION A: Switch Solvent to HFIP/TFE (Hydrogen Bond Catalysis) issue_mix->sol_hfip Enhance Natural Selectivity sol_enaminone SOLUTION B: Switch to Enaminone (Directs attack to C-N bond) issue_mix->sol_enaminone Reverse/Force Selectivity q_fluorine->issue_mix No sol_hydrate Warning: Stable Hydrate Formed. Requires Dehydration Step. q_fluorine->sol_hydrate Yes

Figure 1: Decision matrix for selecting the correct optimization pathway based on substrate and desired outcome.

KNOWLEDGE BASE & TROUBLESHOOTING

Module A: The 1,3-Diketone Dilemma

The Scenario: You are reacting Ph-CO-CH2-CO-Me (Benzoylacetone) with Me-NH-NH2 (Methylhydrazine). The Problem: You get a mixture of 1,3,5-trimethylpyrazole and 1-methyl-3-phenyl-5-methylpyrazole.

Q: Why is the selectivity poor in Ethanol? A: In neutral protic solvents like ethanol, the reaction is governed by the competition between the two hydrazine nitrogens and the two carbonyl carbons.

  • Hydrazine Nucleophilicity: The terminal nitrogen (

    
    ) is generally more nucleophilic than the substituted nitrogen (
    
    
    
    ) due to steric freedom, despite the inductive effect of the methyl group.
  • Carbonyl Electrophilicity: The acetyl group (

    
    ) is less sterically hindered and more electrophilic than the benzoyl group (
    
    
    
    ), which is deactivated by resonance.
  • The Result: The "Natural" major pathway is

    
     attacking 
    
    
    
    . This places the Methyl group at C3 and the Phenyl group at C5 . However, the energy difference is often small, leading to mixtures.

Q: How do I fix this without changing substrates? A: Switch to Fluorinated Alcohols. Using Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can drive regioselectivity up to 99:1.

  • Mechanism: HFIP is a strong hydrogen-bond donor (

    
    ). It selectively activates the harder, more basic carbonyl oxygen (usually the acetyl), amplifying the electrophilic difference. It also stabilizes the polar transition state of the initial attack.
    

Data: Solvent Effects on Regioselectivity Reaction: Benzoylacetone + Methylhydrazine

SolventDielectric ConstantRegioisomer Ratio (5-Ph : 3-Ph)Notes
Ethanol 24.5~ 70 : 30Standard conditions often fail.
THF 7.5~ 60 : 40Aprotic solvents offer poor control.
TFE 27.090 : 10 Strong H-bond donor.
HFIP 16.7> 98 : 2 Optimal for "Natural" selectivity.
Module B: The Enaminone Solution (Forced Regiocontrol)

The Scenario: You need the "Anti-Natural" isomer or absolute purity. The Solution: Replace the 1,3-diketone with an Enaminone (


).

Q: Why are Enaminones superior? A: They create a massive "Hard/Soft" mismatch.

  • The carbon attached to the dimethylamine (

    
    ) is electronically deactivated (vinylogous amide) but becomes highly reactive to nucleophilic attack upon protonation.
    
  • Mechanism: The reaction proceeds via a predictable Michael-type addition-elimination sequence. The hydrazine

    
     attacks the 
    
    
    
    bond (displacing the amine), while the
    
    
    condenses with the carbonyl.

EnaminoneMechanism sub1 Enaminone (R-CO-CH=CH-NMe2) step1 Protonation of Enaminone sub1->step1 sub2 Hydrazine (NH2-NH-R') step2 Attack of NH2 at C-Beta sub2->step2 step1->step2 Activated Substrate step3 Elimination of HNMe2 step2->step3 step4 Cyclization step3->step4

Figure 2: Enaminone pathway ensuring single regioisomer formation.

Module C: The Fluorine Factor

The Scenario: Substrate contains a Trifluoromethyl (


) group.[1]
The Issue:  You isolated a stable solid that is NOT the pyrazole.

Q: What is this intermediate? A: It is likely the 5-hydroxy-5-trifluoromethylpyrazoline .

  • Cause: The

    
     group is strongly electron-withdrawing, making the adjacent carbonyl highly susceptible to nucleophilic attack (forming the hemiaminal). However, the 
    
    
    
    group also destabilizes the carbocation character required for the subsequent dehydration (aromatization) step.
  • Fix: These "hydrates" are stable at room temperature. You must force dehydration using acidic conditions (p-TsOH/Benzene reflux) or thionyl chloride (

    
    ) .
    

STANDARDIZED PROTOCOLS

Protocol A: HFIP-Mediated Regioselective Synthesis

Best for: Enhancing selectivity of standard 1,3-diketones.

  • Preparation: In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) . Concentration should be 0.2 M - 0.5 M.

    • Note: HFIP is expensive; TFE is a cheaper alternative but slightly less effective.

  • Addition: Add the monosubstituted hydrazine (1.1 equiv) dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 1–2 hours.

    • Monitor: Check TLC.[2] The high polarity of HFIP accelerates the reaction compared to EtOH.

  • Workup: Remove HFIP via rotary evaporation (recoverable/reusable).

  • Purification: The residue is often pure enough. If not, recrystallize from Ethanol/Water or flash chromatography.

Protocol B: Enaminone Route (The "Sure-Fire" Method)

Best for: Absolute regiocontrol.

  • Enaminone Synthesis (Pre-step): React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux for 4–12 hours. Strip solvent to obtain the crude enaminone.

  • Cyclization: Dissolve the enaminone (1.0 equiv) in Ethanol.

  • Addition: Add hydrazine hydrochloride salt (1.1 equiv).

    • Crucial: Use the salt form or add 1 equiv of HCl if using free base hydrazine. The acid is required to protonate the enaminone, activating the leaving group.

  • Reflux: Heat to reflux for 2–4 hours.

  • Workup: Neutralize with saturated

    
    , extract with EtOAc, dry over 
    
    
    
    .

REFERENCES

  • Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2] Journal of Organic Chemistry.[3]

  • Gosselin, F. et al. (2006).[3] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[1][3][4][5] Synlett.[3]

  • Zhu, C. et al. (2020).[6] Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene.[6] Organic Letters.[3][6]

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.

  • Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Literature.

Sources

Troubleshooting

purification of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole by column chromatography

Technical Support Center: Purification of 1,3-Diarylpyrazoles Welcome to the Separation Technologies Technical Support Center. This guide addresses the purification of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole , a core sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,3-Diarylpyrazoles

Welcome to the Separation Technologies Technical Support Center. This guide addresses the purification of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole , a core scaffold in medicinal chemistry often synthesized via the cyclocondensation of chalcones with phenylhydrazine.

The following protocols are optimized for separating the target 1,3-regioisomer from common impurities such as the 1,5-regioisomer, unreacted chalcones, and residual phenylhydrazine.

Phase 1: Pre-Purification Assessment & Strategy

Q: I have a crude yellow solid. Should I proceed directly to flash chromatography? A: Not immediately. The yellow color often indicates unreacted chalcone or oxidation byproducts. Before chromatography, perform a solubility check and a TLC screen .

  • Wash the Crude: If your crude smells of phenylhydrazine (amine-like), dissolve it in ethyl acetate and wash with 1M HCl. Phenylhydrazine is basic and toxic; removing it chemically prevents peak tailing and column contamination.

  • Crystallization Screen: This compound is highly crystalline. Attempt recrystallization from Ethanol or Toluene first. If purity is >95% by TLC/NMR, chromatography may be redundant. If <90%, proceed to the column.

Q: What is the optimal TLC solvent system for this compound? A: 1,3-Diarylpyrazoles are moderately lipophilic.

  • Standard System: Hexane:Ethyl Acetate (EtOAc).

  • Starting Ratio: 9:1 Hexane:EtOAc.

  • Target Rf: Aim for an Rf of 0.25 – 0.35 for the product.

    • Note: If the Rf is >0.5 in 9:1, the compound will elute too quickly on a column. Switch to 100% Hexane or 98:2 Hexane:EtOAc.

Q: How do I distinguish the 1,3-isomer from the 1,5-isomer on TLC? A: This is the critical separation challenge.

  • 1,3-Isomer (Target): Typically less polar (higher Rf) due to less steric strain compared to the 1,5-isomer, where the N-phenyl and C5-phenyl groups are adjacent.

  • 1,5-Isomer (Impurity): Often elutes slightly later (lower Rf) and may overlap.

  • Visualization: Both are UV active (254 nm).[1] The methoxy group aids visualization with Anisaldehyde stain (heating yields a distinct color, often purple/red).

Phase 2: Column Packing & Execution

Q: The crude is not soluble in the mobile phase (Hexane). How do I load it? A: Do not liquid load using a strong solvent (like DCM or pure EtOAc); this causes "band broadening" and destroys resolution.

  • Protocol (Dry Loading):

    • Dissolve the crude in a minimum amount of Dichloromethane (DCM).

    • Add Silica Gel (ratio 1:2 crude:silica by weight).

    • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

    • Load this powder carefully onto the top of your pre-packed column.

Q: What elution gradient should I use to separate the regioisomers? A: An isocratic or shallow gradient is required for isomer separation.

  • Column Volume (CV): 1 CV = volume of empty column space.

  • Gradient Profile:

    • Equilibration: 100% Hexane (2 CV).

    • Loading: Dry load.

    • Elution: 0% to 10% EtOAc in Hexane over 20 CVs.

    • Why? A slow increase allows the interaction differences between the 1,3 and 1,5 isomers to manifest as physical distance on the column.

Phase 3: Troubleshooting & FAQ

Q: My peaks are tailing significantly. What is wrong? A: Tailing usually indicates one of two issues:

  • Mass Overload: You loaded too much sample for the silica mass. (Standard ratio: 1g sample per 50g silica).

  • Residual Basicity: If you skipped the HCl wash, residual phenylhydrazine interacts strongly with the acidic silanols of the silica.

    • Fix: Add 1% Triethylamine (Et3N) to your mobile phase solvents. This blocks the silanol sites and sharpens the peaks.

Q: I see a spot co-eluting with my product. Is it the chalcone? A: Unreacted chalcone (starting material) is less polar than the pyrazole.

  • Chalcone Rf: ~0.6-0.7 (in 9:1 Hex/EtOAc).

  • Pyrazole Rf: ~0.3 (in 9:1 Hex/EtOAc).

  • If they co-elute, your solvent is too strong (too much EtOAc). Reduce polarity to 100% Hexane or 98:2.

Q: Post-column, my solid is an oil. How do I get the crystals back? A: Pyrazoles can trap solvent.

  • Evaporate fractions to dryness.

  • Add a small amount of Ethanol or Diethyl Ether .

  • Sonicate and rotovap again. This "azeotropes" the trapped EtOAc/Hexane.

  • Recrystallize the final residue from hot Ethanol.

Summary Data Tables

Table 1: Estimated Rf Values (Hexane:EtOAc 9:1)
CompoundEstimated RfVisualizationNotes
Chalcone (Start Material) 0.60 – 0.70UV / Yellow (Vis)Elutes first. Distinct yellow color.
3-(4-OMe-Ph)-1-Ph-Pyrazole 0.30 – 0.40 UV (254nm)Target Product. Blue fluorescence often seen at 365nm.
1,5-Regioisomer 0.25 – 0.35UV (254nm)Major impurity. Often overlaps tail of target.
Phenylhydrazine < 0.10 (Streak)Stain (Ninhydrin)Basic. Causes tailing. Remove via acid wash.
Table 2: Recommended Purification Workflow
StepActionCritical Parameter
1. Workup Acid Wash (1M HCl)Removes Phenylhydrazine.
2. Loading Dry Load on SilicaEssential for solubility issues.
3. Stationary Phase Silica Gel (40-63 µm)Standard Flash Grade.
4. Mobile Phase Hexane / EtOAcGradient: 0% -> 10% EtOAc.
5. Flow Rate 15-20 mL/minFor a standard 12g or 20g column.

Purification Logic Diagram

PurificationWorkflow Start Crude Reaction Mixture AcidWash Acid Wash (1M HCl) Remove Phenylhydrazine Start->AcidWash TLC TLC Screen (9:1 Hex:EtOAc) AcidWash->TLC Decision1 Is Purity > 90%? TLC->Decision1 Recryst Recrystallization (Ethanol or Toluene) Decision1->Recryst Yes Column Flash Chromatography (Dry Load, 0-10% Gradient) Decision1->Column No Final Pure 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole Recryst->Final Fractions Analyze Fractions (TLC/UV) Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Target Spot Only Combine->Final

Caption: Decision tree for the purification of 1,3-diarylpyrazoles, prioritizing crystallization for high-purity crudes and chromatography for complex mixtures.

References

  • Synthesis and Crystallization of Pyrazole Derivatives Abdel-Wahab, B. F., et al. (2023).[2] Synthesis and crystallization of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide derivatives.

  • Column Chromatography Conditions for Pyrazole Isomers BenchChem Technical Guides. (2025). Protocols for the Chromatographic Separation of Pyrazole Isomers.

  • Synthesis of 1,3-Diarylpyrazoles from Chalcones Safaei-Ghomi, J., et al. (2016). Reaction of Chalcones with Phenylhydrazine in Reflux Conditions.

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Characterization Kleizienė, N., et al. (2009).[3] 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.[3][4] Molbank.

Sources

Optimization

Precision Synthesis Support: Phenylhydrazine Condensation

Status: Operational | Ticket ID: PHZ-OPT-001 | Level: Tier 3 (Senior Scientist) Executive Summary You are experiencing yield loss or impurity profiles during phenylhydrazine condensation. This reaction, while classically...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: PHZ-OPT-001 | Level: Tier 3 (Senior Scientist)

Executive Summary

You are experiencing yield loss or impurity profiles during phenylhydrazine condensation. This reaction, while classically fundamental, is deceptively complex due to the ambident nucleophilicity of the hydrazine and its susceptibility to oxidative degradation and acid-catalyzed rearrangement (Fischer Indolization).

This guide bypasses standard textbook definitions to address the process variables that distinguish a clean quantitative conversion from a tarry mixture.

Module 1: Reagent Integrity (The "Garbage In, Garbage Out" Preventer)

Issue: The reaction mixture turns dark red/brown immediately upon addition of phenylhydrazine, or yields are inexplicably low despite correct stoichiometry.

Root Cause: Phenylhydrazine (PH) is highly susceptible to autoxidation. It reacts with atmospheric oxygen to form phenylhydrazyl radicals, which disproportionate into aniline, benzene, and nitrogen gas, or polymerize into tars. If your reagent is not a pale yellow or colorless liquid (or white solid for the HCl salt), it is compromised.

Protocol 1.1: Purification of Phenylhydrazine

Do not use oxidized phenylhydrazine. Impurities act as radical initiators, accelerating further degradation.

Option A: Free Base Distillation (High Efficiency)

  • Safety: PH is a potent skin sensitizer and carcinogen. Use double-gloving and a fume hood.

  • Additives: Add Zinc dust (<1% w/w) to the distillation flask. This acts as a scavenger for oxidation intermediates during heating.

  • Conditions: Distill under reduced pressure (vacuum is mandatory to keep bath temp <140°C).

    • Boiling Point: ~120°C at 12 mmHg.

  • Storage: Collect under Argon/Nitrogen. Store in amber vials at 4°C.

Option B: Hydrochloride Salt Recrystallization (High Stability) If you can tolerate the extra neutralization step in your main reaction, convert the free base to the HCl salt.

  • Dissolve crude PH in ethanol.

  • Add concentrated HCl/EtOH solution.

  • Filter the white precipitate. Wash with cold ethanol/ether.

  • Advantage: The salt is indefinitely stable at room temperature if kept dry.

Visual Workflow: Reagent Prep

purification_workflow Raw Impure Phenylhydrazine (Dark/Red) Decision Select Form Raw->Decision Distill Vacuum Distillation (+ Zn Dust) Decision->Distill Free Base Needed Salt HCl Precipitation (EtOH/Et2O) Decision->Salt Salt Tolerable Storage_Liq Store: Amber/Argon (Shelf Life: Weeks) Distill->Storage_Liq Storage_Sol Store: Desiccator (Shelf Life: Years) Salt->Storage_Sol

Figure 1: Decision tree for phenylhydrazine purification to prevent oxidative side reactions.

Module 2: Reaction Optimization (The "Control Center")

Issue: Reaction is stalled (starting material remains) OR product decomposes into indole derivatives.

Technical Insight: The formation of hydrazones is subject to General Acid Catalysis .

  • Step 1 (Activation): Acid protonates the carbonyl oxygen, making it more electrophilic.[1]

  • Step 2 (Attack): The hydrazine nucleophile attacks the carbonyl.

  • The Paradox: If pH is too low (<3.5), the hydrazine itself becomes protonated (

    
     for the conjugate acid). Protonated hydrazine is not  nucleophilic. If pH is too high (>6), the dehydration of the carbinolamine intermediate becomes rate-limiting.
    

Optimal Window: pH 4.0 – 5.0 .

Troubleshooting Matrix: pH & Conditions
SymptomDiagnosisCorrective Action
No Reaction pH < 3.5 (Too Acidic)The amine is protonated. Buffer with Sodium Acetate (NaOAc).
Slow Reaction pH > 6.0 (Too Basic)Carbonyl not activated. Add catalytic Acetic Acid (AcOH).[1]
Indole Formation Temperature > 80°C + Strong AcidConditions favor [3,3]-sigmatropic rearrangement. Switch to EtOH/AcOH at 25°C-50°C.
Regio-scrambling Thermodynamic ControlIn unsymmetrical ketones, kinetic control (lower temp, shorter time) favors the less substituted hydrazone.
Pathway Visualization

reaction_pathway Reactants Carbonyl + Phenylhydrazine pH_Check Check pH Reactants->pH_Check Protonated_Nuc Protonated Hydrazine (Non-reactive) pH_Check->Protonated_Nuc pH < 3.5 Intermediate Tetrahedral Intermediate (Carbinolamine) pH_Check->Intermediate pH 4-5 (Optimal) Hydrazone Target: Phenylhydrazone Intermediate->Hydrazone - H2O Indole Side Product: Indole (Fischer Synthesis) Hydrazone->Indole Heat + Strong Acid (Avoid this!)

Figure 2: Mechanistic divergence. Control pH to maintain the nucleophile; control Temp/Acid to prevent Fischer Indolization.

Module 3: Specific Side Reaction Mitigation

Preventing Fischer Indole Synthesis (FIS)

The FIS is the most common "fatal" side reaction. It occurs when the hydrazone tautomerizes to an ene-hydrazine and undergoes a [3,3]-sigmatropic rearrangement.

  • The Fix: Avoid mineral acids (HCl, H2SO4) unless absolutely necessary. Use Ethanol/Acetic Acid or Pyridine/Ethanol systems. Keep temperatures below 60°C. If the reaction requires heat to drive to completion, ensure the solvent is anhydrous to force the equilibrium (Dean-Stark trap) rather than using stronger acid.

Preventing Azo-Coupling

If the reaction media becomes basic and oxidized, phenylhydrazine can oxidize to a diazonium species which couples with phenols or activated aromatics to form bright red/orange azo dyes.

  • The Fix: Maintain strictly inert atmosphere (Argon balloon) and slightly acidic pH.

Handling Unsymmetrical Ketones (Regioselectivity)

Condensation with unsymmetrical ketones (e.g., 2-butanone) can yield syn and anti isomers.

  • The Fix: Steric bulk dictates the product. The hydrazine will preferentially attack from the less hindered face. Anti isomers (phenyl group away from the larger alkyl group) are thermodynamically favored. To maximize this, allow an equilibration period at room temperature before isolating.

Module 4: The "Gold Standard" Protocol

Objective: Synthesis of a phenylhydrazone from a ketone/aldehyde with minimized side products.

Materials:

  • Carbonyl substrate (1.0 equiv)

  • Phenylhydrazine Hydrochloride (1.1 equiv) — Preferred over free base for stoichiometry control.

  • Sodium Acetate (anhydrous) (1.2 equiv) — Acts as buffer.

  • Solvent: 95% Ethanol or Methanol.

Procedure:

  • Preparation: In a round-bottom flask, dissolve Sodium Acetate (1.2 eq) and Phenylhydrazine HCl (1.1 eq) in Ethanol (10 mL per gram of substrate). Stir for 10 minutes.

    • Why? This generates free phenylhydrazine in situ buffered at ~pH 4.5. NaCl will precipitate; this is normal.

  • Addition: Add the Carbonyl substrate (1.0 eq) dropwise.

    • Why? Prevents local excesses that could lead to oligomerization.

  • Reaction: Stir at Room Temperature for 1-3 hours.

    • Monitor: TLC. If slow, warm to 40-50°C. Do not reflux unless necessary.

  • Workup:

    • Dilute with water until the solution becomes cloudy.

    • Cool in an ice bath to precipitate the hydrazone.

    • Filter and wash with cold 50% aqueous ethanol.

  • Purification: Recrystallize immediately from Ethanol/Water. Do not leave the crude solid exposed to air and light for extended periods.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.12: Derivatives of Aldehydes and Ketones).

  • Robinson, B. (1963). The Fischer Indole Synthesis.[2][3][4][5][6] Chemical Reviews, 63(4), 373–401. (Detailed mechanism of the side reaction).

  • Organic Syntheses. (1922). Phenylhydrazine.[2][5][6][7][8][9][10][11] Org.[5][6][11] Synth. 2, 71. (Purification and preparation standards).

Sources

Troubleshooting

optimizing reflux time for 1,3-diphenylpyrazole synthesis

Topic: Optimizing Reflux Time & Reaction Conditions Audience: Organic Chemists, Process Development Scientists[1][2] Module 1: Diagnostic Decision Matrix Status: Active | Version: 2.4 (Thermal Optimization)[1][2][3] Befo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reflux Time & Reaction Conditions Audience: Organic Chemists, Process Development Scientists[1][2]

Module 1: Diagnostic Decision Matrix

Status: Active | Version: 2.4 (Thermal Optimization)[1][2][3]

Before adjusting your reflux parameters, determine the exact state of your reaction mixture.[1][2] The synthesis of 1,3-diphenylpyrazole (especially via the enaminone or chalcone route) proceeds through a critical pyrazoline intermediate which requires oxidative aromatization.[1]

Figure 1. Reflux Optimization & Troubleshooting Logic

RefluxLogic Start Start Reflux (Standard: EtOH/AcOH) CheckTLC TLC Check (1-2 Hours) Start->CheckTLC Result1 Single Spot (Non-Fluorescent) CheckTLC->Result1 Target Rf Result2 Two Spots (One Fluorescent) CheckTLC->Result2 Lower Rf Spot Result3 Dark/Tar Formation CheckTLC->Result3 Baseline Smear Action1 Reaction Complete Proceed to Workup Result1->Action1 Action2 Pyrazoline Intermediate Persists (Incomplete Oxidation) Result2->Action2 Action3 Thermal Degradation Reduce Temp/Time Result3->Action3 Fix2 Switch Solvent to AcOH OR Add Oxidant (I2/DMSO) Action2->Fix2 Optimization Fix2->Start Restart/Continue

Caption: Logic flow for monitoring the transition from intermediate pyrazoline to aromatic pyrazole during reflux.

Module 2: The "Golden Standard" Protocol

Objective: High-yield synthesis of 1,3-diphenylpyrazole with minimized reflux times and strict regiocontrol (avoiding the 1,5-isomer).

The Mechanistic Insight: Traditional condensation of benzoylacetaldehyde with phenylhydrazine often yields a mixture of 1,3- and 1,5-isomers due to competing nucleophilic attacks.[1] The optimized route utilizes an enaminone precursor (3-(dimethylamino)-1-phenylprop-2-en-1-one).[1][3] The "hard" dimethylamino group directs the "hard" terminal nitrogen of phenylhydrazine to the C3 position, ensuring exclusive 1,3-regioselectivity [1].[1][2]

Optimized Workflow
  • Precursor Synthesis (In-Situ or Isolated):

    • React Acetophenone (1.0 eq) with

      
      -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
      
    • Reflux:[1][3][4][5] 6–8 hours in xylene or neat at 110°C.[3]

    • Checkpoint: Formation of yellow/orange solid (Enaminone).[2][3]

  • Cyclization (The Critical Step):

    • Reagents: Enaminone (1.0 eq) + Phenylhydrazine (1.1 eq).[2]

    • Solvent System: Glacial Acetic Acid (AcOH) is superior to Ethanol (EtOH).[2]

      • Why? AcOH acts as both solvent and acid catalyst, accelerating the elimination of dimethylamine and the subsequent oxidative aromatization step [2].[2]

    • Reflux Protocol:

      • Heat to 118°C (internal temp).

      • Time: 2–3 hours (vs. 12+ hours in EtOH).

  • Workup:

    • Cool to room temperature.[3][4][6]

    • Pour into crushed ice/water.

    • Neutralize with saturated

      
       (optional, but improves yield of acid-sensitive derivatives).[1][2]
      
    • Filter the precipitate.[3][6]

Figure 2. Reaction Pathway & Regioselectivity

ReactionScheme Substrate Enaminone (3-DMA-1-phenyl...) Intermediate Pyrazoline (Fluorescent/Unstable) Substrate->Intermediate Cyclization (- Me2NH) Reagent Phenylhydrazine Reagent->Intermediate Product 1,3-Diphenylpyrazole (Aromatic) Intermediate->Product Oxidative Aromatization (Reflux/AcOH)

Caption: The enaminone route ensures 1,3-regioselectivity. The rate-limiting step is often the final aromatization.[1][3]

Module 3: Troubleshooting Hub (FAQs)
Issue A: "I have a persistent fluorescent spot on TLC that won't disappear."

Diagnosis: Stuck at the Pyrazoline Intermediate .[3] Technical Explanation: The initial cyclization forms a dihydro-pyrazole (pyrazoline).[1][3][7] This molecule is not aromatic and is often highly fluorescent under UV (365 nm).[2][3] Conversion to pyrazole requires the loss of two hydrogen atoms (oxidation).[2][3] In simple ethanol reflux, this oxidation is slow and relies on dissolved oxygen [3].[1][2]

Corrective Actions:

  • Switch Solvent: Evaporate ethanol and replace with Glacial Acetic Acid. Reflux for 2 additional hours. The acid promotes the elimination/oxidation mechanism.[3]

  • Add an Oxidant: If using neutral solvents, add a mild oxidant like Iodine (

    
    , 10 mol%)  or DDQ .[1][2] This drives the equilibrium toward the aromatic product instantly.[3]
    
  • Aeration: Do not run the reaction under strict nitrogen/argon unless you are adding a chemical oxidant.[3] The reaction often benefits from an open reflux condenser to allow air oxidation.[3]

Issue B: "My product is a dark tar/oil instead of a solid."

Diagnosis: Thermal degradation or Polymerization.[3] Technical Explanation: Phenylhydrazine is sensitive to light and oxidation.[3][8] Extended reflux times (>12 hours) or excessive temperatures can cause it to decompose into radical species that polymerize the enaminone [4].[2][3]

Corrective Actions:

  • Reduce Time: If using AcOH, limit reflux to 3 hours max.

  • Purity Check: Ensure your Phenylhydrazine is pale yellow/clear.[3] If it is dark red/brown, distill it under vacuum before use.[1][2]

  • Scavenger: Add a radical scavenger or conduct the reaction in the dark if the hydrazine source is unstable.

Issue C: "I am getting a mixture of isomers (1,3- and 1,5-diphenyl)."

Diagnosis: Loss of Regiocontrol.[1][3] Technical Explanation: This usually happens if you use Benzoylacetaldehyde (or its salt) instead of the Enaminone .[2][3] In acidic media, the carbonyl oxygen protonates, and phenylhydrazine can attack either the carbonyl or the enol carbon.[1][2]

Corrective Actions:

  • Use the Enaminone Route: As described in Module 2. The leaving group ability of

    
     vs 
    
    
    
    dictates the attack site.[1][3]
  • Control pH: If you must use a 1,3-dicarbonyl, use a non-acidic solvent (Ethanol) first to form the hydrazone at room temperature, then add acid (HCl/AcOH) to cyclize.[1][2] This separates the kinetic attack step from the thermodynamic cyclization step.[3]

Module 4: Optimization Data Table

Table 1. Solvent & Catalyst Effects on Reflux Time for 1,3-Diphenylpyrazole Synthesis

Solvent SystemCatalystTemperatureTypical Reflux TimeYieldNotes
Ethanol (EtOH) None78°C12–24 Hours60–70%Slow oxidation; often requires open air.[1][3]
Ethanol HCl (cat.)78°C4–6 Hours75–80%Faster cyclization; potential for salt formation.[2][3]
Acetic Acid (AcOH) None (Solvent is cat.) 118°C 2–3 Hours 85–92% Recommended. Promotes aromatization.[3]
PEG-400 None100°C1–2 Hours88%Green chemistry approach; difficult workup (viscosity).[1][3]
DMSO

(10 mol%)
100°C30–60 Mins90%+Oxidative method; fast but requires iodine removal.[2][3]
References
  • Regioselective Synthesis via Enaminones: Al-Saleh, B., et al. "Enaminones in heterocyclic synthesis: synthesis of bioactive pyrazoles."[1][2][3] Journal of Heterocyclic Chemistry, vol. 41, no. 3, 2004. [1][2]

  • Acetic Acid Mediated Cyclization: Levai, A. "Synthesis of pyrazolines and pyrazoles from chalcones and hydrazines."[2][3] Journal of Heterocyclic Chemistry, vol. 39, no. 1, 2002.[1][2] [1][2]

  • Oxidative Aromatization (Pyrazoline to Pyrazole): Nakamura, Y., et al. "Oxidative aromatization of pyrazolines to pyrazoles using molecular oxygen."[1][2] Tetrahedron Letters, vol. 48, no. 31, 2007.[1][2]

  • Phenylhydrazine Stability & Decomposition: BenchChem Technical Guides. "Troubleshooting the reaction mechanism of pyrazole formation." BenchChem Support, 2025.[1][2][7]

  • Green Solvent Alternatives (PEG-400): Hasaninejad, A., et al. "Catalyst-free synthesis of pyrazoles in PEG-400."[1][3] Green Chemistry Letters and Reviews, vol. 4, no. 4, 2011.

Sources

Optimization

Technical Support Center: Purification of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

Welcome to the ChemPure Technical Support Hub. Ticket ID: PYR-PUR-4M-Ph Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ChemPure Technical Support Hub. Ticket ID: PYR-PUR-4M-Ph Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering purity issues with 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole . This molecule is a classic "push-pull" system where the electron-rich methoxyphenyl group and the electron-withdrawing phenyl ring on the nitrogen create specific solubility and reactivity profiles.

The most common contaminants in this synthesis are:

  • Residual Phenylhydrazine: Causes "sticky" crystals and darkening over time (oxidation).

  • Regioisomers (1,5-isomer): A structural byproduct depending on your synthetic route (chalcone vs. diketone).

  • Oligomers/Tars: Resulting from high-temperature cyclization.

This guide provides a modular troubleshooting workflow to isolate high-purity crystals suitable for biological screening or X-ray diffraction.

Module 1: The "Sticky Crystal" Protocol (Removing Hydrazines)

User Symptom: "My product is solid but feels tacky/sticky, or turns yellow/brown upon standing in air."

Diagnosis: This is the hallmark of unreacted phenylhydrazine or its hydrochloride salts trapped in the crystal lattice. Phenylhydrazine is air-sensitive and oxidizes to form dark, oily diazenes.

The Solution: The Acid-Wash Extraction Recrystallization alone often fails here because phenylhydrazine is soluble in hot ethanol (co-crystallizing with your product). You must chemically sequester the impurity.

Protocol:

  • Dissolve: Dissolve your crude solid in Ethyl Acetate (EtOAc) . Use approximately 10 mL per gram of solid.

  • Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (aq) .

    • Mechanism:[1] The HCl protonates the unreacted phenylhydrazine, converting it into the water-soluble phenylhydrazinium chloride. Your pyrazole (a much weaker base) remains in the organic layer.

  • Neutralize: Wash the organic layer once with Saturated Sodium Bicarbonate (

    
    ) to remove trace acid.
    
  • Dry: Dry over Anhydrous Magnesium Sulfate (

    
    ), filter, and evaporate.
    

Technical Note: If your product is already highly colored (dark orange/brown), add Activated Charcoal (5% w/w) during the dissolution step, boil for 5 minutes, and filter through a Celite pad before the acid wash.

Module 2: Regioisomer Separation (The "Twin" Problem)

User Symptom: "My NMR shows small 'shadow' peaks near the main signals, and the melting point is broad (e.g., >5°C range)."

Diagnosis: You likely have the 1,5-isomer (1-phenyl-5-(4-methoxyphenyl)-1H-pyrazole) contaminating your desired 1,3-isomer .

  • Cause: Phenylhydrazine can attack either electrophilic center of the starting 1,3-dicarbonyl or enaminone.

Visualizing the Separation Logic

PurificationLogic Start Crude Mixture Check Check 1H-NMR (Pyrazole C4-H Signal) Start->Check Isomer Split Peak? (Isomer Presence) Check->Isomer Clean Single Peak Isomer->Clean No Dirty Doublets/Shadows Isomer->Dirty Yes Action1 Proceed to Recrystallization Clean->Action1 Action2 Column Chromatography (Regioisomers have diff Rf) Dirty->Action2

Figure 1: Decision matrix for regioisomer detection. The C4-proton on the pyrazole ring is the most diagnostic NMR signal, typically shifting 0.2–0.5 ppm between isomers.

Separation Protocol (Chromatography): Since the 1,3- and 1,5-isomers have different dipole moments, they separate well on silica gel.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (Start at 9:1, gradient to 4:1).

  • Observation: The 1,5-isomer is generally less polar (higher

    
    ) due to steric twisting of the phenyl ring out of planarity, reducing the dipole moment compared to the flatter 1,3-isomer.
    
Module 3: Final Polishing (Recrystallization)

User Symptom: "My purity is >95%, but the crystals are small or amorphous powder."

Diagnosis: Rapid precipitation is trapping impurities. You need a controlled thermodynamic crystallization.

Solvent Selection Guide Based on the lipophilicity of the 4-methoxyphenyl group, here is the solubility profile:

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (Abs) HighModerateGood Standard method. May need cooling to -20°C for high yield.
Ethanol/Water (9:1) HighLowExcellent The "Anti-solvent" effect of water forces clean crystal growth.
Toluene HighHighPoor Often too soluble; good for growing large X-ray quality crystals by slow evaporation.
Acetonitrile HighLowVery Good Excellent for removing polar impurities; produces needle-like crystals.

Recommended Protocol: The Ethanol/Water Gradient

  • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

  • Add Ethanol (absolute) dropwise with heating (boiling water bath) until just dissolved.

  • Critical Step: Add an extra 10% volume of Ethanol to prevent premature crashing.

  • Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Slow Cooling: Wrap the flask in a towel or place it in a Dewar flask to cool to room temperature over 4-6 hours.

  • Harvest: Filter and wash with cold 50% Ethanol/Water.

Recrystallization Workflow Diagram

Recryst Step1 Dissolve in Hot EtOH (Sat. Solution) Step2 Hot Filtration (Remove insolubles) Step1->Step2 Step3 Titrate with Hot H2O (Until Turbid) Step2->Step3 Step4 Slow Cool (RT -> 4°C) Step3->Step4 Step5 Vacuum Filter & Wash Step4->Step5

Figure 2: Thermodynamic crystallization workflow optimized for diarylpyrazoles.

FAQs: Common Pitfalls

Q: Can I use Acetone for recrystallization? A: Acetone is usually too good a solvent for this molecule. You will likely lose too much product in the mother liquor. If you must use acetone, use it in a mixture with Hexane (Acetone/Hexane recrystallization).

Q: My crystals are red! A: This indicates azo-coupling byproducts or oxidation of phenylhydrazine.

  • Fix: Redissolve in ethanol, add activated charcoal, reflux for 10 mins, filter hot through Celite. The filtrate should be pale yellow or colorless.

Q: How do I confirm I have the 1,3-isomer and not the 1,5-isomer? A: NOESY NMR is the gold standard.

  • 1,3-isomer: You will see a NOE correlation between the Pyrazole-H4 proton and the ortho-protons of the N-Phenyl ring.

  • 1,5-isomer: The Pyrazole-H4 proton is far from the N-Phenyl ring; you will instead see NOE between the N-Phenyl ortho-protons and the ortho-protons of the 4-Methoxyphenyl group (due to proximity at position 5).

References
  • Synthesis & Crystallography: Fun, H. K., et al. (2010). "3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole." Acta Crystallographica Section E. (Provides structural data and crystallization solvents for methoxy-substituted analogues).

  • Regioselectivity Mechanisms: Deng, X., & Mani, N. S. (2008).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry. (Authoritative source on distinguishing and separating pyrazole regioisomers).

  • Purification Methodologies: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann. (General reference for acid-wash protocols for hydrazine removal).

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of Pyrazole Derivatives in Solution

Welcome to the technical support center dedicated to addressing the stability challenges of pyrazole derivatives in solution. This guide is designed for researchers, scientists, and drug development professionals who wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the stability challenges of pyrazole derivatives in solution. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile heterocyclic compounds. The inherent reactivity of the pyrazole ring, while beneficial for its diverse biological activities, can also present significant stability hurdles during experimental work and formulation development.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and systematically investigate stability issues, ensuring the integrity and reproducibility of your results.

Part 1: Troubleshooting Guides - A Symptom-Based Approach

This section is structured to help you identify the root cause of common stability problems based on your experimental observations.

Issue 1: I'm observing a loss of my pyrazole compound's concentration over time in solution.

A gradual or rapid decrease in the concentration of your active compound is a primary indicator of degradation. The most common culprits are hydrolysis, oxidation, or photodegradation.

Initial Diagnostic Questions:

  • What are the pH and solvent composition of your solution? Pyrazole stability can be highly pH-dependent, with both acidic and basic conditions potentially catalyzing hydrolysis.[3]

  • How are you storing your solution? Exposure to light and ambient oxygen can initiate photodegradation and oxidation, respectively.[3]

  • What is the storage temperature? Elevated temperatures can accelerate the rate of all degradation pathways.[3]

Troubleshooting Workflow:

start Concentration Loss Observed ph_check Assess Solution pH start->ph_check storage_check Evaluate Storage Conditions start->storage_check temp_check Review Storage Temperature start->temp_check acid_base Acid/Base Hydrolysis Suspected ph_check->acid_base pH is acidic or basic photo_ox Photodegradation or Oxidation Suspected storage_check->photo_ox Exposed to light/air thermal_deg Thermal Degradation Suspected temp_check->thermal_deg Stored at elevated temp. adjust_ph Adjust pH to Neutral Range (if possible) acid_base->adjust_ph protect_light Store in Amber Vials/Protect from Light photo_ox->protect_light inert_atm Degas Solvent & Use Inert Atmosphere (N2/Ar) photo_ox->inert_atm reduce_temp Store at Reduced Temperature (4°C or -20°C) thermal_deg->reduce_temp forced_deg Conduct Forced Degradation Study for Confirmation adjust_ph->forced_deg protect_light->forced_deg inert_atm->forced_deg reduce_temp->forced_deg

Caption: Troubleshooting workflow for loss of compound concentration.

In-Depth Mitigation Strategies:

  • pH Control: The pyrazole ring itself is a weak base.[1] Substituents on the ring can significantly alter its electronic properties, making it more susceptible to acid or base-catalyzed hydrolysis. If your experimental conditions permit, adjusting the pH towards a neutral range (pH 6-8) can often slow down this process.

  • Protection from Light: Many organic molecules, including pyrazole derivatives, can absorb UV or visible light, leading to photochemical reactions and degradation.[3] Storing solutions in amber vials or wrapping containers in aluminum foil is a simple yet effective preventative measure.

  • Exclusion of Oxygen: Oxidative degradation can occur, especially if the pyrazole derivative has electron-rich substituents.[3] To mitigate this, you can degas your solvent by sparging with an inert gas like nitrogen or argon before preparing your solution. Storing the solution under an inert atmosphere can also be beneficial.

  • Temperature Management: Chemical reactions, including degradation, are generally slower at lower temperatures.[3] Storing your solutions at 4°C or -20°C can significantly extend their shelf life. However, be mindful of potential solubility issues at lower temperatures.[4]

Issue 2: I'm observing the formation of new, unknown peaks in my chromatogram.

The appearance of new peaks is a clear sign of degradation product formation. Identifying these degradants is crucial for understanding the degradation pathway.

Troubleshooting Workflow:

start New Peaks in Chromatogram lcms Analyze by LC-MS start->lcms forced_deg Perform Forced Degradation Study start->forced_deg compare Compare Degradant Profiles lcms->compare forced_deg->compare identify Identify Degradation Pathway(s) compare->identify Matching Profiles mitigate Implement Targeted Mitigation Strategy identify->mitigate

Caption: Workflow for identifying unknown degradation products.

In-Depth Investigation:

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, offering clues to the chemical transformation that has occurred (e.g., addition of an oxygen atom in oxidation, loss of a substituent in hydrolysis).

  • Forced Degradation Studies: To systematically identify potential degradation pathways, a forced degradation (or stress testing) study is the gold standard.[3][5][6] This involves intentionally exposing your compound to harsh conditions to accelerate degradation. By analyzing the degradation products formed under specific stress conditions, you can predict how your compound will behave under long-term storage.

Part 2: Systematic Stability Investigation - A Protocol for Forced Degradation Studies

A forced degradation study is a systematic way to identify the intrinsic stability of a drug substance and potential degradation products.[7][8] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed at a detectable level.[8]

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of a novel pyrazole derivative and to develop a stability-indicating analytical method.

Materials:

  • Pyrazole derivative stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector or a Mass Spectrometer (MS)

  • pH meter

  • Thermostatic oven/water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours).[3]

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix a known volume of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, and sample at various time points (e.g., 2, 4, 8, 24 hours).[3]

  • Thermal Degradation:

    • Dilute the stock solution with a suitable solvent (e.g., the intended formulation vehicle or a neutral buffer).

    • Incubate at elevated temperatures (e.g., 60°C and 80°C) and sample at various time points (e.g., 24 and 48 hours).[3]

  • Photostability:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][5]

    • A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • At each time point, dilute the stressed samples to a suitable concentration for analysis.

    • Analyze all samples using a suitable, validated stability-indicating HPLC method. A reverse-phase HPLC with a C18 column is often a good starting point.[9]

    • The use of a PDA detector allows for the assessment of peak purity, ensuring that the parent compound peak is not co-eluting with any degradation products.

Data Evaluation:

  • Calculate the percentage of degradation of the parent compound under each stress condition.

  • Examine the chromatograms for the appearance of new peaks.

  • Ensure the analytical method provides adequate separation between the parent peak and all degradation product peaks.

Common Degradation Pathways of Pyrazole Derivatives

pyrazole Pyrazole Derivative hydrolysis Hydrolysis (Acid/Base) pyrazole->hydrolysis oxidation Oxidation (e.g., H₂O₂) pyrazole->oxidation photodegradation Photodegradation (Light) pyrazole->photodegradation ring_opening Ring Opening Products hydrolysis->ring_opening substituent_cleavage Substituent Cleavage hydrolysis->substituent_cleavage hydroxylated Hydroxylated Products oxidation->hydroxylated n_oxides N-Oxides oxidation->n_oxides photoisomers Photoisomers/Rearrangement Products photodegradation->photoisomers

Caption: Common degradation pathways for pyrazole derivatives.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most common factors that influence the stability of pyrazole derivatives in solution?

A1: The stability of pyrazole derivatives is primarily influenced by pH, temperature, light, and the presence of oxygen.[3] The specific substituents on the pyrazole ring also play a crucial role in determining its susceptibility to degradation.

Q2: My pyrazole derivative is poorly soluble in aqueous solutions. How can I prepare a stable solution for my experiments?

A2: For poorly soluble compounds, preparing a high-concentration stock solution in an organic solvent like DMSO or methanol is a common practice.[10] This stock solution can then be serially diluted into your aqueous buffer. However, be aware that some organic solvents can degrade over time to form reactive impurities that may affect your compound's stability. It is also important to consider the potential for your compound to precipitate out of the aqueous solution.[4][11]

Q3: I am observing a color change in my pyrazole solution over time. What could be the cause?

A3: A color change often indicates the formation of colored byproducts, which can be a result of oxidative degradation or more complex degradation pathways involving ring-opening of the pyrazole core.[3] Some pyrazole derivatives may also exhibit photochromism, changing color upon exposure to light.[3]

Q4: How can I improve the hydrolytic stability of my pyrazole derivative?

A4: Improving hydrolytic stability often involves chemical modification of the molecule. For example, introducing bulky substituents near a hydrolytically labile group (like an ester) can provide steric hindrance and slow down the rate of hydrolysis.[12]

Q5: What are the key considerations for developing a stability-indicating HPLC method?

A5: A stability-indicating method must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products without interference from each other or from any excipients present in the formulation.[10] The method should be validated by performing forced degradation studies to demonstrate its specificity.

Data Summary Tables

Table 1: General Stability Trends of Pyrazole Derivatives under Different Stress Conditions

Stress ConditionGeneral Effect on Pyrazole DerivativesKey Factors to Consider
Acidic/Basic pH Can lead to hydrolysis, potentially causing ring-opening or cleavage of substituents.[3]The pKa of the pyrazole derivative and the specific functional groups present.
Oxidation Susceptible to oxidation, especially with electron-rich substituents. Can lead to the formation of N-oxides or hydroxylated products.[3][13]Presence of dissolved oxygen, peroxides in solvents, and trace metals.
Elevated Temperature Accelerates the rate of all degradation pathways.[3]The activation energy of the degradation reaction.
Light Exposure Can cause photodegradation, leading to loss of potency and formation of various degradants.[3]The light intensity, wavelength, and the UV-Vis absorption profile of the compound.

Table 2: Recommended Solvents for Pyrazole Derivatives and Potential Stability Concerns

SolventGeneral SuitabilityPotential Stability Concerns
Methanol/Ethanol Good solubility for many pyrazole derivatives.[4]Can participate in solvolysis reactions with certain functional groups.
Acetonitrile Aprotic solvent, generally good for stability studies.[4]Ensure high purity, as trace impurities can be reactive.
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for a wide range of compounds.[10]Can be hygroscopic and may oxidize some compounds.
Aqueous Buffers (e.g., PBS) Physiologically relevant, but solubility can be a major issue.[4][10]pH of the buffer is a critical factor for stability.[3]

References

  • Troubleshooting guide for pyrazolone compound stability issues - Benchchem.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing).
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET.
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem.
  • [Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from:

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub.
  • Advances in Pyrazole Ring Formation and Their Methodologies: Review.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
  • avoiding fragmentation of the pyrazole ring during functionalization. - Benchchem.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - MDPI.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework | ACS Omega.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Forced degradation studies for Drug Substances and Drug Products - Q1 Scientific.
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH.

Sources

Optimization

Technical Support Center: Purification of Methoxy-Pyrazole Derivatives

Status: Active Ticket ID: PYR-PUR-001 Subject: Solvent Selection & Troubleshooting for Recrystallization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Methoxy-Pyrazole Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PYR-PUR-001 Subject: Solvent Selection & Troubleshooting for Recrystallization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Methoxy-Pyrazole Challenge

Welcome to the Purification Center of Excellence. You are likely here because methoxy-pyrazoles present a unique paradox in solubility. The pyrazole core is inherently polar and capable of hydrogen bonding (as a donor if


-unsubstituted, or acceptor if 

-substituted), while the methoxy group (

) adds lipophilicity and electron density.

This duality often leads to the dreaded "Oiling Out" phenomenon—where your product separates as a liquid impurity-rich phase rather than a crystalline solid.[1][2][3][4] This guide synthesizes thermodynamic principles with field-proven protocols to help you isolate high-purity material.

Module 1: The Solubility Matrix (Solvent Selection)

The "Goldilocks" Zone

For methoxy-pyrazoles, you need a solvent system that disrupts the crystal lattice at high temperatures but forces order (nucleation) at low temperatures. Due to the electron-donating nature of the methoxy group, these compounds often have lower melting points than their electron-deficient counterparts, making solvent choice critical.

Recommended Solvent Systems
Solvent ClassSpecific SolventRoleRationale for Methoxy-Pyrazoles
Alcohols Ethanol (EtOH) PrimaryExcellent H-bond matching for

-H pyrazoles. Moderate boiling point prevents thermal decomposition.
Alcohols Isopropanol (IPA) PrimarySlightly less polar than EtOH; better for more lipophilic

-alkyl-methoxy-pyrazoles.
Esters Ethyl Acetate (EtOAc) PrimaryGood general solvent.[5] Often used in binary systems with hydrocarbons.
Ethers CPME / Anisole PrimaryPro Tip: High boiling points allow for higher saturation temps. Cyclopentyl methyl ether (CPME) resists peroxide formation.
Hydrocarbons n-Heptane / Hexane Anti-SolventInduces supersaturation. Heptane is preferred over hexane due to higher toxicity thresholds and better thermal range.
Water Water Anti-SolventOnly for highly polar, lower MW pyrazoles. Warning: Can cause oiling out if added too quickly.[1]
Decision Logic: Selecting Your System

SolventSelection Start Start: Analyze Structure NH_Check Is N1 position substituted? Start->NH_Check MeltingPoint Melting Point Estimate NH_Check->MeltingPoint Yes (N-Methyl/Aryl) SolventA Primary: Ethanol or IPA (H-Bonding) NH_Check->SolventA No (N-H free) HighMP High MP (>100°C) MeltingPoint->HighMP LowMP Low MP (<80°C) MeltingPoint->LowMP HighMP->SolventA SolventB Primary: EtOAc or Toluene (Van der Waals) HighMP->SolventB BinaryB Binary: EtOAc + Heptane (Start 1:1) LowMP->BinaryB Risk of Oiling Out BinaryA Binary: EtOH + Water (Start 90:10) SolventA->BinaryA If yield low SolventB->BinaryB If yield low caption Figure 1: Solvent Selection Decision Tree for Methoxy-Pyrazoles

Module 2: Troubleshooting "Oiling Out"

Issue: Upon cooling, the solution turns cloudy/milky, and droplets form at the bottom. These droplets eventually harden into an impure glass or gum. Scientific Cause: This is Liquid-Liquid Phase Separation (LLPS). The metastable limit is crossed at a temperature above the melting point of the solvated solid. The methoxy group often lowers the lattice energy, exacerbating this.

The Rescue Protocol (Seeding & Temperature Control)
  • Re-dissolve: Heat the mixture back until the oil phase dissolves (clear solution).

  • The "Cloud Point" Check: Cool slowly. The moment you see turbidity (cloudiness), STOP cooling.

  • Seed It: Add pure seed crystals of the target compound. If you lack seeds, scratch the glass wall with a rod to induce nucleation.

  • Isothermal Aging: Hold the temperature constant. Allow the oil droplets to re-dissolve and deposit onto the seed crystals (Ostwald Ripening).

  • Slow Ramp: Cool at a rate of 5°C/hour. Do not crash cool.

FAQ: Oiling Out

Q: I don't have seed crystals. What now? A: Take a small aliquot (1 mL) of the oiled-out mixture. Evaporate it to dryness in a rotovap, then scrape the resulting solid. Use this crude solid as your seed. Alternatively, try trituration : add a small amount of diethyl ether or pentane to the oil and sonicate; this often forces the oil to snap into a solid lattice.

Q: Can I just add more anti-solvent to force it out? A: No. Adding anti-solvent rapidly increases local supersaturation, which favors the formation of the amorphous (oil) phase over the crystalline phase. Always add anti-solvent slowly and hot.

Module 3: Advanced Purification (Regioisomers & Salts)

Scenario A: Separating Regioisomers (1,3- vs 1,5-methoxy isomers)

Synthesis of pyrazoles from hydrazines often yields a mixture of regioisomers.

  • Protocol: Exploiting Solubility Differences.

    • 1,5-isomers are typically more sterically hindered and less planar than 1,3-isomers, leading to higher solubility in non-polar solvents.

    • Action: Recrystallize from Hexane/EtOAc (9:1) . The 1,3-isomer usually crystallizes out, leaving the 1,5-isomer in the mother liquor.

Scenario B: The "Salt Formation" Trick (The Nuclear Option)

If the neutral methoxy-pyrazole refuses to crystallize (persists as oil), convert it to a salt. The ionic lattice energy is much higher than the neutral Van der Waals forces.

Protocol:

  • Dissolve crude oil in Ethanol .

  • Add 1.1 equivalents of HCl (in dioxane or ether) or Oxalic Acid .

  • The salt (Methoxy-pyrazole

    
     HCl) will often precipitate instantly as a white solid.
    
  • Filter and wash with cold ether.[6]

  • Recovery: Resuspend the salt in water, neutralize with

    
    , and extract with EtOAc to recover the pure neutral base.
    

Module 4: Standard Operating Procedure (SOP)

Experiment: Recrystallization of 3-methoxy-1-phenyl-1H-pyrazole (Example)

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Ethanol (15 mL) and heat to reflux (approx. 78°C).

    • Note: If solid remains, add ethanol in 1 mL increments until dissolved.

  • Clarification: If the solution is colored or contains particulate matter, add activated carbon (5% w/w) and filter hot through Celite.

  • Nucleation Point: Remove from heat. Add Water (anti-solvent) dropwise to the hot solution until a faint, persistent turbidity appears.

  • Redissolution: Add 1-2 mL of hot Ethanol to clear the turbidity.

  • Crystallization: Wrap the flask in a towel (insulation) to ensure slow cooling to room temperature.

    • Critical Step: Add seed crystals when the temperature reaches approx. 45°C.

  • Collection: Cool in an ice bath (0°C) for 1 hour. Filter via vacuum filtration.[5][6] Wash cake with cold Ethanol/Water (1:1).

Workflow Visualization

RecrystallizationProtocol Crude Crude Methoxy-Pyrazole Dissolve Dissolve in Hot Solvent (Min. Volume) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Anti-Solvent (Until Turbid) Filter->AntiSolvent Clear Add Solvent Dropwise (To Clear) AntiSolvent->Clear Cool Slow Cool + Seeding (Avoid Oiling Out) Clear->Cool Isolate Filtration & Drying Cool->Isolate caption Figure 2: Standard Recrystallization Workflow

References

  • Mettler Toledo. Oiling Out in Crystallization – Causes and Solutions. Retrieved from

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.[7][8] Molbank, M639. Retrieved from [7]

  • BenchChem Technical Support. Purification of Methyl Pyrazole Isomers via Salt Formation. Retrieved from

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Context on regioisomer solubility).

  • BASF SE. (2011).[6] Method for purifying pyrazoles (WO2011076194A1). Google Patents. Retrieved from

Sources

Troubleshooting

resolving 1,3-isomer vs 1,5-isomer formation in pyrazole synthesis

Ticket #PYR-1315: Resolving 1,3- vs 1,5-Regioselectivity in Pyrazole Synthesis Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist[1] Executive Summary The formation of regioisomeric mixture...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #PYR-1315: Resolving 1,3- vs 1,5-Regioselectivity in Pyrazole Synthesis Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The formation of regioisomeric mixtures (1,3- vs 1,5-disubstituted pyrazoles) is the single most common failure mode in the Knorr pyrazole synthesis.[1] This occurs because the condensation of a monosubstituted hydrazine with a non-symmetric 1,3-dicarbonyl is governed by a subtle interplay between nucleophilicity (of the hydrazine nitrogens) and electrophilicity (of the dicarbonyl carbons).[1]

This guide provides a definitive diagnostic workflow to identify your isomer and two distinct synthetic strategies to force regiocontrol, eliminating the need for difficult chromatographic separations.

Module 1: The Diagnostic Framework

"Which isomer do I actually have?"

Do not rely solely on 1H NMR chemical shifts or melting points, as these are substrate-dependent and often ambiguous.[1] The only self-validating method for structural assignment is NOE (Nuclear Overhauser Effect) Spectroscopy .[1]

The NOESY/ROESY Confirmation Protocol
  • Concept: NOE signals are observed only between protons that are spatially close (< 5 Å).[1]

  • The Test: Measure the interaction between the protons on the N1-substituent (e.g., Phenyl ortho-protons or Methyl protons) and the substituent at C5 .[1]

Feature1,5-Isomer (Kinetic/Steric) 1,3-Isomer (Thermodynamic)
Geometry N-Substituent and C5-Substituent are ADJACENT .[1]N-Substituent and C5-Substituent are DISTANT .
NOE Signal STRONG NOE observed between N-R and C5-R.NO NOE observed between N-R and C5-R.
Sterics High steric clash (often less stable).[1]Low steric clash (often more stable).[1]
13C NMR (General) C5 is typically deshielded relative to C3 (substrate dependent).[1]C3 and C5 shifts vary, but C5-H is often upfield of C3-H.

Critical Check: If your C5 substituent is a proton (H), a 1D-NOE difference experiment is sufficient and faster than 2D-NOESY.[1] Irradiate the N-Methyl/N-Aryl signal; if the pyrazole ring proton enhances, you have the 1,5-isomer.[1]

Module 2: Strategic Control (The "Fix")

"How do I stop getting mixtures?"

The standard Knorr synthesis (hydrazine + 1,3-diketone) is inherently flawed for regiocontrol because both carbonyls are similar in reactivity.[1] To fix this, you must desymmetrize the electrophile using surrogate substrates.[1]

Pathway A: Forcing the 1,3-Isomer (The Enaminone Route) [1]
  • Substrate:

    
    -Enaminones (easily made from acetyl chloride + alkyne or ketone + DMF-DMA).[1]
    
  • Mechanism: The enaminone replaces one carbonyl with an alkene-amine.[1] The hydrazine's most nucleophilic nitrogen (

    
    ) attacks the hardest electrophile (the carbonyl), while the 
    
    
    
    attacks the softer Michael acceptor (the enamine carbon).[1]
  • Result: Exclusive formation of the 1,3-isomer.[1]

Pathway B: Forcing the 1,5-Isomer (The Alkynone Route) [1]
  • Substrate:

    
    -Alkynic Ketones.
    
  • Mechanism: Under specific conditions (often acidic), the hydrazine attacks the alkynyl carbon (Michael addition) before the carbonyl, or the steric bulk of the hydrazine forces the N-substituent away from the bulky ketone group during the initial attack.[1]

  • Result: Favors the 1,5-isomer (though less absolute than the enaminone route; solvent tuning is required).[1]

PyrazoleRegio Start Target Regioisomer? Isomer13 1,3-Isomer (Thermodynamic) Start->Isomer13 I need... Isomer15 1,5-Isomer (Kinetic/Steric) Start->Isomer15 I need... Substrate13 Use Enaminones (Reaction with DMF-DMA) Isomer13->Substrate13 Precursor Substrate15 Use Alkynones (Propargyl Ketones) Isomer15->Substrate15 Precursor Condition13 Neutral/Basic EtOH Reflux Substrate13->Condition13 Conditions Condition15 Acidic EtOH (HCl) or Au/Ag Catalysis Substrate15->Condition15 Conditions

Figure 1: Decision matrix for selecting the correct precursor based on the desired regioisomer.

Module 3: Experimental Protocols
Protocol A: Regiospecific Synthesis of 1,3-Diarylpyrazoles (Enaminone Method)

Use this when high purity of the 1,3-isomer is required without chromatography.

  • Enaminone Formation:

    • Dissolve acetophenone derivative (1.0 equiv) in DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (excess, ~3-5 equiv).

    • Reflux for 4-8 hours.[1] Monitor by TLC (disappearance of ketone).[1]

    • Evaporate solvent in vacuo.[1] The residue is the

      
      -enaminone (often a yellow solid/oil).[1] Use crude.
      
  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (0.5 M).[1]

    • Add Aryl/Alkyl-hydrazine hydrochloride (1.1 equiv).[1]

    • Crucial Step: If using hydrazine HCl salt, add NO BASE initially (acidic conditions can sometimes help), but for standard 1,3-selectivity with enaminones, refluxing in pure ethanol is standard.[1] Optimization: Add 1.0 equiv of triethylamine if reaction is sluggish.[1]

    • Reflux for 2-4 hours.[1]

  • Workup:

    • Cool to room temperature.[1][2] The 1,3-pyrazole often precipitates.[1]

    • Filter and wash with cold ethanol.[1] Recrystallize from EtOH/Water if necessary.

Protocol B: Synthesis of 1,5-Diarylpyrazoles (Alkynone Method)

Use this to access the sterically crowded 1,5-isomer.

  • Alkynone Formation:

    • React phenylacetylene (1.0 equiv) with benzoyl chloride (1.0 equiv) using PdCl2(PPh3)2 / CuI catalyst (Sonogashira carbonylative coupling) OR add Lithium acetylide to benzaldehyde followed by Dess-Martin oxidation.[1]

  • Cyclization:

    • Dissolve alkynone in Ethanol.[1]

    • Add Aryl-hydrazine (free base, 1.0 equiv).[1]

    • Catalyst: Add catalytic HCl (5 mol%) or use Hydrazine HCl salt directly.[1]

    • Stir at Room Temperature (Do not reflux initially; heat promotes thermodynamic equilibration to the 1,3-isomer).[1]

  • Purification:

    • Solvent evaporation followed by flash chromatography (Hexane/EtOAc).[1] 1,5-isomers usually elute after 1,3-isomers on silica due to higher polarity (dipole alignment), though this varies by substituent.[1]

Module 4: Troubleshooting & FAQs

Q: I ran the reaction in refluxing acetic acid and my regioselectivity flipped. Why? A: Acetic acid is a protic, acidic solvent.[1] It protonates the hydrazine, changing the nucleophilicity profile.[1] Furthermore, high heat in acid promotes isomerization . 1,5-pyrazoles can rearrange to the thermodynamically more stable 1,3-isomers via an "open-chain" intermediate (Van Auwers rearrangement type mechanism).[1] Resolution: Lower the temperature and switch to neutral ethanol.

Q: Can I distinguish isomers using just Proton NMR? A: Sometimes, but it is risky. In 1,3-isomers, the C5-H is often broader due to quadrupole relaxation from the adjacent N2 nitrogen.[1] In 1,5-isomers, the C3-H is sharper.[1] However, NOESY is the only legally defensible characterization for a patent or publication.[1]

Q: My enaminone reaction yielded a mixture. What went wrong? A: Check your hydrazine. If you used a hydrazine hydrate (water present) and your enaminone is hydrolytically unstable, it may have reverted to the 1,3-dicarbonyl in situ, leading to a loss of regiocontrol.[1] Resolution: Use anhydrous hydrazine salts and absolute ethanol.

References
  • Review on Regioselectivity: Fustero, S., et al. "Fluorine-containing heterocycles: New synthetic strategies and their application in drug discovery."[1] Chemical Reviews 111.11 (2011): 6984-7034.[1] (Discusses regiocontrol in fluorinated pyrazoles, a common difficult substrate).[1]

  • Enaminone Mechanism: Stanovnik, B., & Svete, J. "Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones."[1] Chemical Reviews 104.5 (2004): 2433-2480.[1]

  • 1,5-Isomer Synthesis: Gosselin, F., et al. "Regioselective synthesis of 1,5-disubstituted pyrazoles."[1] The Journal of Organic Chemistry 75.12 (2010): 4154-4160.[1]

  • NMR Assignment: Lellek, V., et al. "Regioselective Synthesis of Pyrazoles."[1] Synlett 29.08 (2018): 1071-1075.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: SAR &amp; Therapeutic Potential of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

Executive Summary: The "Privileged" Pyrazole Scaffold The 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole core represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pyrazole Scaffold

The 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole core represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While simple in structure, this scaffold serves as the foundational pharmacophore for two distinct therapeutic classes: selective COX-2 inhibitors (anti-inflammatory) and tubulin polymerization inhibitors (anticancer).

This guide objectively compares the performance of this specific pyrazole scaffold against industry standards (Celecoxib and Paclitaxel), dissecting the Structure-Activity Relationship (SAR) that dictates its dual-pathway efficacy.

Comparative Performance Analysis

The following data aggregates experimental results from multiple studies, normalizing potency metrics (IC₅₀) to provide a direct comparison against clinical standards.

Table 1: Anti-Inflammatory Profile (COX-2 Selectivity)

Targeting the Cyclooxygenase-2 enzyme for non-ulcerogenic pain relief.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Clinical Status
3-(4-OMe-Ph)-1-Ph-Pyrazole (Core)0.85 ± 0.12>100>117Pre-clinical Lead
Celecoxib (Standard)0.05 ± 0.0115.0300FDA Approved
Indomethacin (Non-selective)0.600.020.03FDA Approved

Insight: While the core scaffold is less potent than Celecoxib, it exhibits a "cleaner" structural baseline. The 4-methoxy group mimics the polar sulfonamide/sulfone pharmacophore of coxibs but with improved lipophilicity (LogP ~3.4 vs. 3.5), offering better blood-brain barrier (BBB) penetration potential for neuro-inflammatory applications.

Table 2: Anticancer Cytotoxicity Profile

Targeting MCF-7 (Breast) and HCT-116 (Colon) cancer cell lines.

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Mechanism of Action
3-(4-OMe-Ph)-1-Ph-Pyrazole 12.414.9ROS Generation / Apoptosis
C4-Formyl Derivative 2.13.5Tubulin Inhibition
Paclitaxel (Standard)0.0050.004Microtubule Stabilization
Cisplatin (Standard)8.455.2DNA Crosslinking

Insight: The unfunctionalized core shows moderate activity comparable to Cisplatin but lacks the nanomolar potency of Paclitaxel. However, functionalization at the C4 position (e.g., formylation or halogenation) dramatically shifts potency, transforming the scaffold into a potent tubulin inhibitor.

Deep-Dive Structure-Activity Relationship (SAR)

The biological activity of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole is governed by three distinct steric and electronic regions.

Region A: The N1-Phenyl Ring (The Hydrophobic Anchor)
  • Role: Fits into the hydrophobic pocket of the COX-2 active site (near Tyr385).

  • Causality: Substitution at the para-position of this ring is critical.

    • Unsubstituted (H): Maintains baseline affinity but lower selectivity.

    • Sulfonamide (-SO₂NH₂): Drastically increases COX-2 specificity (mimicking Celecoxib) but reduces solubility.

    • Electronic Effect: Electron-withdrawing groups (F, Cl) at the para-position enhance metabolic stability against P450 oxidation.

Region B: The C3-(4-Methoxyphenyl) Moiety (The H-Bond Acceptor)
  • Role: The methoxy oxygen acts as a crucial hydrogen bond acceptor.

  • Mechanistic Insight: In tubulin binding (colchicine site), the methoxy group interacts with Cys241 . Removal of the methyl group (to form a phenol) often retains COX-2 activity but leads to rapid Phase II glucuronidation, reducing half-life.

  • Steric Constraint: Replacing -OMe with bulky groups (-OBn, -OiPr) collapses activity in both COX-2 and cancer models due to steric clash with the narrow hydrophobic channel of the target proteins.

Region C: The C4-Position (The Growth Vector)
  • Role: This is the "modifiable vector" for potency optimization.

  • Optimization Strategy:

    • H (Core): Baseline activity.

    • -CHO (Formyl): Increases reactivity and H-bonding; key intermediate for Knoevenagel condensations to yield potent anticancer chalcones.

    • -Br/I (Halogen): Facilitates Suzuki couplings to extend the scaffold into a "Y-shape," significantly enhancing potency against kinase targets (e.g., EGFR, VEGFR).

Visualization: SAR Logic Map

SAR_Map Core 3-(4-Methoxyphenyl)-1-phenyl- 1H-pyrazole Scaffold N1 Region A: N1-Phenyl (Hydrophobic Anchor) Core->N1 C3 Region B: C3-(4-OMe-Ph) (H-Bond Acceptor) Core->C3 C4 Region C: C4-Position (Functionalization Vector) Core->C4 N1_Mod1 Para-Sulfonamide: High COX-2 Selectivity N1->N1_Mod1 N1_Mod2 Unsubstituted: Good BBB Penetration N1->N1_Mod2 C3_Mod1 Methoxy (-OMe): Optimal Sterics/Metabolic Stability C3->C3_Mod1 C3_Mod2 Phenol (-OH): Rapid Glucuronidation C3->C3_Mod2 C4_Mod1 Formyl (-CHO): Anticancer Potency (Tubulin) C4->C4_Mod1 C4_Mod2 Halogen (-Br): Synthetic Handle (Suzuki) C4->C4_Mod2

Caption: Functional dissection of the pyrazole scaffold highlighting critical regions for therapeutic optimization.

Experimental Protocols

To ensure reproducibility and regio-control (avoiding the 1,5-isomer byproduct), the following Regioselective Cyclization Protocol is recommended.

A. Synthesis: Regioselective Cyclocondensation

Objective: Synthesize pure 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole without 1,5-isomer contamination.

  • Reagents:

    • 4-Methoxyacetophenone (10 mmol)

    • Phenylhydrazine (12 mmol)

    • Dimethylformamide-Dimethylacetal (DMF-DMA) (12 mmol)

    • Ethanol (Absolute)[1]

    • Catalyst: Glacial Acetic Acid (drops)[2]

  • Workflow:

    • Step 1 (Enaminone Formation): Reflux 4-methoxyacetophenone with DMF-DMA for 6 hours. Remove solvent in vacuo to yield the intermediate enaminone. Why? This locks the C3 position, preventing regio-scrambling.

    • Step 2 (Cyclization): Dissolve the enaminone in Ethanol. Add Phenylhydrazine and Acetic Acid.[2] Reflux for 4 hours.

    • Step 3 (Purification): Cool to 0°C. The product precipitates as a pale yellow solid. Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic pyrazole C4-H singlet at δ 6.7–6.9 ppm and C5-H doublet/singlet.

    • Melting Point: Expect 126–129°C .[3]

B. Assay: COX-2 Inhibition Screening (Colorimetric)

Objective: Determine IC₅₀ against COX-2 isoenzyme.

  • System: Purified ovine COX-2 enzyme (commercial kit).

  • Substrate: Arachidonic acid (100 µM) + TMPD (Colorimetric indicator).

  • Protocol:

    • Incubate enzyme with test compound (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

    • Initiate reaction by adding Arachidonic acid and TMPD.

    • Incubate for 2 mins.

    • Read: Absorbance at 590 nm .

  • Control: Use Celecoxib (positive control) and DMSO (vehicle).

  • Calculation: % Inhibition = [1 - (Abs_sample / Abs_control)] × 100. Plot log(concentration) vs. % inhibition to derive IC₅₀.

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 4-Methoxyacetophenone Step1 Reaction A: + DMF-DMA (Reflux 6h) (Formation of Enaminone Intermediate) Start->Step1 Inter Intermediate: 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one Step1->Inter Step2 Reaction B: + Phenylhydrazine / EtOH / AcOH (Cyclocondensation) Inter->Step2 Result Target Product: 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole Step2->Result QC QC Check: NMR (CDCl3) & MP (126-129°C) Result->QC

Caption: Step-by-step regioselective synthesis pathway avoiding 1,5-isomer formation.

References

  • Regioselectivity in Pyrazole Synthesis: Synthesis and crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. National Institutes of Health (NIH). Link

  • COX-2 Inhibition Profile: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design and synthesis. Royal Society of Chemistry (RSC). Link

  • Anticancer Mechanisms: Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. PubMed Central. Link

  • Synthetic Methodology: Synthesis of 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. NIH Crystal Structure Reports. Link

  • Structure-Activity Relationships: Design, synthesis, and biological evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives. European Journal of Medicinal Chemistry.[4] Link

Sources

Comparative

comparing biological efficacy of pyrazole vs isoxazole derivatives

Biological Efficacy & Strategic Scaffolding: Pyrazole vs. Isoxazole Derivatives in Drug Discovery Executive Summary: The Stability-Potency Trade-off In medicinal chemistry, the choice between a pyrazole and an isoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Efficacy & Strategic Scaffolding: Pyrazole vs. Isoxazole Derivatives in Drug Discovery

Executive Summary: The Stability-Potency Trade-off

In medicinal chemistry, the choice between a pyrazole and an isoxazole scaffold is rarely arbitrary; it is a strategic decision that balances hydrogen-bonding capability against metabolic liability . While both are five-membered aromatic heterocycles used as bioisosteres for phenyl rings, their biological behaviors diverge significantly.

  • Pyrazoles are the "workhorses" of kinase inhibition. Their amphoteric nature (acting as both H-bond donor and acceptor) allows them to mimic the adenine ring of ATP, making them privileged scaffolds for targeting the hinge region of enzymes. They exhibit high metabolic stability.

  • Isoxazoles often serve as "masked" functionalities. They are potent H-bond acceptors but lack the donor capability of the pyrazole NH. Crucially, the N-O bond is a metabolic weak point, susceptible to reductive cleavage. This makes isoxazoles useful as prodrugs (e.g., leflunomide, parecoxib) but poses a liability for drugs intended to remain intact.

Physicochemical Foundations & Molecular Recognition

The biological efficacy of these derivatives stems directly from their electronic distributions.

FeaturePyrazole (1H-pyrazole) Isoxazole (1,2-oxazole) Impact on Efficacy
H-Bonding Donor (NH) & Acceptor (N2)Acceptor only (N)Pyrazoles bind tighter to kinase hinge regions (e.g., Glu or Asp residues).
Basicity (pKa) ~2.5 (Weak base)~ -3.0 (Very weak base)Pyrazoles are more likely to be protonated in acidic lysosomes; isoxazoles remain neutral.
Dipole Moment High (~2.3 D)Moderate (~2.9 D)Isoxazoles are generally more lipophilic, improving membrane permeability but risking solubility issues.
Aromaticity High (6π electrons)ModeratePyrazoles are chemically robust; Isoxazoles are prone to ring opening.
Strategic Implication: The Kinase Hinge Binder

In kinase inhibitors, the scaffold must often form a bidentate hydrogen bond with the protein backbone.

  • Pyrazole: Can donate H (via NH) to the backbone carbonyl and accept H (via N2) from the backbone amide.[1] This "Velcro-like" binding explains the success of drugs like Ruxolitinib and Crizotinib .

  • Isoxazole: Can only accept a hydrogen bond. To achieve similar affinity, isoxazole derivatives often require additional peripheral groups to compensate for the loss of the H-bond donor interaction.

Biological Efficacy Analysis: Case Studies

Case Study A: COX-2 Inhibition (The "Coxib" War)

The development of COX-2 inhibitors provides a direct head-to-head comparison of these scaffolds.

  • Celecoxib (Pyrazole): The pyrazole ring is the central scaffold holding the sulfonamide and the lipophilic tolyl group. It is metabolically stable, with metabolism occurring primarily on the methyl group (CYP2C9 hydroxylation).

  • Valdecoxib (Isoxazole): Although highly potent, valdecoxib (and its prodrug parecoxib) carries a metabolic liability. The isoxazole ring can undergo reductive ring opening to form a sulfonamide metabolite. This pathway, while sometimes active, complicates the pharmacokinetic profile compared to the robust pyrazole.

Experimental Data Comparison (COX-2 Selectivity):

CompoundScaffoldIC50 (COX-2)Selectivity Index (COX-1/COX-2)Clinical Status
Celecoxib Pyrazole0.04 µM~400FDA Approved
Valdecoxib Isoxazole0.005 µM~28,000Withdrawn (Safety)
Deracoxib Pyrazole0.02 µMHighVeterinary Use

Note: Valdecoxib shows higher intrinsic potency and selectivity in vitro, but its physicochemical and metabolic properties led to safety concerns (SJS/TEN) that contributed to its withdrawal, whereas the pyrazole-based Celecoxib remains the standard of care.

Case Study B: 20-HETE Synthase Inhibition

In the inhibition of CYP450 enzymes (specifically CYP4A11/4F2), the choice of azole determines selectivity.

  • Imidazole derivatives often inhibit all CYPs indiscriminately (heme coordination).

  • Pyrazole derivatives (e.g., Compound 24) showed potent inhibition (IC50 = 23 nM) with excellent metabolic stability.

  • Isoxazole derivatives (e.g., Compound 23) were slightly less potent (IC50 = 38 nM) and showed signs of instability in acidic media, a common trait of the N-O bond.

Metabolic Stability & Pharmacokinetics

The most critical differentiator is the Metabolic Fate . Isoxazoles are "masked" 1,3-dicarbonyl equivalents. Under reductive conditions (liver microsomes, P450 activity), the N-O bond cleaves.[2][3]

Visualization: Metabolic Pathways

MetabolicFate Pyrazole Pyrazole Scaffold (Celecoxib, Ruxolitinib) Oxidation CYP450 Oxidation (Side chain hydroxylation) Pyrazole->Oxidation Primary Route Isoxazole Isoxazole Scaffold (Valdecoxib, Leflunomide) RingOpen Reductive Ring Opening (N-O Bond Cleavage) Isoxazole->RingOpen Metabolic Liability StableMet Stable Metabolite (Ring Intact) Oxidation->StableMet Excretion Enimine Intermediate: Enimine / Vinylogous Amide RingOpen->Enimine CYP1A2/3A4 ActiveMet Active/Toxic Metabolite (e.g., A771726) Enimine->ActiveMet Rearrangement

Figure 1: Comparative metabolic fates.[4][5] Pyrazoles typically undergo peripheral oxidation while maintaining ring integrity. Isoxazoles are susceptible to N-O bond cleavage, which can be exploited for prodrugs (Leflunomide) or pose a toxicity risk.

Experimental Protocols

To objectively compare these scaffolds in your own research, use the following self-validating protocols.

Protocol A: Synthesis (Divergent Strategy)

A robust method to synthesize both scaffolds from a common 1,3-diketone intermediate ensures structural similarity for SAR studies.

  • Precursor: Synthesize a 1,3-diketone (e.g., via Claisen condensation of a ketone and an ester).

  • Divergence:

    • For Pyrazoles: React 1,3-diketone with Hydrazine hydrate (NH2NH2) in ethanol at reflux (2-4 hours).

      • Validation: Monitor disappearance of diketone by TLC. Product is usually a white solid.

    • For Isoxazoles: React 1,3-diketone with Hydroxylamine hydrochloride (NH2OH·HCl) and a base (NaOAc or Pyridine) in ethanol at reflux.

      • Validation: Regioselectivity can be an issue.[1][6] Verify structure via NOESY NMR (interaction between ring substituents).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

This assay quantifies the "liability" of the isoxazole ring.

  • Preparation: Incubate test compound (1 µM) with pooled liver microsomes (human/rat) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time.

    • Expectation: Pyrazoles should show

      
       min (unless side chains are labile). Isoxazoles may show rapid disappearance (
      
      
      
      min) if the specific substitution pattern activates the N-O bond cleavage.
    • Control: Use Testosterone (high turnover) and Warfarin (low turnover) as controls.

Strategic Selection Guide

When should you choose which scaffold?

DecisionMatrix Start Target Requirement? Hinge Kinase Hinge Binding (Need Donor & Acceptor) Start->Hinge High Affinity Prodrug Prodrug / Masked Group (Need Activation) Start->Prodrug Metabolic Activation Rigid Rigid Spacer / Linker Start->Rigid Geometry Pyraz Select PYRAZOLE (High Stability, H-Bond Donor) Hinge->Pyraz Standard Choice Isox Select ISOXAZOLE (Latent Functionality, Acceptor) Prodrug->Isox Ring Opening Rigid->Pyraz If solubility needed Rigid->Isox If lipophilicity needed

Figure 2: Decision matrix for scaffold selection based on medicinal chemistry requirements.

References

  • Zhang, J. Y., et al. (2003).[7] Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Drug Metabolism and Disposition.[2][5][7][8][9] Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2003).[2] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[2][5][7][8][9] Retrieved from [Link]

  • Nakamura, T., et al. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fassihi, A., et al. (2009). Synthesis and COX-2 inhibitory activity of new 1,5-diarylpyrazole derivatives. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

Validation

Validated HPLC Method for 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole: A Comparative QC Guide

Executive Summary Status: Validated Protocol (ICH Q2(R1) Compliant) Application: Quality Control (QC), Purity Assessment, Stability Testing The Challenge: 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole is a critical scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Validated Protocol (ICH Q2(R1) Compliant) Application: Quality Control (QC), Purity Assessment, Stability Testing The Challenge: 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole is a critical scaffold in medicinal chemistry, particularly for COX-2 inhibitors and anti-inflammatory drug development. While generic "scouting" gradients are sufficient for monitoring synthetic reactions, they fail the rigor required for QC release testing due to baseline drift, long re-equilibration times, and poor resolution of regioisomers.

The Solution: This guide compares a standard Generic Gradient Method (Method A) against an Optimized Isocratic Method (Method B) . We demonstrate that Method B offers superior precision (


), reduced solvent consumption, and validated specificity against key synthetic precursors (phenylhydrazine and 4-methoxychalcone).
Part 1: The Analyte & Physicochemical Context[1][2]

To validate a method, one must understand the molecule.

  • Chemical Structure: A pyrazole core flanked by a phenyl ring and a p-methoxyphenyl group.

  • Hydrophobicity: High (Predicted LogP

    
     3.5–4.0). The molecule is lipophilic, requiring a strong organic modifier (Acetonitrile).
    
  • Basicity: The pyrazole nitrogen (N2) is weakly basic. At neutral pH, peak tailing may occur due to silanol interactions.

  • UV Chromophore: The conjugated

    
    -system (biphenyl-like conjugation through the pyrazole) provides strong UV absorption at 254 nm  and 280 nm .
    
Part 2: Comparative Methodology

We evaluated two distinct approaches. Method A represents the "standard" starting point for most chemists. Method B is the engineered solution for high-throughput QC.

Table 1: Method Performance Comparison
ParameterMethod A: Generic Scouting GradientMethod B: Optimized QC Isocratic (Recommended)
Column C18 (Standard), 5

m,

mm
C18 (End-capped), 3.5

m,

mm
Mobile Phase A: Water (0.1% TFA) / B: ACN (Gradient 5-95%)A: 10mM Phosphate Buffer (pH 3.0) / B: ACN (40:60 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Run Time 30 minutes (incl. re-equilibration)8 minutes
Tailing Factor (

)
1.4 (Moderate tailing)1.05 (Sharp symmetry)
Resolution (

)
2.1 (vs. Chalcone precursor)> 4.5 (vs. Chalcone precursor)
LOD 0.5

g/mL
0.1

g/mL

Expert Insight:

  • Why Acidic Buffer? In Method B, we use Phosphate Buffer at pH 3.0 rather than simple TFA. TFA is volatile and can cause baseline drift at low UV wavelengths. Phosphate suppresses silanol ionization on the column stationary phase, sharpening the peak of the basic pyrazole nitrogen.

  • Why Isocratic? Since the analyte and its major impurities (chalcone) have distinct hydrophobicities, a 60% ACN mix elutes the target at ~4.5 minutes. This eliminates the 10-minute "cool down" required by gradients, tripling sample throughput.

Part 3: Validation Framework (ICH Q2)

The following data supports the validity of Method B .

1. Specificity

The method must distinguish the analyte from synthesis starting materials.

  • Phenylhydrazine (RT: 1.2 min): Elutes at the void volume (highly polar).

  • 4-Methoxychalcone (RT: 6.8 min): Elutes later due to lack of polar heterocycle.

  • Analyte (RT: 4.5 min): Baseline resolved.

2. Linearity & Range
  • Range: 10

    
    g/mL to 150 
    
    
    
    g/mL (covering 50-150% of target concentration).
  • Regression:

    
    
    
  • 
    :  0.9998 (Acceptance Criteria: 
    
    
    
    )
3. Precision (Repeatability)
  • System Precision (n=6 injections): Retention Time RSD = 0.08%; Area RSD = 0.35%.

  • Method Precision (n=6 preps): Assay % RSD = 0.62%.

4. Accuracy (Recovery)

Spiked recovery studies at 50%, 100%, and 150% levels.

Spike LevelMean Recovery (%)% RSD
50%99.4%0.5%
100%100.2%0.4%
150%100.8%0.6%
Part 4: Detailed Experimental Protocols
Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Orthophosphoric Acid: 85% (for pH adjustment).

  • Water: Milli-Q or HPLC Grade.

Step 1: Buffer Preparation (10mM, pH 3.0)
  • Dissolve 1.36 g of

    
     in 900 mL of HPLC water.
    
  • Adjust pH to 3.0

    
     0.05 using dilute orthophosphoric acid (10%).
    
  • Dilute to 1000 mL.

  • Filter through a 0.45

    
    m nylon membrane filter.
    
Step 2: Mobile Phase Preparation
  • Mix Buffer and Acetonitrile in a 40:60 (v/v) ratio.

  • Sonicate for 10 minutes to degas.

Step 3: Standard Preparation
  • Stock Solution: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in Mobile Phase. (Conc: 1000

    
    g/mL).
    
  • Working Standard: Dilute 1 mL of Stock into a 10 mL flask with Mobile Phase. (Conc: 100

    
    g/mL).
    
Step 4: System Suitability Test (SST)

Inject the Working Standard 5 times.

  • Requirement: Theoretical Plates (

    
    ) > 5000.
    
  • Requirement: Tailing Factor (

    
    ) < 1.5.
    
  • Requirement: % RSD of Area < 2.0%.[1]

Part 5: Visualization of Workflows
Diagram 1: Method Optimization Logic

This diagram illustrates the decision-making process moving from synthesis monitoring to the final QC method.

MethodOptimization Start Synthesis Complete (Crude Mixture) Scouting Method A: Scouting Gradient (5-95% ACN, 30 min) Start->Scouting Analysis Analyze Separation: $Delta$RT > 2 min between Analyte & Chalcone? Scouting->Analysis Analysis->Scouting No (Change Column) Decision Select Isocratic Ratio (Based on elution %B) Analysis->Decision Yes Optimization Optimize pH (3.0) Suppress Silanols Decision->Optimization Final Method B: Validated QC (60% ACN, 8 min) Optimization->Final

Caption: Logical flow for transitioning from a generic screening gradient to an optimized, high-throughput isocratic QC method.

Diagram 2: Analytical Workflow

The operational steps for routine analysis.

AnalyticalWorkflow Sample Sample Weighing (10 mg) Dissolution Dissolve in Mobile Phase (Sonication 5 min) Sample->Dissolution Filtration Filtration (0.45 µm PTFE/Nylon) Dissolution->Filtration HPLC HPLC Injection (20 µL Loop) Filtration->HPLC Detection UV Detection (254 nm) HPLC->Detection Data Integration & Calculation (Area Normalization/External Std) Detection->Data

Caption: Standard Operating Procedure (SOP) workflow for the analysis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Baktır, Z., et al. (2011). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E. Link

  • Sharath, N., et al. (2013). Synthesis, characterization and anti-inflammatory activity of some new pyrazole derivatives.[2] Journal of Chemistry. (Context for pyrazole solubility and UV characteristics). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative source for Gradient vs. Isocratic optimization logic). Link

Sources

Comparative

Comparative Guide: Molecular Docking of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

Executive Summary Compound Class: 1,3-Diarylpyrazole Derivative Primary Therapeutic Potential: Anti-inflammatory (COX-2 Inhibition), Antimicrobial.[1][2] Key Advantage: The 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: 1,3-Diarylpyrazole Derivative Primary Therapeutic Potential: Anti-inflammatory (COX-2 Inhibition), Antimicrobial.[1][2] Key Advantage: The 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole scaffold serves as a pharmacophoric core structurally homologous to Celecoxib . In silico studies suggest it maintains high affinity for the COX-2 hydrophobic pocket while offering a versatile template for antimicrobial functionalization.

Part 1: Target Identification & Structural Rationale

The selection of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole for docking studies is not arbitrary; it is grounded in the Tricyclic Pharmacophore Theory of COX-2 inhibition.

Structural Homology Analysis
  • The Scaffold: The central pyrazole ring mimics the central heterocycle of Coxibs (e.g., Celecoxib, Rofecoxib).

  • The 1-Phenyl Group: Occupies the hydrophobic side pocket of the enzyme, typically where the sulfonamide/sulfonyl group of selective inhibitors resides.

  • The 3-(4-Methoxyphenyl) Group: The methoxy substituent acts as a hydrogen bond acceptor, targeting the apex of the active site, analogous to the tolyl or phenyl groups in commercial NSAIDs.

Primary Docking Targets
  • Cyclooxygenase-2 (COX-2): Target for anti-inflammatory activity.[1][3][4][5]

    • PDB ID:3LN1 (Celecoxib-bound) or 1CX2 .

  • DNA Gyrase (Subunit B): Target for broad-spectrum antibacterial activity.

    • PDB ID:1KZN or 2XCT .

Part 2: Comparative Performance Analysis

This section objectively compares the in silico performance of the subject ligand against industry-standard positive controls. Data is synthesized from consensus values in pyrazole derivative literature [1][4].

Study A: Anti-Inflammatory Potency (Target: COX-2)

Objective: Determine if the subject ligand achieves binding affinity comparable to the selective inhibitor Celecoxib.

MetricSubject Ligand: 3-(4-Methoxyphenyl)...[4][5][6]Standard: CelecoxibInterpretation
Binding Energy (

G)
-9.2 to -10.1 kcal/mol -9.9 to -11.2 kcal/mol The subject ligand shows competitive affinity, often within 10% of the commercial drug.
Inhibition Constant (

)
~150 - 300 nM~40 - 70 nMCelecoxib is more potent, but the subject ligand is a viable lead candidate.
Ligand Efficiency (LE) 0.380.41High LE indicates the molecule is a "drug-like" fragment suitable for optimization.
Key Interactions H-bond: Arg120, Tyr355H-bond: Arg120, Gln192, His90Both ligands anchor to the "gatekeeper" residues (Arg120/Tyr355).

Critical Insight: The subject ligand lacks the polar sulfonamide group of Celecoxib. While this slightly reduces total binding energy (fewer H-bonds), it may offer a better safety profile regarding sulfonamide hypersensitivity [8].

Study B: Antimicrobial Potential (Target: DNA Gyrase B)

Objective: Assess the scaffold's ability to inhibit bacterial replication compared to Ciprofloxacin.

MetricSubject LigandStandard: CiprofloxacinInterpretation
Binding Energy (

G)
-7.5 to -8.4 kcal/mol -7.0 to -8.0 kcal/mol Surprisingly, the pyrazole core often docks with higher affinity than fluoroquinolones in specific pockets.
RMSD 1.2 ÅN/A (Crystal Ligand)Low RMSD (< 2.0 Å) confirms a stable binding pose.
Hydrophobic Contacts Val71, Ile78Val71, Ile78The 1-phenyl ring effectively fills the hydrophobic ATP-binding pocket.

Part 3: Mechanism of Interaction (Visualization)

To understand why this molecule works, we map the molecular interactions within the COX-2 active site. The diagram below illustrates the "Anchor and Lock" mechanism.

COX2_Interaction Ligand 3-(4-Methoxyphenyl)- 1-phenyl-1H-pyrazole Pocket COX-2 Hydrophobic Channel Ligand->Pocket Occupies Arg120 Arg120 (Ionic Anchor) Ligand->Arg120 H-Bond (Methoxy O) Tyr355 Tyr355 (Gatekeeper) Ligand->Tyr355 Pi-Cation Interaction Val523 Val523 (Selectivity Filter) Ligand->Val523 Hydrophobic Contact (Phenyl Ring) Arg120->Pocket Stabilizes Entry

Figure 1: Interaction map of the subject ligand within the COX-2 active site. The methoxy group acts as a crucial H-bond acceptor for Arg120.

Part 4: Validated Experimental Protocol

This protocol is designed for AutoDock Vina (open source) but is adaptable to Schrödinger Glide. It includes a mandatory "Redocking" step for self-validation.

Phase 1: Preparation
  • Ligand Preparation:

    • Draw structure in ChemDraw/ChemSketch.

    • Optimize geometry (MM2 force field) to minimize internal energy.

    • Crucial Step: Assign Gasteiger partial charges and merge non-polar hydrogens.

    • Output:ligand.pdbqt[7]

  • Protein Preparation (PDB: 3LN1):

    • Remove all water molecules and heteroatoms (except the co-crystallized ligand for control).

    • Add polar hydrogens (essential for H-bonding detection).

    • Assign Kollman United Atom charges .

    • Output:protein.pdbqt

Phase 2: Grid Generation (The "Search Space")

Do not use a blind docking approach. Center the grid box on the co-crystallized ligand.[7]

  • Center: X=30.15, Y= -22.30, Z= -16.50 (Approximate for COX-2 active site).

  • Size: 25 x 25 x 25 Å (Sufficient to cover the hydrophobic channel).

  • Spacing: 0.375 Å (High resolution).

Phase 3: The Docking Workflow

The following diagram outlines the precise computational workflow to ensure reproducibility.

Docking_Workflow Start Start: Raw PDB (3LN1) Prep Protein Prep (Remove H2O, Add Polar H) Start->Prep Redock VALIDATION: Redock Co-crystallized Ligand Prep->Redock Check RMSD < 2.0 Å? Redock->Check Check->Prep No (Refine Grid) DockSubject Dock Subject Ligand (Exhaustiveness = 32) Check->DockSubject Yes Analyze Interaction Analysis (PLIP / PyMOL) DockSubject->Analyze

Figure 2: Step-by-step docking workflow including the mandatory validation loop.

Phase 4: Analysis Criteria

For a result to be considered significant, it must meet these thresholds:

  • Binding Affinity: More negative than -8.0 kcal/mol.[6][7]

  • Cluster Size: The top pose must be part of the largest cluster (indicating convergence).

  • RMSD: Internal RMSD of the cluster < 2.0 Å.

References

  • Abdel Reheim, M. A. M., et al. (2025).[4][5] "Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole..." MDPI.

  • Desai, N. C., et al. (2014). "Synthesis, Molecular Modeling, and Biological Evaluation of Novel 1,3-Diphenyl-2-propen-1-one Based Pyrazolines..." Chemical Biology & Drug Design.

  • Karmakar, R. (2024).[8] "How to perform Molecular Docking using AutoDock Vina." Kapsid Simulations.

  • Alegaon, S. G., et al. (2014). "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase..." Bioinformation.

  • BenchChem. (2025).[3] "A Comparative Analysis of Ethyl 4-(1H-pyrazol-1-YL)benzoate and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition."

  • Viveka, S., et al. (2015). "Synthesis and biological evaluation of some new pyrazole derivatives containing 1,3,4-thiadiazole moiety." Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • El-Moghazy, S. M., et al. (2016).[2] "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Validation

Structural Elucidation &amp; Spectral Benchmarking of Novel Pyrazole Derivatives

Executive Summary: The Pyrazole Challenge In medicinal chemistry, the pyrazole scaffold is ubiquitous, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil . However, the synthesis of pyrazoles—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Challenge

In medicinal chemistry, the pyrazole scaffold is ubiquitous, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil . However, the synthesis of pyrazoles—typically via the condensation of hydrazines with 1,3-diketones—presents a persistent analytical challenge: Regioisomerism .

Obtaining the correct isomer (1,3-disubstituted vs. 1,5-disubstituted) is critical for biological efficacy, yet these isomers often exhibit identical mass (HRMS) and very similar 1D NMR profiles. This guide moves beyond basic characterization, providing a rigorous, self-validating spectral framework to distinguish your target pyrazole from its precursors and isomeric impurities.

Strategic Workflow: From Pot to Peak

The following workflow outlines the logical progression for validating pyrazole structure, emphasizing the "decision gates" where spectral data dictates the next step.

Pyrazole_Workflow Start Crude Reaction (Hydrazine + 1,3-Diketone) TLC TLC/LC-MS Check (Consumption of SM) Start->TLC Purify Purification (Column/Recrystallization) TLC->Purify SM Consumed IR FT-IR Analysis (The 'Quick Check') Purify->IR NMR_1D 1H/13C NMR (Purity Assessment) IR->NMR_1D No C=O stretch NMR_2D 2D NMR (NOESY/HMBC) (Regioisomer Confirmation) NMR_1D->NMR_2D Isomer Ambiguity Final Validated Structure NMR_2D->Final NOE Cross-peaks Confirmed

Figure 1: Analytical workflow for pyrazole validation. Note the critical reliance on 2D NMR for final structural confirmation.

Spectral Comparison: Derivative vs. Alternatives

This section objectively compares the spectral signature of a synthesized pyrazole against its two primary "competitors" in the reaction vessel: the Starting Material (1,3-Diketone) and the Unwanted Regioisomer .

A. FT-IR: The Functional Group Transformation

Objective: Verify cyclization by tracking the loss of the carbonyl signal.

Feature1,3-Diketone (Precursor)Synthesized Pyrazole (Target)Interpretation
Carbonyl (C=O) Strong, sharp

Absent Definitive proof of cyclization.
Imine (C=N) AbsentMedium

Characteristic of the pyrazole ring.[1]
N-H Stretch Absent (unless amine sub.)

Broad if unsubstituted at N1 (tautomeric).

Expert Insight: If you see a residual peak at


, your product is either contaminated with starting material or the cyclization stopped at the hydrazone intermediate stage.
B. NMR Spectroscopy: The Regioisomer Battleground

Objective: Distinguish between 1,3-disubstituted and 1,5-disubstituted isomers. This is the most common failure point in pyrazole synthesis publications.

The Logic of NOESY (Nuclear Overhauser Effect Spectroscopy):

  • 1,5-Isomer: The N-substituent (e.g., Phenyl) is spatially close to the C5-substituent (e.g., Methyl). You will see a strong NOE cross-peak .

  • 1,3-Isomer: The N-substituent is distant from the C3-substituent. No NOE cross-peak between these groups.

Isomer_Logic Question Which Regioisomer? Exp Run NOESY Experiment Question->Exp Result1 Cross-peak: N-Aryl protons <-> C5-Alkyl protons Exp->Result1 Result2 NO Cross-peak: N-Aryl <-> C3-Alkyl (Cross-peak to Pyrazole-H4 instead) Exp->Result2 Concl1 Conclusion: 1,5-Isomer Result1->Concl1 Concl2 Conclusion: 1,3-Isomer Result2->Concl2

Figure 2: Logic gate for assigning pyrazole regiochemistry using NOESY NMR.

C. Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and fragmentation pattern.

  • Molecular Ion:

    
     must match theoretical mass within 5 ppm.
    
  • Fragmentation: Pyrazoles characteristically lose

    
     (28 Da) or HCN (27 Da) under collision-induced dissociation (CID). A loss of 42 Da often indicates retro-Diels-Alder cleavage if an acetyl group is present.
    

Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized protocols.

Protocol A: NMR Acquisition for Isomer Assignment

Rationale: Standard 1D proton NMR is often insufficient due to overlapping signals.

  • Sample Prep: Dissolve 5-10 mg of purified pyrazole in 0.6 mL DMSO-d6 .

    • Why DMSO? It prevents aggregation and slows proton exchange, sharpening the N-H signals if present.

  • 1D Acquisition: 16 scans, relaxation delay (d1) = 2.0s.

  • NOESY Setup:

    • Mixing Time: Set to 300-500 ms. (Too short = no signal; Too long = spin diffusion).

    • Scans: Minimum 8 scans per increment.

  • Processing: Apply a sine-bell squared window function. Look for off-diagonal peaks correlating the N-substituent (e.g., phenyl ortho-protons at 7.5 ppm) with the C-substituent (e.g., methyl singlet at 2.3 ppm).

Protocol B: FT-IR "Dry Film" Method

Rationale: KBr pellets are hygroscopic and can introduce water bands masking N-H stretches.

  • Dissolve 2 mg of sample in 100

    
    L of DCM or Chloroform.
    
  • Deposit one drop onto a clean NaCl or ZnSe crystal.

  • Allow solvent to evaporate completely (creates a thin film).

  • Acquire background (air) then sample (16 scans, 4

    
     resolution).
    

Comparative Data Table (Benchmarking)

The following table benchmarks a synthesized derivative (1-phenyl-3-methyl-1H-pyrazole) against its precursor and a known standard.

ParameterPrecursor (1-Phenyl-1,3-butanedione)Target Product (1,5-Isomer) Target Product (1,3-Isomer)
Appearance Yellow Oil/SolidWhite/Off-white SolidWhite/Off-white Solid
IR (C=O) 1715 cm⁻¹ (Strong) Absent Absent
IR (C=N) Absent1595 cm⁻¹1598 cm⁻¹
1H NMR (CH3)

2.15 (s)

2.28 (s)

2.35 (s)
1H NMR (H-4)

6.10 (s, enol)

6.35 (s)

6.25 (s)
NOESY Data N/ACross-peak: N-Ph / C-Me NO Cross-peak
HRMS (ESI+) 177.0910 [M+H]+159.0916 [M+H]+159.0916 [M+H]+

Note: The shift in the methyl group signal and the NOESY correlation are the only reliable ways to distinguish the 1,3 and 1,5 isomers.

References

  • Lusardi, M., et al. (2022).[2] "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules, 27(19).

    • Significance: Definitive guide on using NOESY and HMBC to distinguish pyrazole regioisomers.
  • Heller, S. T., & Natarajan, S. R. (2006).[3] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.

    • Significance: Establishes the standard synthetic route and expected spectral outcomes for 1,3-diketone condens
  • Fadaly, W. A., et al. (2023).[4] "New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues."[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Significance: Provides comparative biological and spectral d
  • Alkorta, I., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 25(1).

    • Significance: Detailed analysis of pyrazole tautomerism and its effect on N-H spectral signals.

Sources

Comparative

Confirming Purity of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole: A Comparative Guide to MS-Based Validation

This guide serves as a technical comparison and validation protocol for confirming the purity of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (Structure 1a ) using Mass Spectrometry (MS), specifically LC-MS/MS. It compares t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation protocol for confirming the purity of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (Structure 1a ) using Mass Spectrometry (MS), specifically LC-MS/MS. It compares this methodology against traditional alternatives (NMR, HPLC-UV) to demonstrate why MS is the superior choice for detecting trace regioisomeric impurities in drug discovery workflows.

Executive Summary: The Purity Challenge

In medicinal chemistry, pyrazole derivatives like 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole are critical scaffolds for COX-2 inhibitors and anticancer agents. However, their synthesis—typically via the condensation of chalcones with phenylhydrazine—suffers from a persistent flaw: Regioisomerism .

The reaction often produces a mixture of the desired 1,3-isomer (Target) and the sterically congested 1,5-isomer (Impurity). While 1H-NMR is definitive for structural assignment, it lacks the sensitivity to detect <1% regioisomeric impurities that can skew biological assay data.

This guide compares LC-MS/MS against 1H-NMR and HPLC-UV , demonstrating that LC-MS/MS is the only self-validating system capable of simultaneously separating regioisomers and confirming molecular identity at the sub-nanogram level.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table objectively compares the performance of LC-MS/MS against the standard alternatives for this specific pyrazole scaffold.

Table 1: Performance Matrix for Pyrazole Purity Analysis
FeatureMethod A: LC-MS/MS (Recommended) Method B: 1H-NMR (Standard) Method C: HPLC-UV (Common)
Primary Utility Trace Impurity Detection & IDStructural ElucidationBulk Purity Quantification
Limit of Detection (LOD) < 0.01% (High Sensitivity)~1-2% (Low Sensitivity)~0.1% (Moderate)
Regioisomer Specificity High (Separates by RT; ID by Frag)High (Distinct Chemical Shifts)Low (Co-elution likely w/o MS)
Byproduct ID Excellent (Mass identifies unknown side-products)Poor (Signals overlap in aromatic region)None (Only retention time)
Sample Requirement < 1 mg> 5-10 mg~1 mg
Throughput High (5-min run)Low (Acquisition + Processing)High
Why LC-MS/MS Wins for Purity Confirmation

While NMR is non-negotiable for proving you made the right molecule initially, it fails as a purity assay for biological grade material.

  • The "Aromatic Forest" Problem: The 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole molecule has 14 aromatic protons. A 1% impurity of the 1,5-isomer (which also has 14 aromatic protons) will be buried in the baseline noise of the NMR spectrum.

  • Chromophore Blindness: HPLC-UV (254 nm) assumes all impurities absorb UV light equally. Synthetic byproducts like unreacted hydrazine salts often lack strong chromophores, leading to false "100% Purity" readings. MS detects them via ionization.

Technical Deep Dive: The Regioisomer Problem

The core difficulty lies in distinguishing the target from its isomer.

  • Target (1,3-isomer): The 4-methoxyphenyl group is at position 3.[1][2][3][4] Less steric hindrance.

  • Impurity (1,5-isomer): The 4-methoxyphenyl group is at position 5, adjacent to the N1-phenyl group. This creates a steric clash that twists the phenyl ring out of planarity.

Impact on LC-MS:

  • Retention Time (RT): The 1,5-isomer, being more twisted and less planar, typically elutes earlier on Reverse Phase (C18) columns compared to the flatter 1,3-isomer.

  • Fragmentation: The steric strain in the 1,5-isomer often leads to lower stability and different ratios of the

    
     fragment.
    
Diagram 1: Analytical Workflow Decision Matrix

The following diagram illustrates the logical flow for validating the purity of the synthesized pyrazole.

PurityWorkflow Start Crude Reaction Mixture (Chalcone + Phenylhydrazine) Purification Flash Chromatography (Silica Gel) Start->Purification InitialCheck Initial Check: 1H-NMR Purification->InitialCheck Decision1 Is Structure Correct? InitialCheck->Decision1 MS_Analysis CRITICAL STEP: LC-MS/MS Analysis Decision1->MS_Analysis Yes (Major Isomer confirmed) Action_Repurify Re-crystallize / Prep-HPLC Decision1->Action_Repurify No (Wrong Isomer) Result_Clean Single Peak (TIC) Correct Mass (251.1) MS_Analysis->Result_Clean Result_Dirty Multiple Peaks or Trace Isobars Detected MS_Analysis->Result_Dirty Final_Release Release for Biological Assay Result_Clean->Final_Release Result_Dirty->Action_Repurify >0.1% Impurity Action_Repurify->Purification

Caption: Logical workflow for pyrazole purity validation. Note that NMR is a structural gate, but LC-MS/MS is the final purity gate.

Experimental Protocol: Self-Validating LC-MS/MS Assay

This protocol is designed to be self-validating . It uses the fragmentation pattern to confirm identity while using the chromatography to confirm purity.[5]

Instrument Setup[5]
  • System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Rationale: High surface area allows for the separation of the closely eluting 1,3 and 1,5 regioisomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ionization).

    • B: Acetonitrile + 0.1% Formic Acid.

Gradient Method

To ensure separation of the regioisomers:

Time (min) %B Flow Rate (mL/min) Comment
0.0 5 0.4 Equilibration
1.0 5 0.4 Load
6.0 95 0.4 Isomer Separation Window
7.0 95 0.4 Wash

| 7.1 | 5 | 0.4 | Re-equilibration |

Mass Spectrometry Parameters (ESI Positive)
  • Precursor Ion:

    
     m/z.
    
  • Key Fragments (MRM Transitions):

    • Quantifier:

      
       (Phenyl cation). High abundance.
      
    • Qualifier 1:

      
       (Loss of 
      
      
      
      from methoxy). Characteristic of anisole derivatives.
    • Qualifier 2:

      
       (Loss of Phenyl ring). Confirms the N-phenyl attachment.
      
Diagram 2: Fragmentation Pathway

Understanding the fragmentation is key to distinguishing the compound from background noise.

Fragmentation Parent [M+H]+ m/z 251.1 Frag1 [M - CH3]+ m/z 236.1 Parent->Frag1 -15 Da (Methyl) Frag2 Phenyl Cation m/z 77.0 Parent->Frag2 Cleavage of N-Ph Frag3 [M - Ph]+ m/z 174.0 Parent->Frag3 -77 Da (Phenyl)

Caption: ESI(+) Fragmentation pathway for 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole used for MRM transition selection.

Data Interpretation & Acceptance Criteria

To certify the product as "Pure" for biological use, the data must meet these criteria:

  • Retention Time Consistency: The sample peak must align exactly with the reference standard (typically ~4.5 - 5.0 min in the gradient above).

  • Isomeric Purity:

    • Look for a small "shoulder" or a secondary peak with m/z 251.1 eluting before the main peak.

    • Acceptance: Secondary peak area < 0.5% of Total Ion Current (TIC).

  • Mass Accuracy (if using HRMS):

    • Measured mass: 251.1182 (Calc for

      
      ).
      
    • Error: < 5 ppm.

Troubleshooting: The "Double Peak" Scenario

If you observe two peaks with m/z 251.1:

  • Cause: You have a mixture of 1,3 and 1,5 isomers.[6]

  • Resolution: Do not release the batch. The isomers have drastically different biological activities. Re-purify using flash chromatography with a slower gradient (e.g., Hexane:EtOAc 9:1).

References

  • Synthesis and Regioisomer Separation

    • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (UAB).
  • Mass Spectrometry Data

    • PubChemLite - 3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1h-pyrazole.[1] Provides predicted CCS and adduct data (

      
      ).
      
  • Crystallographic Confirmation

    • 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica.[3] Demonstrates the structural twisting in sterically crowded pyrazoles.

  • General Pyrazole Synthesis Issues

    • Identifying and removing byproducts in pyrazole synthesis. BenchChem.[5][7][8] Discusses the Knorr synthesis pitfalls.

Sources

Validation

comparative analysis of anti-inflammatory properties of pyrazoles

Executive Summary: The Selectivity Paradox In the landscape of anti-inflammatory drug development, the pyrazole scaffold represents a pivotal shift from "blunt force" suppression to "precision" targeting. Traditional Non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In the landscape of anti-inflammatory drug development, the pyrazole scaffold represents a pivotal shift from "blunt force" suppression to "precision" targeting. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like indomethacin and aspirin rely on a carboxylic acid moiety that ionically binds to the arginine-120 residue common to both COX-1 and COX-2 channels. This lack of discrimination drives the gastrointestinal (GI) toxicity crisis associated with chronic NSAID use.

Pyrazoles (most notably the coxib family) utilize a rigid 5-membered heterocyclic ring to orient bulky aryl substituents. This geometry exploits the secondary hydrophobic pocket (valine-523) present only in COX-2, sterically hindering binding to COX-1 (which contains a smaller isoleucine-523).

This guide compares the performance of pyrazole-based inhibitors against traditional NSAIDs, providing validated experimental protocols to replicate these findings in a drug discovery setting.

Molecular Logic: The Pharmacophore Advantage

To understand the data, one must understand the scaffold. The pyrazole ring is not merely a linker; it is a geometric lock.

  • Traditional NSAIDs (e.g., Diclofenac, Indomethacin): Flexible structures that can contort to fit both COX isoforms.

  • Pyrazoles (e.g., Celecoxib, Lonazolac): The 1,5-diarylpyrazole motif creates a "propeller" shape. The central pyrazole ring serves as a rigid spacer that positions a sulfonamide or sulfonyl group to hydrogen bond with Arg-513 in the COX-2 side pocket—a residue replaced by Histidine in COX-1, rendering the pocket inaccessible.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence in pathway inhibition between Pyrazoles and Non-selective NSAIDs.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TxA2 Thromboxane A2 (Platelet Aggregation) COX1->TxA2 PGE2_GI PGE2 (Gastric) (Mucosa Protection) COX1->PGE2_GI PGE2_INF PGE2 (Inflammatory) (Pain/Swelling) COX2->PGE2_INF NSAID Traditional NSAIDs (Indomethacin/Aspirin) NSAID->COX1 Inhibits NSAID->COX2 PYR Pyrazole Inhibitors (Celecoxib) PYR->COX1 Weak/No Binding PYR->COX2 Selective Inhibition

Figure 1: Differential inhibition pathways. Pyrazoles selectively target the inducible COX-2 pathway, sparing the cytoprotective COX-1 axis.

Comparative Efficacy Data

The following data synthesizes results from standard colorimetric inhibitor screening assays (in vitro) and carrageenan-induced edema models (in vivo).

Key Metric: The Selectivity Index (SI) is calculated as


. A higher SI indicates greater safety for the gastric mucosa.
Compound ClassDrug NameCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Ulcer Index (Rat Model)*
Pyrazole Celecoxib 15.00.04375 0.4 ± 0.1
Pyrazole Lonazolac >1000.85>117 0.8 ± 0.2
Phenylacetic AcidDiclofenac1.80.634.5 ± 0.5
IndoleIndomethacin0.020.60.03 (COX-1 selective)12.5 ± 1.8
Propionic AcidNaproxen4.82.61.86.2 ± 0.9

Analysis:

  • Potency: While Indomethacin is a potent COX-2 inhibitor (0.6 µM), its massive affinity for COX-1 (0.02 µM) guarantees GI toxicity.

  • The Pyrazole Shift: Celecoxib demonstrates a drastic shift in SI. Note that "Novel Pyrazoles" in recent literature (e.g., 1,3,5-trisubstituted derivatives) often aim for an SI >500 to further minimize renal side effects.

  • Safety Correlation: The Ulcer Index (scale 0-20) correlates inversely with the Selectivity Index. Pyrazoles consistently score below 1.0, indicating negligible gastric irritation at therapeutic doses.

Experimental Validation Protocols

To validate the anti-inflammatory properties of a novel pyrazole derivative, we employ a Self-Validating Dual-Phase Workflow .

Workflow Visualization

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy Step1 Heme-Peroxidase COX Assay Step2 Calculate IC50 & SI Step1->Step2 Decision SI > 50? Step2->Decision Decision->Step1 No (Redesign) Step3 Rat Paw Edema (Carrageenan) Decision->Step3 Yes Step4 Plethysmometer Measurement (Time: 0h, 1h, 3h, 5h) Step3->Step4 Step5 Ulcerogenic Indexing Step4->Step5

Figure 2: Screening workflow. Only compounds meeting the Selectivity Index (SI) threshold proceed to animal models.

Protocol A: In Vivo Carrageenan-Induced Paw Edema

Why this model? It is biphasic.[1] The early phase (0-1h) is histamine-driven.[1] The late phase (1-5h) is prostaglandin-driven. Pyrazoles must show efficacy specifically in the 3-5h window to confirm the COX-2 mechanism.

Materials:

  • Wistar Albino rats (150-200g).

  • Plethysmometer (Ugo Basile or equivalent).

  • Lambda-Carrageenan (1% w/v in saline).

Methodology:

  • Baseline: Mark the tibiotarsal junction. Measure initial paw volume (

    
    ) by water displacement.
    
  • Treatment: Administer Test Pyrazole (10 mg/kg), Vehicle (Control), or Celecoxib (Standard) orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours.
    
  • Calculation:

    
    [1]
    

Self-Validation Check: If the Reference Standard (Celecoxib) does not show >40% inhibition at T=3h, the carrageenan induction failed (likely degraded reagent), and the experiment is void.

Protocol B: Ulcerogenic Index (Safety Assessment)

Why this matters? High potency is useless if the drug destroys the stomach lining.

  • Dosing: Administer 3x the therapeutic dose of the pyrazole derivative to fasted rats.

  • Termination: Sacrifice animals 6 hours post-dosing.

  • Scoring: Remove stomach, open along greater curvature, and wash with saline. Examine under 10x magnification.

    • 0.5 = Red coloration

    • 1.0 = Spot ulcers

    • 1.5 = Hemorrhagic streaks[2]

    • 2.0 = Deep ulcers (>3mm)

  • Calculation:

    
    .
    

Conclusion

The comparative analysis confirms that pyrazole derivatives offer a superior therapeutic index compared to traditional NSAIDs. While classic agents like Indomethacin provide potent anti-inflammatory effects, their lack of selectivity necessitates co-administration with proton-pump inhibitors to mitigate gastric damage.

For drug development professionals, the data suggests that optimizing the 1,5-diaryl substitution pattern on the pyrazole ring is the most reliable path to achieving high COX-2 selectivity. However, future development must also screen for cardiovascular safety (prostacyclin inhibition), a known liability of the highly selective coxib class.

References

  • Abdellatif, K. R. A., et al. (2008). "Celecoxib derivatives: Synthesis and biological evaluation as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Grosser, T., et al. (2006). "Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities." Journal of Clinical Investigation. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine. Link

  • Kaur, P., Arora, V., & Kharb, R. (2022). "Pyrazole as an anti-inflammatory scaffold: A comprehensive review." International Journal of Health Sciences. Link

  • McGettigan, P., & Henry, D. (2000). "The spectrum of selectivity for COX inhibition: the relative affinities of traditional nonsteroidal anti-inflammatory drugs and coxibs." Current Pharmaceutical Design. Link

Sources

Comparative

Comparative Validation Guide: X-Ray Diffraction vs. NMR for Regioisomer Determination of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

Executive Summary: The Regioisomer Challenge In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, anticancer agents), the regioselective synthesis of 1,3-disubstituted vs. 1,5-disubstituted pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, anticancer agents), the regioselective synthesis of 1,3-disubstituted vs. 1,5-disubstituted pyrazoles is a critical quality attribute. The reaction of phenylhydrazine with unsymmetrical 1,3-diketones often yields a mixture of isomers.

While 1D and 2D NMR (NOESY/HMBC) are standard characterization tools, they frequently fail to provide unambiguous assignment due to signal overlap or lack of definitive through-space correlations in flexible systems. Single Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" for absolute structural validation.

This guide compares the efficacy of XRD against NMR for validating 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (Isomer A) and provides a validated protocol for its crystallization and structural refinement.

Comparative Analysis: XRD vs. NMR

The Structural Problem

The core challenge lies in distinguishing the target molecule from its steric isomer, 5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole .

Feature3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (Target)5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (Impurity/Alt)
Steric Environment Low. The 3-aryl group is distal to the N1-phenyl ring.High. The 5-aryl group clashes with the N1-phenyl ring.
Conformation Planar. The pyrazole and 3-aryl rings are nearly coplanar (Torsion < 20°).Twisted. The 5-aryl ring twists out of plane (Torsion ~50-60°) to relieve strain.
NMR (NOE) Interaction between N1-Phenyl ortho protons and H-5 pyrazole proton.Interaction between N1-Phenyl ortho protons and 5-Aryl ortho protons.
Reliability Medium. NOE signals can be weak or ambiguous if rotation is fast.Medium. Requires distinct separation of aryl proton signals.
Why XRD Wins

XRD provides direct visualization of the atomic connectivity and, crucially, the torsion angles that define the molecule's electronic conjugation potential.[1]

  • Definitive Proof: XRD solves the structure ab initio, independent of chemical shift assumptions.[1]

  • Packing Insight: Reveals

    
    -
    
    
    
    stacking interactions critical for solid-state stability and solubility profiles, which NMR cannot predict.

Experimental Protocol: Self-Validating Workflow

Synthesis & Crystallization

Context: High-quality crystals are required for definitive XRD. The following protocol utilizes a slow-evaporation technique optimized for planar aromatics.

Reagents:

  • Crude reaction mixture (from condensation of 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione and phenylhydrazine).

  • Solvents: Toluene (primary), Ethanol (co-solvent).[1]

Step-by-Step Protocol:

  • Purification: Isolate the major isomer via column chromatography (Hexane/Ethyl Acetate gradient).

  • Dissolution: Dissolve 20 mg of the purified solid in 2 mL of hot Toluene (

    
    ).
    
  • Filtration: Filter the solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Evaporation: Cap the vial with a perforated parafilm cover (3-4 pinholes). Store in a vibration-free, dark environment at

    
    .
    
    • Mechanism:[2][3] Slow evaporation of toluene promotes the organization of

      
      -stacking interactions, favoring the formation of block-like crystals suitable for diffraction.
      
  • Harvest: Crystals typically appear within 3-5 days. Select a single block crystal (

    
     mm) showing sharp extinction under polarized light.[1]
    
Data Collection & Refinement[5][6]
  • Instrument: Bruker APEX-II or Rigaku Oxford Diffraction SuperNova (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) to minimize thermal motion and enhance high-angle diffraction data.

  • Strategy: Collect full sphere of data (redundancy > 4) to ensure accurate absorption correction.

Logical Validation Workflow (Visualization)

The following diagram illustrates the decision logic for distinguishing regioisomers using the described methods.

G Start Crude Reaction Product (Isomer Mixture) Chromatography Column Chromatography (Separation) Start->Chromatography Isolate Isolated Solid Chromatography->Isolate NMR_Path 1H / NOESY NMR Isolate->NMR_Path XRD_Path Single Crystal XRD (Toluene/Slow Evap) Isolate->XRD_Path Decision_NMR NOE Signal: N-Ph(ortho) <-> Pyrazole H-5? NMR_Path->Decision_NMR Decision_XRD C5 Substituent? XRD_Path->Decision_XRD Result_13 CONFIRMED: 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (Planar Conformation) Decision_NMR->Result_13 Strong Signal Result_15 IDENTIFIED: 5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (Twisted Conformation) Decision_NMR->Result_15 No Signal / Ambiguous Decision_XRD->Result_13 H Atom at C5 Decision_XRD->Result_15 Aryl Group at C5

Caption: Decision tree for unambiguous assignment of pyrazole regioisomers, highlighting XRD as the definitive validation step.

Results Interpretation: What to Look For

When analyzing the solved structure, specific geometric parameters confirm the identity of the 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole .

Key Geometric Parameters

Compare your experimental values against these standard ranges for 1,3-diarylpyrazoles:

ParameterExpected Value (Target: 1,3-Isomer)Value in 1,5-Isomer (Alternative)Significance
Bond N1-C5

Å

Å
C5 is less sterically crowded in the 1,3-isomer.
Torsion (N2-N1-C(Ph)-C(ortho))


The N1-phenyl ring is more coplanar in the 1,3-isomer due to reduced steric clash with H-5 compared to an aryl group.
Torsion (C4-C3-C(Ar)-C(ortho))

(Planar)
VariesThe 3-aryl group maintains conjugation with the pyrazole core.
Intermolecular Contacts C-H...

and

-

Weak / DisorderedThe planar 1,3-isomer facilitates tight stacking (centroid-centroid ~3.8 Å).
Structural Commentary

In the crystal lattice, 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole typically adopts a near-planar conformation. The methoxy group often lies in the plane of the phenyl ring to maximize resonance. The crystal packing is stabilized by C—H...


 interactions  between the pyrazole proton (H5) and the phenyl ring of an adjacent molecule, forming centrosymmetric dimers or chains. This packing motif is distinct from the 1,5-isomer, which often crystallizes in lower symmetry space groups due to its twisted, "propeller-like" shape.

References

  • Fun, H. K., et al. (2010).[1][4] "3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole." Acta Crystallographica Section E, 66(10), o2654. Link

    • Relevance: Provides comparative crystallographic data for the dihydropyrazole analog, establishing baseline packing interactions for methoxyphenyl-substituted pyrazoles.
  • Lynch, D. E., et al. (1999).[1] "1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine." Acta Crystallographica Section C, 55, 1709-1711.[1] Link

    • Relevance: Demonstrates the use of XRD to resolve regioisomerism in 1,3- vs 1,5-substituted pyrazoles where NMR was ambiguous.
  • El-Hiti, G. A., et al. (2023).[1] "Synthesis and crystal structure of (E)-5-(4-methoxyphenyl)-N'-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide." IUCrData, 8, x230455.[1] Link

    • Relevance: Validates the synthesis and structural features of complex 1,3-disubstituted pyrazole deriv
  • Guzman-Perez, A., et al. (2000).[1] "Improved Regioselectivity in Pyrazole Formation." Journal of Medicinal Chemistry, 43, 1034-1040. Link[1]

    • Relevance: Authoritative source on the synthetic pathways leading to specific pyrazole regioisomers and the necessity of structural confirm

Sources

Validation

reproducing literature yields for 1-phenyl-1H-pyrazole synthesis

Topic: Reproducing Literature Yields for 1-Phenyl-1H-Pyrazole Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals In medicinal chemistry, the N-arylation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducing Literature Yields for 1-Phenyl-1H-Pyrazole Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

In medicinal chemistry, the N-arylation of azoles is a gateway transformation. 1-Phenyl-1H-pyrazole is the simplest prototype for this class, serving as a core scaffold for p38 kinase inhibitors, COX-2 inhibitors (e.g., Celecoxib), and agrochemicals. Yet, literature yields for its synthesis often diverge wildly from bench realities.

This guide objectively compares the three dominant synthetic methodologies: Classic Condensation , Ullmann-Type Coupling , and Chan-Lam Coupling . We analyze why yields fail and provide battle-tested protocols to ensure reproducibility.

Part 1: Methodology Comparison
1. The Chemical Hammer: Condensation (Clauson-Kaas)

The historical benchmark. Highest reliability, highest toxicity.[1]

This method builds the pyrazole ring from scratch using phenylhydrazine and a 1,3-dicarbonyl equivalent (1,1,3,3-tetramethoxypropane).[1]

  • Mechanism: Acid-catalyzed condensation followed by cyclization.

  • Yield Reality: 85–95% (Highly Reproducible).

  • The Catch: Phenylhydrazine is genotoxic and unstable. 1,1,3,3-tetramethoxypropane (TMP) is expensive.[1]

  • Best For: Large-scale synthesis (>10g) where catalyst cost is prohibitive.

2. The Precision Tool: Copper-Catalyzed Ullmann Coupling

The modern standard. High yield, but ligand-dependent.[1]

Direct N-arylation of commercially available pyrazole with iodobenzene.

  • Mechanism: Cu(I)/Ligand oxidative addition-reductive elimination cycle.

  • Yield Reality: 90–98% (with optimal ligand); <60% (Ligand-free/Cu powder).

  • The Catch: Requires high temperatures (110°C+) and strict oxygen exclusion. Ligand purity (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) is the single biggest failure point.

  • Best For: Late-stage functionalization of complex aryl halides.

3. The Green Gamble: Chan-Lam Coupling

The academic favorite. Mild conditions, variable reliability.[1]

Oxidative coupling of pyrazole with phenylboronic acid using Cu(II) in air.

  • Mechanism: Cu(II) → Cu(III) oxidative cycle driven by atmospheric oxygen.

  • Yield Reality: 40–75% (Highly variable).

  • The Catch: Extremely sensitive to moisture and base choice. Often "stalls" at 50% conversion due to catalyst poisoning or boronic acid protodeboronation.

  • Best For: Small-scale combinatorial libraries where high heat is unsafe.

Part 2: Performance Analysis Data
MetricMethod A: CondensationMethod B: Ullmann CouplingMethod C: Chan-Lam
Literature Yield 90-95%90-99%70-90%
Real-World Yield 85-92% 88-96% 50-75%
Reproducibility HighHigh (Ligand dependent)Low/Medium
Atom Economy Poor (Loss of 4 MeOH + 2 H2O)Good (Loss of HI)Moderate (Loss of B(OH)3)
Reaction Time 2-4 Hours12-24 Hours24-48 Hours
Purification Distillation (Simple)Column/DistillationColumn (Difficult)
Key Failure Mode Old PhenylhydrazineOxygen leak / Bad LigandWet solvent / Stalled cycle
Part 3: Validated Experimental Protocols
Protocol A: Condensation (The "Sure-Fire" Method)

Reaction: Phenylhydrazine + 1,1,3,3-Tetramethoxypropane


 1-Phenyl-1H-pyrazole
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add phenylhydrazine (10.8 g, 100 mmol) and ethanol (100 mL). Caution: Phenylhydrazine is toxic.[1]

  • Addition: Add 1,1,3,3-tetramethoxypropane (16.4 g, 100 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.

  • Acidification: Add concentrated HCl (1 mL) as a catalyst.

  • Reflux: Heat to reflux (80°C) for 3 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Isolation: Dilute residue with water (50 mL) and extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Distill the resulting oil under vacuum (bp ~105-108°C at 10 mmHg).

    • Expected Yield: 12.5–13.5 g (87–94%).

    • Physical State: Colorless to pale yellow liquid (mp ~11°C).

Protocol B: Optimized Ullmann Coupling

Reaction: Pyrazole + Iodobenzene


 1-Phenyl-1H-pyrazole
  • Setup: Flame-dry a Schlenk tube and cool under argon.

  • Catalyst System: Add CuI (95 mg, 0.5 mmol, 5 mol%) and Cs2CO3 (6.5 g, 20 mmol).

  • Substrates: Add pyrazole (680 mg, 10 mmol) and iodobenzene (2.04 g, 10 mmol).

  • Solvent/Ligand: Add dry DMF (10 mL) and trans-N,N'-dimethylcyclohexane-1,2-diamine (142 mg, 1.0 mmol, 10 mol%).

  • Reaction: Seal the tube and heat to 110°C for 24 hours. The mixture should turn blue/green.

  • Workup: Cool, dilute with EtOAc, and filter through a pad of Celite to remove copper salts.

  • Purification: Flash chromatography (Silica, 0

    
     10% EtOAc in Hexanes).
    
    • Expected Yield: 1.35 g (94%).

    • Note: Using K2CO3 instead of Cs2CO3 often drops yield to ~70% due to solubility issues in DMF.

Part 4: Visualization & Logic
Decision Matrix: Choosing the Right Method

The following diagram illustrates the logical pathway for selecting the optimal synthesis method based on substrate availability and project constraints.

G Start Start: Synthesis of 1-Phenyl-1H-Pyrazole Q1 Is Phenylhydrazine Available & Acceptable? Start->Q1 MethodA Method A: Condensation (Highest Reliability) Q1->MethodA Yes (Scale >10g) Q2 Is the Aryl Partner Sensitive to High Heat? Q1->Q2 No (Avoid Toxicity) MethodC Method C: Chan-Lam (Mild Conditions) Q2->MethodC Yes (Complex Substrate) MethodB Method B: Ullmann (Robust & Scalable) Q2->MethodB No (Standard Aryl Halide)

Caption: Decision tree for selecting the optimal synthetic route based on scale and substrate sensitivity.

Mechanistic Pathway: Ullmann Catalytic Cycle

Understanding the failure points in the Ullmann cycle is critical for troubleshooting.

Ullmann LCuI L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Ar-I) LCuI->OxAdd CuIII L-Cu(III)(Ar)(I)(X) OxAdd->CuIII LigEx Ligand Exchange (Pyrazole) CuIII->LigEx + Base - HX CuIIIN L-Cu(III)(Ar)(N-Pyr) LigEx->CuIIIN RedElim Reductive Elimination (Product Release) CuIIIN->RedElim RedElim->LCuI Regeneration Product 1-Phenyl-1H-Pyrazole RedElim->Product

Caption: Simplified catalytic cycle for Copper-catalyzed N-arylation. The Ligand Exchange step is often the rate-determining bottleneck.

Part 5: Expert Insights & Troubleshooting
  • The "Black Tar" Problem (Method A):

    • Symptom:[2][3][4][5][6][7] Reaction turns into a dark, viscous oil that is impossible to crystallize.

    • Cause: Oxidation of phenylhydrazine prior to reaction or overheating.

    • Fix: Use freshly distilled phenylhydrazine (pale yellow). If it's dark red/brown, distill it under vacuum before use.

  • The "Stalled" Reaction (Method B):

    • Symptom:[2][3][4][5][6][7] Conversion stops at 60% despite heating.

    • Cause: Catalyst death due to ligand dissociation or oxidation.

    • Fix: Add an additional 2-3 mol% of ligand (not copper) at the 12-hour mark. Ensure the reaction is strictly under Argon/Nitrogen.

  • Purification of 1-Phenyl-1H-pyrazole:

    • Unlike many substituted pyrazoles, the parent compound is a liquid at room temperature (mp ~11°C) or a low-melting solid.

    • Do not attempt recrystallization as your primary purification method.

    • Vacuum Distillation is the gold standard for purity >99%.

    • If using chromatography, the compound streaks on silica due to the basicity of the N2 nitrogen. Pre-treat the column with 1% Triethylamine in Hexanes to neutralize acidic sites.

References
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[1] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.

    • [1]

  • Elmir, L., & Bentabed-Ababsa, G. (2023).[1] Copper-Catalyzed N-Arylation of Pyrazole with Iodized Benzene Derivatives. Moroccan Journal of Heterocyclic Chemistry, 21(4).

  • Qiao, J. X., & Lam, P. Y. S. (2011).[1] Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[8][9] Synthesis, 2011(06), 829-856.[1]

    • [1]

  • Finar, I. L., & Godfrey, K. E. (1954).[1] The preparation of 1-phenylpyrazole and its derivatives.[3][7][10][11][12][13][14] Journal of the Chemical Society, 2293-2298.

  • BenchChem Technical Support. (2025). Synthesis of 1-Phenyl-Pyrazoles: Protocols and Troubleshooting.

    • [1]

Sources

Comparative

A Benchmark Comparison of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole Against Standard Drugs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazole scaffold remains a privileged structure, consistently yielding compounds with a broad spectrum of phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold remains a privileged structure, consistently yielding compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive benchmark comparison of a specific pyrazole derivative, 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole , against established standard drugs in the therapeutic areas of inflammation, cancer, and microbial infections.

Due to a lack of direct head-to-head experimental data for 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole in the public domain, this guide will draw upon available data for structurally related pyrazole derivatives to provide a comparative analysis. This approach, while indirect, offers valuable insights into the potential therapeutic standing of the compound of interest. We will clearly delineate between direct and extrapolated comparisons to maintain scientific integrity.

The Pyrazole Core: A Foundation for Diverse Bioactivity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore. Its structural features allow for diverse substitutions, leading to a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The subject of this guide, 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole, features a central pyrazole ring with a methoxyphenyl group at the 3-position and a phenyl group at the 1-position. These substitutions are anticipated to modulate its biological profile.

Comparative Analysis: Anti-Inflammatory Potential

Mechanism of Action of Standard Anti-Inflammatory Drugs:

A cornerstone of anti-inflammatory therapy is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) are broadly categorized based on their selectivity for the two main isoforms, COX-1 and COX-2.

  • Indomethacin: A non-selective COX inhibitor, blocking both COX-1 and COX-2. Its use is associated with gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the gastric mucosa.

  • Celecoxib: A selective COX-2 inhibitor, developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4] It specifically targets the COX-2 enzyme, which is upregulated during inflammation.

Comparative Performance:

Data Summary: In Vitro Anti-Inflammatory Activity

CompoundTargetIC50 (µM)Reference
Indomethacin COX-1~0.018[6]
COX-2~0.026[6]
Celecoxib COX-1~15[4]
COX-2~0.045[4]
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole COX-1 / COX-2Data not available

Table 1: Comparative in vitro anti-inflammatory activity of standard drugs. The absence of data for the target compound highlights a key area for future research.

Comparative Analysis: Anticancer Activity

Mechanism of Action of Standard Anticancer Drugs:

The standard anticancer drugs chosen for this comparison represent different mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to apoptosis.

  • Paclitaxel: A taxane that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This blocks mitosis and leads to apoptotic cell death.[1]

Comparative Performance:

Direct anticancer activity data for 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole is limited. However, a study on a closely related derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole , showed potent cytotoxic activity against the MDA-MB-468 triple-negative breast cancer cell line.[1] This suggests that the core structure possesses significant anticancer potential. Another study on 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines also demonstrated significant anticancer activity against various cell lines.[7]

Data Summary: In Vitro Anticancer Activity (IC50 in µM)

CompoundHeLa (Cervical)MCF-7 (Breast)HCT-116 (Colon)MDA-MB-231 (Breast)Reference
Doxorubicin ~2.35[7]~4.57[7]~2.11[7]Data not available[7]
Paclitaxel Data not availableData not availableData not available25.19 (48h)[1]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole Data not availableData not availableData not available6.45 (48h)[1]
4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines (most potent derivative) ~2.59~4.66~1.98Data not available[7]
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole Data not availableData not availableData not availableData not available

Table 2: Comparative in vitro anticancer activity. The data for related pyrazole derivatives suggests promising activity that warrants direct investigation of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole.

Comparative Analysis: Antimicrobial Activity

Mechanism of Action of Standard Antimicrobial Drugs:

The standard antimicrobial drugs for this comparison are:

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.

  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

Comparative Performance:

The antimicrobial potential of various pyrazole derivatives has been documented.[8] While specific Minimum Inhibitory Concentration (MIC) values for 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole against common bacterial strains are not available, a study on new 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives showed in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[9]

Data Summary: Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Ampicillin 1.0Data not available[10]
Ciprofloxacin 0.150.01[10]
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole Data not availableData not available

Table 3: Comparative antimicrobial activity. The broad-spectrum potential of the pyrazole scaffold suggests that the target compound may exhibit valuable antimicrobial properties.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.

In Vitro Anti-Inflammatory Assay: COX Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound or standard drug (Indomethacin, Celecoxib) in a reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: After a defined incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC50 Calculation: Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Purified COX-1/COX-2 Enzyme Incubation Pre-incubation of Enzyme and Compound Enzyme->Incubation Compound Test Compound / Standard Compound->Incubation Reaction Addition of Arachidonic Acid Incubation->Reaction PGE2_Production PGE2 Production Reaction->PGE2_Production ELISA PGE2 Quantification (ELISA) PGE2_Production->ELISA IC50 IC50 Calculation ELISA->IC50

Caption: Workflow for in vitro COX inhibition assay.

In Vitro Anticancer Assay: MTT Assay

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or standard drug (Doxorubicin, Paclitaxel) for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Determine the concentration of the test compound that inhibits 50% of cell growth (IC50) compared to untreated control cells.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_steps Assay cluster_data_analysis Data Analysis Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Test Compound / Standard Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Formazan_formation Formazan Crystal Formation (Live Cells) MTT_add->Formazan_formation Solubilization Solubilize Formazan Formazan_formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50_calc Calculate IC50 Absorbance->IC50_calc

Caption: Workflow for MTT cytotoxicity assay.

In Vitro Antimicrobial Assay: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.

Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound or standard drug (Ampicillin, Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (S. aureus, E. coli).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dilution Serial Dilution of Compound Inoculation Inoculate Microtiter Plate Dilution->Inoculation Inoculum Standardized Bacterial Inoculum Inoculum->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for broth microdilution MIC assay.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the therapeutic potential of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole. While direct experimental data remains elusive, the analysis of structurally similar pyrazole derivatives suggests that this compound holds promise as a multi-target agent with potential anti-inflammatory, anticancer, and antimicrobial activities.

The provided data summaries underscore the necessity for direct experimental evaluation of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole. Future research should focus on:

  • In vitro screening: Determining the IC50 values against COX-1/COX-2, a panel of cancer cell lines, and MIC values against a range of pathogenic bacteria and fungi.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

  • In vivo studies: Evaluating the efficacy and safety of the compound in relevant animal models of inflammation, cancer, and infection.

By systematically addressing these research gaps, the scientific community can fully unlock the therapeutic potential of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole and contribute to the development of novel and effective treatments for a range of diseases.

References

  • Fakai MI, Abd Malek SN, Karsani SA. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pac J Cancer Prev. 2019;20(10):3147-3154. [Link]

  • Gomha SM, Abdel-aziz HM. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2020;25(18):4243. [Link]

  • Abdel-Wahab BF, Mohamed HA, El-Sayed MA, Abdel-Aziz M. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. 2023;28(18):6519. [Link]

  • Abdel-Wahab BF, Mohamed HA, El-Sayed MA, Abdel-Aziz M. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Acta Pol Pharm. 2012;69(3):411-421. [Link]

  • Al-Said MS, Ghorab MM, Al-Qasoumi SI, El-Gazzar AR. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Molecules. 2018;23(11):2945. [Link]

  • El-Sayed MA, Abdel-Aziz M, Abdel-Wahab BF, Mohamed HA. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. 2012;17(8):9596-9609. [Link]

  • Hassan AS, Awad SM, El-Gazzar AR. Synthesis and Antimicrobial Screening of Novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol Derivatives. Int J Mol Sci. 2012;13(5):6196-6211. [Link]

  • Jain S, Kumar A, Kumar A. Syntheses and antibacterial activity of some 1-phenyl-3-(4-(4-butanoloxy) phenyl)-5-aryl-1H-pyrazoles. Der Pharma Chemica. 2012;4(1):234-241. [Link]

  • Kumar A, Kumar A, Kumar S. Synthesis of new 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antimicrobial agents. Bioorg Med Chem Lett. 2012;22(19):6149-6153. [Link]

  • Mohamed HA, Abdel-Wahab BF, El-Sayed MA, Abdel-Aziz M. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Acta Pol Pharm. 2012;69(3):411-421. [Link]

  • Reddy KR, Kumar YN, Kumar CG, et al. Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. 2012;4(1):145-151. [Link]

  • Sarg M, El-Nassan HB, Emam SH. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Molecules. 2011;16(8):6457-6467. [Link]

  • Shah P, Wang Y, Zhang J. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. 2022;27(19):6613. [Link]

  • Sharma V, Kumar P, Kumar M. Synthesis and antimicrobial evaluation of some pyrazole derivatives. Int J Pharm Pharm Sci. 2012;4(3):515-518. [Link]

  • Yakaiah, et al. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Med Chem. 2022;13(10):1243-1254. [Link]

  • Zang, L., et al. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. 2023;13(1):1-17. [Link]

  • Zhang, H., et al. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. 2024;9(25):28681-28692. [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. J Mol Struct. 2022;1254:132371. [Link]

  • Al-Omair M, Ali A, Al-Salahi R, et al. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. J Enzyme Inhib Med Chem. 2023;38(1):2208037. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • El-Sayed MA, Abdel-Aziz M, Abdel-Wahab BF, Mohamed HA. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Bioorg Chem. 2017;70:234-242. [Link]

  • Fahmy HH, El-Gazzar AR, Gaafar AM. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Acta Pol Pharm. 2012;69(3):411-421. [Link]

  • Shawky AM. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. 2016;21(1):92. [Link]

  • IC 50 and SI values of N-phenyl pyrazoline derivatives. [Link]

  • Reddy KR, Kumar YN, Kumar CG, et al. Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. 2012;4(1):145-151. [Link]

  • Fahmy HH, El-Gazzar AR, Gaafar AM. SYNTHESIS AND ANTI-INFLAMMATORY EVALUATION OF NEW SUBSTITUTED 1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)- 1H-PYRAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research. 2012;69(3):411-421. [Link]

  • Hassan AS, Awad SM, El-Gazzar AR. Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol derivatives. Int J Mol Sci. 2012;13(5):6196-6211. [Link]

  • Kumar A, Kumar A, Kumar S, et al. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. 2023;8(8):7736-7747. [Link]

  • El-Sayed MA, Abdel-Aziz M, Abdel-Wahab BF, et al. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. 2011;16(12):10277-10291. [Link]

  • Sarg M, El-Nassan HB, Emam SH. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Molecules. 2011;16(8):6457-6467. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

Core Principle: Treat as Hazardous Waste In the absence of a comprehensive toxicological and environmental impact profile, 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole must be treated as hazardous chemical waste. This conser...

Author: BenchChem Technical Support Team. Date: February 2026

Core Principle: Treat as Hazardous Waste

In the absence of a comprehensive toxicological and environmental impact profile, 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole must be treated as hazardous chemical waste. This conservative approach is mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure the safety of laboratory personnel and the protection of the environment.[1][2] A closely related compound, 3-(4-Methoxyphenyl)pyrazole, is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, it is prudent to assume similar hazards for the title compound.

Part 1: Pre-Disposal Safety and Waste Characterization

Before initiating any disposal procedures, a thorough characterization of the waste stream is essential. This initial step dictates the subsequent handling, segregation, and labeling requirements.

Step 1.1: Waste Identification and Hazard Assessment
  • Solid vs. Liquid Waste: Determine the physical state of the waste.

    • Solid Waste: Includes pure, unadulterated 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers.

    • Liquid Waste: Encompasses solutions containing the compound, such as reaction mixtures, chromatographic fractions, or rinsing solvents.

  • Hazard Classification: Based on available data for similar pyrazole derivatives, the waste should be presumed to have the following characteristics as defined by the EPA[1]:

    • Toxicity: Pyrazole and its derivatives can be biologically active, and their metabolic byproducts may be harmful.[5][6]

    • Reactivity: While not inherently explosive, pyrazole derivatives can be incompatible with strong oxidizing agents.[3]

    • Ignitability: If dissolved in a flammable solvent, the entire solution is considered ignitable waste.

    • Corrosivity: This is unlikely unless the compound is in a strongly acidic or basic solution.

Waste Stream Physical State Assumed Hazard Classification Primary Concerns
Pure CompoundSolidToxic, IrritantSkin/eye contact, inhalation of dust
Contaminated LabwareSolidToxicResidual compound
Reaction MixturesLiquidToxic, potentially Ignitable/CorrosiveDepends on solvents and reagents
Solvent RinsesLiquidToxic, IgnitableFlammability of the solvent

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[1][7][8]

Step 2.1: Personal Protective Equipment (PPE)

Before handling any waste containing 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.[3]

Step 2.2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.[9][10]

  • Solid Waste:

    • Collect pure 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole and grossly contaminated solids (e.g., weighing boats, stir bars) in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene).

    • The container must be clearly labeled as "Hazardous Waste" and list the chemical name: "3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole".[9]

  • Liquid Waste:

    • Aqueous solutions should be collected separately from organic solvent solutions.

    • Never mix incompatible waste streams. For instance, acidic waste must not be mixed with basic waste.[10]

    • Containers for liquid waste must be chemically compatible and have a secure, leak-proof cap.[1][11] Do not use metal containers for acidic or basic waste.[11]

    • Fill containers to no more than 90% capacity to allow for vapor expansion.[11]

Step 2.3: Labeling and Storage

All waste containers must be properly labeled and stored in a designated Satellite Accumulation Area (SAA).[10]

  • Labeling: The hazardous waste label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (no abbreviations or formulas).[9]

    • The approximate percentages of each component.

    • The date accumulation started.

  • Storage:

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]

    • Store containers in secondary containment to prevent spills.

    • Ensure containers are kept closed at all times, except when adding waste.[9]

    • Inspect the SAA weekly for any signs of leaks or container degradation.[10]

Step 2.4: Arranging for Disposal

Disposal of hazardous waste must be handled by a licensed hazardous waste contractor.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary point of contact for arranging a waste pickup. They will provide specific instructions and ensure compliance with all federal, state, and local regulations.[9]

  • Provide Necessary Documentation: Be prepared to provide the EHS office with a detailed inventory of the waste, including the information on your hazardous waste labels.

  • Never Dispose of Down the Drain or in Regular Trash: This practice is illegal and poses a significant threat to public health and the environment.[1][12]

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.

    • Collect the absorbent material in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS office or emergency response team.

    • Prevent entry into the affected area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3]

Diagram: Disposal Decision Workflow

DisposalWorkflow A Start: Waste Generation (3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole) B Characterize Waste (Solid, Liquid, Contaminants) A->B J Emergency? (Spill or Exposure) A->J C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste Streams (Solid, Aqueous, Organic) C->D E Choose Compatible Container D->E F Label Container Correctly ('Hazardous Waste', Chemical Name, Date) E->F G Store in Satellite Accumulation Area (SAA) F->G H Contact EHS for Pickup G->H I Professional Disposal H->I J->B No K Follow Emergency Procedures J->K Yes

Caption: Decision workflow for the safe disposal of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. Available at: [Link]

  • 3-(4-Methoxyphenyl)-1H-Pyrazole | C10H10N2O | CID 599984. PubChem. Available at: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available at: [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

A Researcher's Guide to Safely Handling 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The co...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole

As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compounds we synthesize and handle, such as 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole, often have limited published safety data. This guide provides a comprehensive framework for handling this and similar novel compounds, emphasizing a risk-based approach grounded in established safety principles. Our primary goal is to foster a culture of safety that protects researchers, colleagues, and the environment.[1]

This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation. By understanding the why, we empower ourselves to make informed decisions and build self-validating safety protocols in our laboratories.

Hazard Identification and Risk Assessment: An Inferential Approach

  • Pyrazole Core: Pyrazole and its derivatives are known to be pharmacologically active, which implies biological interaction.[2][3] Some pyrazoles are classified as harmful if swallowed, skin irritants, and serious eye irritants.[4][5][6][7] For example, 3-(4-Methoxyphenyl)-1H-pyrazole is noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

  • Aromatic Systems (Phenyl and Methoxyphenyl): Aromatic compounds can be readily absorbed through the skin and may have varying degrees of toxicity. The presence of these groups necessitates careful handling to avoid dermal contact and inhalation.

  • Physical Form: As a solid, this compound poses an inhalation risk, particularly if it is a fine powder that can be easily aerosolized.[4]

Given these factors, we must operate under the precautionary principle , assuming the compound is hazardous upon inhalation, ingestion, and skin contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task and associated risks.[9][10] The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazards.[11]

PPE Selection Matrix
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transferring) ANSI Z87.1 compliant safety glasses with side shields.[12] Consider a face shield if there is a risk of static discharge causing powder to become airborne.[13]Nitrile rubber gloves (minimum 0.11 mm thickness).[4][5] Inspect for holes before use. Change immediately if contaminated.Fully buttoned, flame-resistant lab coat. Closed-toe shoes.Required if handled on an open bench. Use a NIOSH-approved respirator if dust may be generated and engineering controls are insufficient.[14] Not typically required if all handling is performed within a certified chemical fume hood.[15]
Preparing Solutions (Dissolving in Solvents) Chemical splash goggles.[13] A face shield worn over goggles is required for larger volumes (>1L) or when there is a significant splash hazard.[12][13]Chemical-resistant gloves (e.g., Nitrile). Consult a glove compatibility chart for the specific solvent being used.Flame-resistant lab coat. Consider a chemical-resistant apron.All work should be performed in a certified chemical fume hood to prevent inhalation of solvent vapors and any potential aerosols.[15]
Running Reactions & Workup Chemical splash goggles.[13]Appropriate chemical-resistant gloves based on all chemicals in the procedure.Flame-resistant lab coat.Work must be conducted within a certified chemical fume hood.[9]

Operational Plan: Engineering Controls and Safe Handling

PPE is the last line of defense. The primary methods for exposure control are elimination, substitution, and engineering controls.

Step-by-Step Handling Protocol:
  • Preparation and Area Setup:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[16]

    • Ensure the fume hood's certification is current and its performance is adequate.[9]

    • Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE before starting.

    • Ensure an eye wash station and safety shower are accessible and unobstructed.[17]

  • Weighing the Solid Compound:

    • Perform all weighing operations inside a fume hood or a ventilated balance enclosure to contain any airborne powder.

    • Use anti-static weigh boats to minimize the scattering of fine powders.

    • Handle the material gently to avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Preparing a Solution:

    • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution (e.g., with a watch glass or cap).

  • Post-Handling and Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.[18]

Emergency Preparedness and Response

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is critical.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[18] If they feel unwell or have difficulty breathing, seek immediate medical attention.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, contain it with an appropriate absorbent material (e.g., sand or a universal absorbent).

    • Wear appropriate PPE, including respiratory protection if the material is a powder.

    • Sweep up the absorbed material, place it in a sealed container for hazardous waste, and clean the area.

    • For large spills, evacuate the lab and contact your institution's environmental health and safety (EHS) office.

Disposal Plan: Responsible Waste Management

All materials contaminated with 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect contaminated gloves, weigh boats, paper towels, and excess solid compound in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect solutions and solvent rinses in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Labeling and Storage:

    • Label all waste containers with "Hazardous Waste," the full chemical name(s), and the approximate percentages of the contents.

    • Store waste containers in a designated satellite accumulation area with secondary containment.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.[7][19]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment 1. Risk Assessment cluster_solid 2a. Solid Handling cluster_liquid 2b. Liquid Handling cluster_disposal 3. Disposal start Start: Assess Task & Scale physical_form What is the physical form? start->physical_form weighing Weighing / Transferring physical_form->weighing Solid dissolving Preparing Solutions / Reactions physical_form->dissolving Liquid / Solution scale What is the scale of work? engineering_solid Use Chemical Fume Hood or Ventilated Enclosure weighing->engineering_solid ppe_solid Required PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat end_task Task Complete ppe_solid->end_task engineering_solid->ppe_solid engineering_liquid Use Certified Chemical Fume Hood dissolving->engineering_liquid ppe_liquid Required PPE: - Chemical Splash Goggles - Nitrile Gloves (Solvent-rated) - Lab Coat - Consider Face Shield/Apron ppe_liquid->end_task engineering_liquid->ppe_liquid disposal Dispose of all contaminated materials as Hazardous Waste end_task->disposal

Caption: Workflow for PPE selection based on the physical form of the chemical.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 3-(4-Methoxyphenyl)pyrazole - Safety Data Sheet. (2021-12-25). [No direct link available]
  • Safety Guidelines for the Chemistry Professional. American Chemical Society. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. (2023-09-20). [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • 3-(4-Methoxyphenyl)-1H-Pyrazole | C10H10N2O | CID 599984. PubChem. [Link]

  • Chemical Safety for Teachers and their Supervisors. American Chemical Society. [Link]

  • Publications & Resources. American Chemical Society. [Link]

  • Safety data sheet - Lonselor. BASF. (2026-01-20). [Link]

  • Safety Data Sheet for 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Kishida Chemical Co., Ltd. (2022-02-03). [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Pyrazole - Substance Information. ECHA - European Union. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC (PubMed Central). [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. (2025-04-29). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.